Dapivirine
Description
This compound is a diarylpyrimidine non-nucleoside reverse transcriptase inhibitor. This compound has activity against wild-type virus strains and strains harboring different NNRTI resistance-inducing mutations and may have direct virucidal activity.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
effectively prevented human immunodeficiency virus (HIV) infection in cocultures of monocyte-derived dendritic cells and T cells, representing primary targets in sexual transmission
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[4-(2,4,6-trimethylanilino)pyrimidin-2-yl]amino]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-13-10-14(2)19(15(3)11-13)24-18-8-9-22-20(25-18)23-17-6-4-16(12-21)5-7-17/h4-11H,1-3H3,(H2,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAYIAGXTHKHNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179244 | |
| Record name | Dapivirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244767-67-7 | |
| Record name | Dapivirine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244767677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dapivirine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08639 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dapivirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[[4-[(2,4,6-trimethylphenyl)amino]-2-pyrimidinyl]amino]benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DAPIVIRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCN4MG2VXS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dapivirine's Mechanism of Action as a Non-Nucleoside Reverse Transcriptase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dapivirine is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated efficacy in the prevention of HIV-1 transmission. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its interaction with the HIV-1 reverse transcriptase (RT), the biochemical consequences of this interaction, and the development of viral resistance. This document synthesizes key quantitative data, outlines detailed experimental protocols for the characterization of this compound's activity, and provides visual representations of the underlying molecular and experimental workflows to support further research and development in the field of antiretroviral therapy.
Core Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase
This compound functions as a specific, non-competitive inhibitor of HIV-1 reverse transcriptase, a critical enzyme for the replication of the viral genome.[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing DNA chain and cause termination, this compound binds to a distinct, allosteric site on the p66 subunit of the RT heterodimer.[2] This binding pocket, often referred to as the NNRTI-binding pocket (NNIBP), is located approximately 10 Å from the polymerase active site.[2]
The binding of this compound to the NNIBP induces significant conformational changes within the reverse transcriptase enzyme.[2] This allosteric effect is thought to rotate the sidechains of key amino acid residues, such as Tyr181 and Tyr188, which in turn displaces the three catalytic aspartic acid residues (D110, D185, and D186) by approximately 2 Å.[2] These structural alterations disrupt the precise geometry of the polymerase active site, thereby inhibiting the catalytic function of the enzyme and preventing the conversion of the viral RNA genome into double-stranded DNA.
Quantitative Analysis of this compound's Potency and Resistance
The antiviral potency of this compound is typically quantified by its 50% effective concentration (EC50) in cell-based assays and its 50% inhibitory concentration (IC50) in enzymatic assays. The emergence of drug resistance, a significant challenge in antiretroviral therapy, is characterized by a decrease in susceptibility, often expressed as a fold change in EC50 or IC50 values for mutant strains compared to the wild-type virus.
Table 1: In Vitro Potency of this compound Against Wild-Type HIV-1
| Assay Type | Cell Line/Enzyme | Parameter | Value (nM) | Reference |
| Cell-based | TZM-bl | EC50 | 0.26 - 1.5 | [3] |
| Cell-based | Peripheral Blood Mononuclear Cells (PBMCs) | EC50 | ~1 | |
| Enzymatic | Recombinant HIV-1 RT | IC50 | 17.6 (median for resistant strains) | [3] |
Table 2: Impact of Resistance Mutations on this compound Susceptibility
| Mutation | Fold Change in Susceptibility (EC50/IC50) | Reference |
| K103N | 2.6 - 2.8 | [4] |
| E138A | 3.0 - 4.2 | [5] |
| K103N + V179I | 9 | [4][6] |
| L100I + K103N | >500 | [3] |
| A98G, V106M, V179D | < 3 | [4] |
Experimental Protocols
TZM-bl Cell-Based HIV-1 Entry Assay
This assay is widely used to determine the in vitro efficacy of antiretroviral drugs by measuring the reduction in HIV-1 infection of a genetically engineered cell line.
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated tat-responsive luciferase and β-galactosidase reporter genes)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
HIV-1 viral stocks (e.g., laboratory-adapted strains or pseudoviruses)
-
This compound stock solution (in DMSO)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Dilution: Prepare serial dilutions of this compound in complete DMEM.
-
Infection: Add 50 µL of the diluted this compound to the appropriate wells, followed by 50 µL of HIV-1 virus stock (at a pre-determined titer that yields a high signal-to-noise ratio). Include virus-only controls (no drug) and cell-only controls (no virus).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luciferase Measurement: After incubation, remove the culture medium and add 100 µL of luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction.
-
Data Analysis: Measure the luminescence in each well using a luminometer. Calculate the percentage of inhibition for each this compound concentration relative to the virus-only control. Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Colorimetric HIV-1 Reverse Transcriptase Inhibition Assay
This enzymatic assay directly measures the inhibitory effect of this compound on the activity of purified HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Template/Primer (e.g., poly(rA)/oligo(dT))
-
Deoxynucleotide triphosphates (dNTPs), including a biotin-labeled dUTP and a digoxigenin-labeled dUTP
-
This compound stock solution (in DMSO)
-
Streptavidin-coated microtiter plates
-
Anti-digoxigenin-peroxidase (POD) conjugate
-
Peroxidase substrate (e.g., ABTS)
-
Stop solution (e.g., 1% SDS)
-
Microplate reader
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, template/primer, and dNTPs.
-
Inhibitor Addition: Add serial dilutions of this compound to the reaction mixture. Include a no-inhibitor control.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of HIV-1 RT to each tube.
-
Incubation: Incubate the reaction tubes at 37°C for 1 hour.
-
Capture of Biotinylated DNA: Transfer the reaction products to a streptavidin-coated microtiter plate and incubate for 1 hour at 37°C to allow the biotin-labeled DNA to bind to the plate.
-
Washing: Wash the plate several times with a wash buffer to remove unincorporated nucleotides and other reaction components.
-
Detection: Add the anti-digoxigenin-POD conjugate to each well and incubate for 1 hour at 37°C.
-
Substrate Reaction: After another wash step, add the peroxidase substrate and incubate at room temperature until a color develops.
-
Measurement and Analysis: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration.
Visualizing the Mechanism and Experimental Workflow
This compound's Allosteric Inhibition of HIV-1 Reverse Transcriptase
Caption: Allosteric inhibition of HIV-1 RT by this compound.
Experimental Workflow for this compound Efficacy Testing
Caption: Workflow for determining this compound's antiviral efficacy.
Development of this compound Resistance
Caption: Emergence of this compound resistance under drug pressure.
Conclusion
This compound's mechanism as a non-nucleoside reverse transcriptase inhibitor is well-characterized, involving allosteric inhibition through binding to a specific pocket on the HIV-1 RT. This binding event induces conformational changes that disrupt the enzyme's catalytic activity, effectively halting viral replication. While this compound is potent against wild-type HIV-1, the emergence of resistance mutations underscores the importance of ongoing research into next-generation NNRTIs and combination therapies. The experimental protocols and data presented in this guide provide a framework for the continued evaluation of this compound and other antiretroviral compounds, contributing to the development of more effective HIV prevention and treatment strategies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Frequent Cross-Resistance to this compound in HIV-1 Subtype C-Infected Individuals after First-Line Antiretroviral Therapy Failure in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV Drug Resistance Assessment among Women who Seroconverted during the MTN-025/HOPE Open-Label Extension this compound Vaginal Ring Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV‐1 drug resistance among individuals who seroconverted in the ASPIRE this compound ring trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutations associated with resistance to this compound vaginal ring: reported in 7/38 women seroconverting in the open-label HOPE study | HIV i-Base [i-base.info]
An In-depth Technical Guide to the Chemical Structure and Properties of Dapivirine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of dapivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the prevention of HIV-1 infection. This document includes detailed experimental protocols for key assays and visualizations to facilitate a deeper understanding of this critical antiretroviral compound.
Chemical Identity and Structure
This compound, with the IUPAC name 4-[[4-(2,4,6-trimethylanilino)pyrimidin-2-yl]amino]benzonitrile, is a diarylpyrimidine derivative.[1] Its chemical structure is characterized by a central pyrimidine ring linking a 2,4,6-trimethylaniline group and a p-aminobenzonitrile moiety.
Chemical Structure of this compound:
Caption: 2D chemical structure of this compound.
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its formulation, delivery, and pharmacokinetic profile.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₉N₅ | [1] |
| Molecular Weight | 329.4 g/mol | [1][2] |
| CAS Number | 244767-67-7 | [1] |
| Melting Point | 222 °C | [2] |
| pKa (Strongest Acidic) | 11.43 | [2] |
| pKa (Strongest Basic) | 4.45 | [2] |
| logP | 4.12 - 5.6 | [2][3] |
| Water Solubility | 0.017 mg/mL | [2] |
| Solubility in Organic Solvents | ||
| DMSO | ~0.2 mg/mL | |
| Dimethylformamide (DMF) | ~0.3 mg/mL |
Mechanism of Action
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets the HIV-1 reverse transcriptase (RT) enzyme, a critical component for viral replication.[4] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound does not bind to the active site of the enzyme. Instead, it binds to a hydrophobic pocket, known as the NNRTI binding pocket, located approximately 10 Å from the catalytic site.[1]
Binding of this compound to this allosteric site induces a conformational change in the reverse transcriptase enzyme.[5] This structural alteration, particularly in the "thumb" and "finger" subdomains, restricts the enzyme's flexibility and movement, ultimately inhibiting the conversion of viral RNA into DNA.
Caption: Mechanism of action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
HIV-1 Reverse Transcriptase Enzyme Assay (Colorimetric)
This protocol outlines a common method to determine the in vitro inhibitory activity of this compound against HIV-1 RT. Commercial kits are available for this assay.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Reaction Buffer (containing template-primer, dNTPs, and labeled nucleotides)
-
Lysis Buffer
-
Wash Buffer
-
Stop Solution
-
Microplate reader
-
This compound stock solution (in DMSO)
Procedure:
-
Prepare Reagents: Thaw all reagents and prepare dilutions of this compound in reaction buffer to achieve the desired final concentrations.
-
Enzyme Preparation: Dilute the HIV-1 RT in lysis buffer to the recommended concentration.
-
Reaction Setup: In a 96-well plate, add the this compound dilutions.
-
Initiate Reaction: Add the diluted HIV-1 RT to each well to start the reaction. Include positive (enzyme only) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Stopping the Reaction: Add stop solution to each well.
-
Detection: Follow the kit manufacturer's instructions for the colorimetric detection of the newly synthesized DNA. This typically involves binding the product to the plate, washing, and adding a substrate that produces a colored product.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percent inhibition for each this compound concentration relative to the positive control. Determine the IC₅₀ value by plotting percent inhibition versus this compound concentration.
Cellular HIV-1 Inhibition Assay (TZM-bl Reporter Gene Assay)
This assay measures the ability of this compound to inhibit HIV-1 infection in a cell-based model.
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, and containing an integrated HIV-1 LTR-luciferase reporter gene)
-
HIV-1 virus stock (e.g., laboratory-adapted strains or pseudoviruses)
-
Cell culture medium (e.g., DMEM supplemented with FBS, penicillin, and streptomycin)
-
This compound stock solution (in DMSO)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at an appropriate density and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium and add them to the cells.
-
Virus Infection: Add a pre-titered amount of HIV-1 virus to each well. Include virus control (no compound) and cell control (no virus) wells.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition of viral replication for each this compound concentration compared to the virus control. Determine the EC₅₀ value by plotting percent inhibition versus this compound concentration.
Caption: Experimental workflow for the TZM-bl HIV-1 inhibition assay.
Quantification of this compound in Biological Matrices (LC-MS/MS)
This protocol provides a general workflow for the quantitative analysis of this compound in plasma, vaginal fluid, and tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
LC-MS/MS system
-
Analytical column (e.g., C18)
-
Mobile phases (e.g., acetonitrile and water with formic acid)
-
Internal standard (e.g., deuterated this compound)
-
Extraction solvent (e.g., acetonitrile)
-
Biological samples (plasma, vaginal fluid, tissue homogenate)
Procedure:
-
Sample Preparation:
-
Plasma/Vaginal Fluid: To a known volume of the sample, add the internal standard and the extraction solvent to precipitate proteins.
-
Tissue: Homogenize the tissue sample in an appropriate buffer, then proceed with protein precipitation as for plasma.
-
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate this compound and the internal standard on the analytical column using a suitable gradient elution program.
-
Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Construct a calibration curve using standards of known this compound concentrations. Determine the concentration of this compound in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Caption: General workflow for this compound quantification by LC-MS/MS.
Resistance Mutations
The emergence of drug resistance is a significant challenge in antiretroviral therapy. For this compound and other NNRTIs, resistance is primarily associated with mutations in the NNRTI binding pocket of the HIV-1 reverse transcriptase. These mutations can reduce the binding affinity of the drug, thereby diminishing its inhibitory effect.
Common resistance mutations associated with decreased susceptibility to this compound include K103N, Y181C, and E138A.[6] These mutations can cause steric hindrance or alter the hydrophobic interactions within the binding pocket, making it more difficult for this compound to bind effectively.
Caption: Impact of resistance mutations on this compound binding.
This technical guide provides a foundational understanding of the chemical and pharmacological properties of this compound. The detailed protocols and visualizations are intended to support further research and development in the field of HIV prevention.
References
- 1. Conformational plasticity of the NNRTI-binding pocket in HIV-1 reverse transcriptase - A fluorine NMR study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hiv.lanl.gov [hiv.lanl.gov]
- 3. HIV-1 Reverse Transcriptase and Antiviral Drug Resistance (Part 1 of 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent this compound in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational Changes in HIV-1 Reverse Transcriptase Induced by Nonnucleoside Reverse Transcriptase Inhibitor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Conformational Changes Underlie Evolution of Resistance to NNRTI in HIV Reverse Transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Preclinical Toxicology of Dapivirine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the prevention of HIV-1 infection, primarily formulated as a vaginal ring for sustained topical delivery. As with any pharmaceutical agent, a thorough preclinical toxicology evaluation is paramount to establishing a safety profile prior to human clinical trials. This technical guide provides an in-depth overview of the key preclinical toxicology studies conducted on this compound, summarizing quantitative data, detailing experimental methodologies, and visualizing relevant workflows. The comprehensive non-clinical program, encompassing 183 studies, has revealed no special hazards for its intended use in humans.[1]
General Toxicology
A battery of single and repeat-dose toxicity studies have been conducted to characterize the toxicological profile of this compound.
Single-Dose Toxicity
Acute toxicity studies were performed to determine the potential for adverse effects following a single administration of this compound.
Repeat-Dose Toxicity
Repeat-dose toxicity studies are crucial for identifying potential target organs and establishing a No-Observed-Adverse-Effect-Level (NOAEL). Studies involving vaginal administration in rabbits for up to 9 months showed no clinically relevant local or systemic findings, even at exposures significantly exceeding those observed in humans.[2]
Table 1: Summary of Key Repeat-Dose Toxicity Studies
| Species | Route of Administration | Duration | Key Findings/NOAEL |
| Rabbit | Vaginal | 9 months | No clinically relevant local or systemic findings at exposures well in excess of maximum human vaginal exposure.[2] |
Note: Specific NOAEL values from these studies are not publicly available in the reviewed documents.
Experimental Workflow for Repeat-Dose Toxicity Studies
The following diagram illustrates a generalized workflow for conducting repeat-dose toxicity studies in a non-rodent species, based on standard preclinical evaluation guidelines.
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential for adverse effects on vital physiological functions. The core battery of tests typically assesses the cardiovascular, respiratory, and central nervous systems. Conventional safety pharmacology studies for this compound revealed no special hazards for humans.[2]
Genotoxicity
A comprehensive set of in vitro and in vivo studies were conducted to assess the genotoxic potential of this compound. The results of these conventional genotoxicity studies indicated no special hazard for humans.[2]
Table 2: Summary of Genotoxicity Assays
| Assay Type | Test System | Result |
| In Vitro | ||
| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | Negative |
| Chromosomal Aberration | Mammalian Cells | Negative |
| Gene Mutation | Mammalian Cells | Negative |
| In Vivo | ||
| Micronucleus Test | Rodent Hematopoietic Cells | Negative |
Experimental Workflow for Genotoxicity Testing
The following diagram outlines a standard workflow for assessing the genotoxic potential of a new chemical entity.
Carcinogenicity
Long-term carcinogenicity studies are conducted to evaluate the tumorigenic potential of a drug after chronic exposure. Based on conventional studies, this compound did not show any carcinogenic potential.[2]
Table 3: Summary of Carcinogenicity Studies
| Species | Duration | Key Findings |
| Mouse | 2 years (standard) | No evidence of carcinogenicity |
| Rat | 2 years (standard) | No evidence of carcinogenicity |
Reproductive and Developmental Toxicology
A series of studies were performed to assess the potential effects of this compound on fertility, embryo-fetal development, and pre- and postnatal development. Animal studies do not indicate any direct or indirect harmful effects with respect to reproductive toxicity that are relevant to the use of the this compound Vaginal Ring.[2]
Fertility and Early Embryonic Development
While there are no data from animal fertility studies with vaginal administration of this compound, oral studies in rats showed effects on fertility only at exposure levels well in excess of the maximum exposure from human vaginal administration, indicating little relevance to clinical use.[2]
Embryo-Fetal Development
There were no findings in embryo-fetal development studies that would suggest a risk to humans.[2]
Pre- and Postnatal Development
Studies evaluating the effects on pre- and postnatal development, including maternal function and development of the offspring, did not reveal any special hazards.
Table 4: Summary of Reproductive and Developmental Toxicology Studies
| Study Type | Species | Key Findings |
| Fertility and Early Embryonic Development (Oral) | Rat | Effects on fertility only at exposures well in excess of human vaginal administration.[2] |
| Embryo-Fetal Development | Rat, Rabbit | No adverse effects on embryo-fetal development.[2] |
| Pre- and Postnatal Development | Rat | No adverse effects on pre- and postnatal development. |
Note: The findings are based on summary statements in regulatory documents.
Local Tolerance
Local tolerance studies are essential for a topically administered product like the this compound vaginal ring. In rabbits, vaginal administration of this compound for up to 9 months did not produce any clinically relevant local or systemic findings.[2]
Pharmacokinetics and Metabolism
Preclinical pharmacokinetic studies were conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. In vitro studies have indicated that the primary metabolic pathways for this compound are oxidation and glucuronidation, mediated by cytochrome P450 (CYP450) and UGT enzymes, respectively.[2] In vaginal tissue, CYP450 enzyme activity has been detected.[2]
Conclusion
The extensive preclinical toxicology program for this compound, encompassing studies on general toxicology, safety pharmacology, genotoxicity, carcinogenicity, reproductive and developmental toxicity, and local tolerance, has consistently demonstrated a favorable safety profile. The data from these studies reveal no special hazards for women in the context of the this compound vaginal ring's intended use for HIV-1 prevention.[2] This robust preclinical data package has been fundamental in supporting the progression of this compound into clinical development and its eventual regulatory review.
References
Dapivirine's Molecular Dance with Reverse Transcriptase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dapivirine, a diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component in the landscape of HIV-1 prevention. Its efficacy hinges on a precise and potent interaction with the viral enzyme reverse transcriptase (RT), a cornerstone of the viral replication cycle. This guide provides a comprehensive technical overview of the molecular interactions between this compound and HIV-1 RT, detailing its mechanism of action, the intricacies of its binding site, the impact of resistance mutations, and the experimental methodologies used to elucidate these interactions.
Mechanism of Action: Allosteric Inhibition of Reverse Transcriptase
This compound functions as a non-competitive inhibitor of HIV-1 reverse transcriptase.[1][2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with natural deoxynucleotide triphosphates (dNTPs) for incorporation into the growing DNA chain, this compound binds to a distinct, allosteric site on the enzyme.[3] This binding pocket, known as the NNRTI-binding pocket (NNIBP), is located approximately 10 Å from the polymerase active site within the p66 subunit of the RT heterodimer.[4]
The binding of this compound to the NNIBP induces conformational changes in the enzyme, altering the spatial arrangement of the catalytically critical "fingers" and "thumb" subdomains. This distortion of the enzyme's structure restricts the flexibility required for efficient DNA polymerization, ultimately halting the conversion of the viral RNA genome into double-stranded DNA, a process essential for HIV-1 replication.[3][4]
The following diagram illustrates the general mechanism of NNRTI inhibition of HIV-1 reverse transcriptase:
The this compound Binding Pocket and Key Molecular Interactions
Molecular docking studies have provided significant insights into the specific interactions between this compound and the amino acid residues lining the NNRTI-binding pocket. The NNIBP is a hydrophobic pocket formed by residues from the p66 subunit of RT.
Key amino acid residues that have been identified to interact with this compound and other DAPY NNRTIs include:
-
Lys101, Lys103: Located at the entrance of the pocket, these residues can form hydrogen bonds with the inhibitor.
-
Leu100, Val106, Val179: These residues contribute to the hydrophobic environment of the pocket.
-
Tyr181, Tyr188, Trp229: Aromatic residues that can engage in π-π stacking interactions with the aromatic rings of this compound.[5][6]
-
Pro236: A key residue involved in shaping the pocket.
A molecular docking study of this compound within the NNRTI-binding pocket (PDB ID: 1KLM) revealed π-π bond interactions between the pyrimidine ring of this compound and the indole ring of Trp229.[5] The flexibility of the DAPY scaffold of this compound allows it to adopt a "butterfly-like" or "horseshoe-like" conformation within the binding pocket, enabling it to adapt to the shape of the pocket and maintain interactions even in the presence of some mutations.[7]
Quantitative Analysis of this compound Inhibition and Resistance
The efficacy of this compound is quantified by its 50% inhibitory concentration (IC50) and its binding affinity (Ki). The emergence of drug resistance mutations within the reverse transcriptase gene can significantly impact these values.
Inhibitory Activity against Wild-Type HIV-1
The following table summarizes the reported IC50 values for this compound against wild-type HIV-1 in various cell-based assays.
| HIV-1 Strain | Assay Cell Line | IC50 (nM) | Reference |
| HIV-1 BaL | TZM-bl | 0.5 - 1.2 | [8] |
| HIV-1 NL4-3 | TZM-bl | Not specified | [2] |
Impact of Resistance Mutations
Mutations in the amino acid residues lining the NNRTI-binding pocket can reduce the binding affinity of this compound, leading to drug resistance. The following table summarizes the fold change (FC) in IC50 for this compound against various NNRTI-resistant mutant viruses.
| Mutation | Fold Change (FC) in IC50 vs. Wild-Type | Reference |
| K101E | Modest reduction in susceptibility | [9][10] |
| K103N | 2.6 - 2.8 | [11] |
| V106M | No significant change to modest reduction | [9][11] |
| E138A | 3.0 - 4.2 | [9] |
| V179D/I/T | Modest reduction in susceptibility | [9][10] |
| Y181C | Modest reduction in susceptibility | [9] |
| H221Y | Modest reduction in susceptibility | [9][10] |
| L100I/K103N | High-level cross-resistance | [9] |
| E138A/V179D | No significant change | [11] |
| K103N/V179I | 9.4 | [11] |
Note: Fold-change values can vary depending on the specific viral backbone and the experimental assay used.
The development of resistance is a critical consideration in antiretroviral therapy and prevention. In vitro selection studies have shown that this compound can select for common NNRTI resistance mutations at positions such as 90, 100, 101, 106, 138, 179, and 181.[9]
Experimental Protocols
The characterization of this compound's interaction with reverse transcriptase relies on a variety of in vitro and cell-based assays.
TZM-bl Reporter Gene Assay for Antiviral Activity
This is a widely used cell-based assay to determine the susceptibility of HIV-1 to antiviral drugs.
Principle: TZM-bl cells are a genetically engineered HeLa cell line that expresses CD4, CCR5, and CXCR4, making them susceptible to a wide range of HIV-1 isolates. These cells contain integrated copies of the firefly luciferase and β-galactosidase genes under the control of the HIV-1 long terminal repeat (LTR) promoter. Upon HIV-1 infection, the viral Tat protein is produced and transactivates the LTR promoter, leading to the expression of the reporter genes. The amount of light produced by the luciferase reaction is proportional to the level of viral replication.
Detailed Methodology:
-
Cell Culture: TZM-bl cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a 5% CO2 incubator.
-
Drug Preparation: this compound is serially diluted to the desired concentrations in cell culture medium.
-
Infection:
-
TZM-bl cells are seeded in 96-well plates.
-
Pre-titered HIV-1 virus stock is mixed with the various concentrations of this compound.
-
The virus-drug mixture is added to the TZM-bl cells.
-
Control wells include cells with virus only (no drug) and cells only (no virus).
-
-
Incubation: The plates are incubated for 48 hours at 37°C.
-
Lysis and Luminescence Reading:
-
The culture medium is removed, and the cells are lysed.
-
Luciferase substrate is added to the cell lysates.
-
The luminescence is measured using a luminometer.
-
-
Data Analysis: The percentage of inhibition is calculated relative to the virus control wells, and the IC50 value is determined by non-linear regression analysis.[9][11]
The following diagram outlines the workflow of the TZM-bl assay:
In Vitro Reverse Transcriptase Activity Assay
This biochemical assay directly measures the enzymatic activity of purified HIV-1 reverse transcriptase.
Principle: The assay measures the incorporation of a labeled dNTP into a synthetic template-primer by the RT enzyme. The amount of incorporated label is proportional to the enzyme's activity. Inhibition is measured by the reduction in incorporated label in the presence of an inhibitor.
Detailed Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), a divalent cation (e.g., MgCl2 or MnCl2), a reducing agent (e.g., DTT), a synthetic template-primer (e.g., poly(rA)/oligo(dT)), and a labeled dNTP (e.g., [³H]dTTP or a fluorescently labeled dNTP).
-
Enzyme and Inhibitor: Purified recombinant HIV-1 RT (wild-type or mutant) is pre-incubated with various concentrations of this compound.
-
Reaction Initiation and Incubation: The enzymatic reaction is initiated by adding the template-primer and dNTPs to the enzyme-inhibitor mixture. The reaction is incubated at 37°C for a defined period (e.g., 10-60 minutes).
-
Reaction Termination and Detection: The reaction is stopped, and the unincorporated labeled dNTPs are separated from the newly synthesized DNA (e.g., by precipitation with trichloroacetic acid and filtration). The amount of incorporated label is quantified using a scintillation counter or a fluorescence reader.
-
Data Analysis: The percentage of inhibition is calculated relative to the enzyme activity in the absence of the inhibitor, and the IC50 or Ki value is determined.
Conclusion
This compound's potent and specific inhibition of HIV-1 reverse transcriptase underscores its importance as an antiretroviral agent for HIV-1 prevention. Its allosteric mechanism of action and the flexibility of its chemical scaffold provide a basis for its activity against a range of viral strains. However, the emergence of resistance mutations remains a significant challenge. A thorough understanding of the molecular interactions between this compound and both wild-type and mutant reverse transcriptase, facilitated by the experimental approaches detailed in this guide, is paramount for the development of next-generation NNRTIs with improved resistance profiles and for optimizing the clinical use of this compound. Continued research into the structural and dynamic aspects of this critical drug-target interaction will be instrumental in the ongoing fight against HIV/AIDS.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Resistance Profile of the Candidate HIV-1 Microbicide Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of HIV-1 reverse transcriptase in complex with a polypurine tract RNA:DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. experts.umn.edu [experts.umn.edu]
- 8. researchgate.net [researchgate.net]
- 9. HIV‐1 drug resistance among individuals who seroconverted in the ASPIRE this compound ring trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HIV-1 drug resistance among individuals who seroconverted in the ASPIRE this compound ring trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HIV Drug Resistance Assessment among Women who Seroconverted during the MTN-025/HOPE Open-Label Extension this compound Vaginal Ring Trial - PMC [pmc.ncbi.nlm.nih.gov]
The Journey of Dapivirine: From Discovery to a Novel HIV Prevention Tool
A Technical Guide on the Development of a Non-Nucleoside Reverse Transcriptase Inhibitor for HIV Prophylaxis
This in-depth technical guide chronicles the discovery and development of Dapivirine, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), from its initial identification to its formulation into a long-acting vaginal ring for the prevention of HIV-1 infection in women. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the key milestones, experimental data, and methodologies that have underpinned the this compound development pipeline.
Discovery and Initial Development
This compound (formerly TMC120) was developed by Janssen Therapeutics (formerly Tibotec Therapeutics) as a diarylpyrimidine (DAPY) NNRTI.[1] Recognizing the urgent need for female-controlled HIV prevention methods, the International Partnership for Microbicides (IPM) acquired a royalty-free license in 2004 to develop this compound as a topical microbicide for women in developing countries.[2] This partnership marked a pivotal moment, shifting the focus of this compound's development from a therapeutic agent to a prophylactic one. IPM has since obtained exclusive worldwide rights to this compound in 2014.[1]
The initial development focused on identifying a suitable delivery method that would ensure sustained local drug concentration in the female genital tract while minimizing systemic absorption.[3] Various formulations, including gels, were explored, but the vaginal ring emerged as the most promising platform for long-acting, user-controlled delivery.[3]
Mechanism of Action: Targeting HIV-1 Reverse Transcriptase
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets the HIV-1 reverse transcriptase (RT) enzyme, a critical component for viral replication.[4] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which compete with natural deoxynucleoside triphosphates for incorporation into the growing DNA chain, NNRTIs bind to an allosteric hydrophobic pocket near the active site of the RT enzyme.[5][6] This binding induces a conformational change in the enzyme, disrupting its catalytic site and ultimately blocking the conversion of viral RNA into DNA.[6] This targeted mechanism effectively halts the viral replication cycle at an early stage.
Key Experimental Protocols
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)
This protocol provides a general framework for determining the in vitro inhibitory activity of this compound against HIV-1 RT. Commercial colorimetric RT assay kits are often employed for this purpose.
Objective: To quantify the 50% inhibitory concentration (IC50) of this compound against HIV-1 reverse transcriptase activity.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
This compound stock solution (in DMSO)
-
Reaction Buffer (containing template/primer, dNTPs, and labeled nucleotides e.g., DIG-dUTP and Biotin-dUTP)
-
Lysis Buffer
-
Streptavidin-coated microtiter plate
-
Anti-DIG-POD (peroxidase-conjugated anti-digoxigenin antibody)
-
ABTS substrate solution
-
Stop Solution (e.g., sulfuric acid)
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in reaction buffer. A known NNRTI, such as Nevirapine, should be used as a positive control. A no-drug control (DMSO vehicle) is also required.
-
RT Reaction: In a reaction tube, mix the diluted this compound or control with the reaction buffer containing the template/primer (e.g., poly(A) x oligo(dT)15) and dNTPs (including labeled dUTPs).
-
Enzyme Addition: Add a standardized amount of recombinant HIV-1 RT to each reaction tube to initiate the reverse transcription process.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours) to allow for the synthesis of the labeled DNA.
-
Capture of Synthesized DNA: Transfer the reaction products to a streptavidin-coated microtiter plate. The biotin-labeled DNA will bind to the streptavidin.
-
Washing: Wash the plate to remove unincorporated nucleotides and other reaction components.
-
Detection: Add the Anti-DIG-POD antibody to the wells. The antibody will bind to the digoxigenin-labeled DNA.
-
Substrate Addition: After another washing step, add the ABTS substrate. The peroxidase enzyme on the antibody will catalyze a color change.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the amount of synthesized DNA. Calculate the percentage of RT inhibition for each this compound concentration relative to the no-drug control. The IC50 value is determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
TZM-bl Cell-Based HIV-1 Neutralization/Inhibition Assay
This assay is used to determine the in vitro antiviral activity of this compound in a cell-based model. TZM-bl cells are a genetically engineered HeLa cell line that expresses CD4, CCR5, and CXCR4 and contains integrated reporter genes for firefly luciferase and β-galactosidase under the control of the HIV-1 LTR.
Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit HIV-1 infection of TZM-bl cells.
Materials:
-
TZM-bl cells
-
HIV-1 viral stock (e.g., Env-pseudotyped virus)
-
This compound stock solution (in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
DEAE-Dextran
-
Luciferase substrate (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate and incubate overnight to allow for cell adherence.
-
Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.
-
Virus Preparation: Dilute the HIV-1 viral stock to a predetermined titer in cell culture medium containing DEAE-Dextran (to enhance infectivity).
-
Incubation with Virus: Add the diluted this compound to the wells containing the TZM-bl cells, followed by the addition of the diluted virus. A no-drug virus control and a no-virus cell control are included.
-
Incubation: Incubate the plate for 48 hours at 37°C in a CO2 incubator.
-
Lysis and Luciferase Measurement: After incubation, remove the culture medium and lyse the cells. Add the luciferase substrate to each well.
-
Luminometry: Measure the luminescence in each well using a luminometer. The relative light units (RLU) are proportional to the level of viral infection.
-
Data Analysis: Calculate the percentage of inhibition of viral infection for each this compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.[7][8]
Clinical Development and Efficacy
The clinical development of the this compound vaginal ring has progressed through a series of Phase I, II, and III clinical trials to evaluate its safety, pharmacokinetics, and efficacy.
Landmark Phase III Trials: ASPIRE and The Ring Study
Two pivotal Phase III, multi-center, randomized, double-blind, placebo-controlled trials, ASPIRE (MTN-020) and The Ring Study (IPM 027) , were conducted in parallel to assess the efficacy and safety of the monthly this compound vaginal ring.[9][10]
ASPIRE (A Study to Prevent Infection with a Ring for Extended Use):
-
Sponsor: Microbicide Trials Network (MTN), funded by the U.S. National Institutes of Health (NIH).[9]
-
Participants: 2,629 HIV-negative women aged 18-45 in Malawi, South Africa, Uganda, and Zimbabwe.[9]
-
Design: Participants were randomized 1:1 to receive either a vaginal ring containing 25 mg of this compound or a placebo ring, replaced monthly for at least one year.[9][11]
-
Primary Efficacy Endpoint: HIV-1 seroconversion.[12]
-
Primary Safety Endpoint: Occurrence of Grade 2 or higher adverse events judged to be related to the investigational product, and all Grade 3 or 4 adverse events and serious adverse events.[12]
The Ring Study (IPM 027):
-
Sponsor: International Partnership for Microbicides (IPM).[9]
-
Participants: 1,959 HIV-negative women aged 18-45 in South Africa and Uganda.
-
Design: Similar to ASPIRE, with participants randomized to receive either the this compound or a placebo ring.[9]
Table 1: Efficacy Results of Phase III this compound Ring Trials
| Study | Overall HIV-1 Risk Reduction (Intent-to-Treat) | HIV-1 Risk Reduction in Women >21 years |
| ASPIRE (MTN-020) | 27% (95% CI: 1-46; p=0.046) | 56% (95% CI: 31-71; p<0.001) |
| The Ring Study (IPM 027) | 31% (95% CI: 0.9-51.5, p=0.040)[1] | 37%[9] |
The lower efficacy observed in younger women (18-21 years) was correlated with lower adherence to ring use.[9]
Open-Label Extension Studies: HOPE and DREAM
Following the promising results of the Phase III trials, two open-label extension (OLE) studies, HOPE (HIV Open-label Prevention Extension) (MTN-025) and DREAM (IPM 032) , were conducted. These studies offered the active this compound ring to former participants of the Phase III trials to gather more data on safety, adherence, and real-world effectiveness.
HOPE (MTN-025) Study:
-
Design: An open-label extension trial for former ASPIRE participants.
-
Objective: To assess the continued safety of and adherence to the this compound ring.[5]
-
Adherence Measurement: Adherence was monitored through self-reporting and objective measures, including residual this compound levels in used rings and this compound plasma concentrations.[12]
The OLE studies showed higher adherence and suggested greater effectiveness based on modeling data.
Pharmacokinetics of the this compound Vaginal Ring
The this compound vaginal ring is designed to deliver a sustained local concentration of the drug in the vagina while minimizing systemic exposure.
Table 2: Summary of Key Pharmacokinetic Parameters of the 25 mg this compound Vaginal Ring
| Parameter | Value/Observation | Reference |
| This compound Content | 25 mg | |
| Approximate Daily Release | ~0.14 mg/day (delivers ~4 mg over 28 days) | - |
| Time to Detectable Concentrations | Within 1-4 hours after insertion in vaginal fluid and plasma | - |
| Vaginal Fluid Concentration | Exceeds the in vitro HIV-1 IC99 by 1000-fold within 24 hours | - |
| Plasma Concentration | Low (< 2 ng/mL) | - |
| Cervical Tissue Concentration | Highly variable (46-12,900 ng/g), but the lowest measured concentration was still 10 times the in vitro IC99 | - |
| Metabolism | Primarily by CYP3A4/5, with contributions from CYP2B6 and CYP2C19 | - |
| Excretion | Negligible renal clearance of orally administered this compound | - |
Pharmacokinetic studies have been conducted in various populations, including postmenopausal and breastfeeding women, demonstrating a favorable safety profile with low systemic drug transfer.[5]
Safety and Tolerability
The this compound vaginal ring has been found to be safe and well-tolerated in numerous clinical trials.[10] The majority of adverse events reported were mild to moderate in severity and not considered to be related to the product. There was no statistically significant difference in the incidence of adverse events between the this compound and placebo groups in the Phase III trials.[9]
Resistance
A key consideration for any antiretroviral-based prevention strategy is the potential for the development of drug resistance in individuals who become infected despite using the product. In vitro studies have shown that suboptimal concentrations of this compound can lead to the emergence of common NNRTI resistance mutations. However, in the ASPIRE and The Ring Study, there was no significant difference in the frequency of NNRTI resistance mutations between the this compound and placebo arms among women who seroconverted, suggesting that the resistance was likely transmitted rather than selected by the ring.
Conclusion and Future Directions
The development of the this compound vaginal ring represents a significant advancement in HIV prevention, offering women a discreet, long-acting, and self-administered option. The journey from its initial discovery as an NNRTI to its successful formulation into an effective microbicide highlights the importance of innovative drug delivery systems and dedicated public-private partnerships. Ongoing research is focused on developing a three-month this compound ring and combination rings that also provide contraception, further expanding the prevention choices available to women worldwide.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 4. Phase IIa Safety Study of a Vaginal Ring Containing this compound in Adolescent Young Women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The HOPE Pilot Study: Harnessing Patient-Reported Outcomes and Biometric Data to Enhance Cancer Care - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of non-nucleoside reverse transcriptase inhibitors against HIV-2 and SIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 1 randomized trials to assess safety, pharmacokinetics, and vaginal bleeding associated with use of extended duration this compound and levonorgestrel vaginal rings | PLOS One [journals.plos.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. prepwatch.org [prepwatch.org]
- 11. Study Protocol for the Healing Opioid misuse and Pain through Engagement (HOPE) Trial: Integrated Treatment for Individuals with Co-Occurring Chronic Pain and Opioid Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NIH-Funded Clinical Trial to Test PrEP, this compound Ring for Safety in Pregnant Women | HIV.gov [hiv.gov]
Pharmacological Profile of Dapivirine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dapivirine (DPV), a diarylpyrimidine non-nucleoside reverse transcriptase inhibitor (NNRTI), is a leading compound in the field of HIV-1 prevention, particularly for women. Administered topically via a monthly vaginal ring, this compound offers a discreet and user-controlled method to reduce the risk of sexually acquired HIV-1. This technical guide provides an in-depth overview of the pharmacological profile of this compound, including its mechanism of action, in vitro antiviral activity, pharmacokinetics, clinical efficacy, safety, and resistance profile. Detailed methodologies for key experimental assessments are provided, and critical pathways and workflows are visualized to support further research and development in this area.
Introduction
This compound, chemically known as 4-[[4-[(2,4,6-trimethylphenyl)amino]-2- pyrimidinyl]amino]benzonitrile, is a potent NNRTI specifically developed for HIV-1 prevention.[1] Its primary mode of delivery is a flexible silicone elastomer vaginal ring containing 25 mg of the drug, designed to provide sustained local release over 28 days.[2][3] This local delivery mechanism is intended to maximize drug concentration at the site of potential infection while minimizing systemic exposure and associated side effects.[4] This guide synthesizes the current knowledge on this compound's pharmacology to serve as a comprehensive resource for the scientific community.
Mechanism of Action
This compound functions as a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme.[5] Unlike nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), NNRTIs do not require intracellular phosphorylation to become active and do not compete with natural deoxynucleotide triphosphates.[6]
Instead, this compound binds to a hydrophobic pocket, known as the NNRTI-binding pocket, located approximately 10 Å from the catalytic site of the RT enzyme.[6][7] This binding induces a conformational change in the enzyme, altering the structure of the catalytic site and thereby inhibiting the conversion of viral RNA into DNA.[8][9] This effectively halts the viral replication cycle at an early stage.[5]
In Vitro Antiviral Activity
This compound demonstrates potent antiviral activity against a broad range of HIV-1 subtypes, including wild-type and some NNRTI-resistant strains. Its efficacy is typically measured by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of viral replication in vitro.
Table 1: In Vitro Anti-HIV-1 Activity of this compound
| HIV-1 Strain/Subtype | Cell Line | IC50 (nM) | Reference |
| HIV-1NL4.3 (CXCR4 tropic) | TZM-bl | 0.44 (Geometric Mean) | [10] |
| HIV-1NLAD8 (CCR5 tropic) | TZM-bl | - | [11] |
| Wild-Type (Subtype C) | TZM-bl | 0.44 (Geometric Mean) | [10] |
| Mutant Virus (K101E, E138A) | TZM-bl | 2.24 (approx.) | [10] |
| Mutant Virus (E138A) | TZM-bl | 1.32 (approx.) | [10] |
Note: IC50 values can vary depending on the specific assay conditions and cell types used.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by high local concentrations in the female genital tract and low systemic absorption, a desirable feature for a topical microbicide.
Absorption, Distribution, Metabolism, and Excretion
-
Absorption and Distribution : Following insertion of the 25 mg vaginal ring, this compound is released in a sustained manner.[2] Measurable concentrations are detected in vaginal fluid and plasma within 1-4 hours.[2] this compound distributes into vaginal fluid, surrounding tissues (cervical and vaginal), and to a much lesser extent, into systemic circulation.[2][12] Concentrations in cervicovaginal fluid (CVF) and cervical tissue are several orders of magnitude higher than in plasma.[12] For instance, tissue this compound concentrations have been observed to be 1,000 to 4-log10 greater than plasma concentrations.[12]
-
Metabolism : this compound is primarily metabolized by cytochrome P450 enzymes, mainly CYP3A4.[1]
-
Excretion : Due to its low systemic absorption and metabolism, renal clearance is negligible.[2]
Table 2: Pharmacokinetic Parameters of the 25 mg this compound Vaginal Ring (Steady State)
| Matrix | Parameter | Value | Study Population | Reference |
| Plasma | Median Concentration | 262.0 pg/mL (at week 12) | Postmenopausal Women | [13] |
| Plasma | Geometric Mean | 273.5 pg/mL (at week 4) | Postmenopausal Women | [13] |
| Vaginal Fluid | Median Concentration | 40.6 ng/mg (at week 12) | Postmenopausal Women | [13] |
| Cervical Tissue | Mean Concentration | 2.49 ng/mg | Postmenopausal Women | [13] |
| Plasma | Cmax | 499 pg/mL | Healthy Women | [11] |
Clinical Efficacy
The efficacy of the this compound vaginal ring has been evaluated in several large-scale Phase III clinical trials.
Table 3: Summary of Efficacy Results from Key Phase III Clinical Trials
| Trial Name (Identifier) | Population | Efficacy (Overall HIV-1 Risk Reduction) | Key Findings | Reference |
| ASPIRE (MTN-020) | 2,629 women in Africa (18-45 years) | 27% (95% CI: 1-46%) | Efficacy was higher in women >21 years old (56% risk reduction), correlated with better adherence. | [2][12][14] |
| The Ring Study (IPM 027) | 1,959 women in Africa (18-45 years) | 31% (95% CI: 0.9-51.5%) | Confirmed the modest efficacy and safety of the ring. | [3][15][16] |
| HOPE & DREAM (Open-Label Extension) | Former participants of ASPIRE & The Ring Study | >50% (based on modeling data) | Increased ring use and adherence observed in an open-label setting, suggesting higher potential efficacy. | [17] |
Safety and Tolerability
Across numerous clinical trials, the this compound vaginal ring has demonstrated a favorable safety profile and is generally well-tolerated.
Table 4: Summary of Safety and Tolerability Data
| Trial Name (Identifier) | Adverse Events (AEs) | Key Findings | Reference |
| MTN-023/IPM-030 (Adolescents) | No significant difference in Grade 2 or higher AEs between this compound and placebo arms. | Well-tolerated in adolescents aged 15-17. High acceptability and adherence were observed. | [18][19] |
| MTN-020 (ASPIRE) | No statistically significant differences in the frequency of primary safety endpoints between study arms. | No safety concerns were identified. | [2] |
| The Ring Study (IPM 027) | Serious adverse events were infrequent and occurred at similar rates in both the this compound and placebo groups. | The ring was not associated with any safety concerns. | [16] |
| MTN-036/IPM-047 (Extended Duration) | No differences in Grade ≥2 genitourinary AEs or Grade ≥3 AEs between extended duration and monthly rings. | Extended duration rings (100mg and 200mg for 3 months) were well-tolerated. | [19][20] |
Resistance Profile
A key consideration for any antiretroviral-based prevention strategy is the potential for the development of drug resistance in individuals who acquire HIV while using the product.
-
In Vitro Selection : In laboratory settings, suboptimal concentrations of this compound can select for common NNRTI resistance mutations, including V90I, L100I, K103N, V106I, E138K, Y181C, and Y188L.[21][22][23]
-
Clinical Trial Findings : In the ASPIRE and The Ring Study, the frequency of NNRTI resistance mutations among women who seroconverted did not differ significantly between the this compound and placebo arms.[16][21] This suggests that the resistance observed was likely due to transmitted drug-resistant virus rather than selection by the ring.[21]
-
Cross-Resistance : Some mutations, such as K103N and V179I, can reduce susceptibility to this compound.[10][17] Studies have shown that a significant proportion of individuals failing first-line NNRTI-based therapy may have HIV-1 with cross-resistance to this compound.[23] However, the high local concentrations of this compound delivered by the ring may be sufficient to overcome some levels of resistance.[23]
Table 5: this compound Resistance-Associated Mutations and Fold Change (FC) in Susceptibility
| Mutation(s) | Fold Change (FC) in this compound IC50 | Context | Reference |
| E138A | 3.0 - 4.2 | Found in placebo arm participants | [21] |
| K103N + V179I | 9.0 | Found in a participant who did not use the ring (likely transmitted) | [10][17] |
| K101E, E138A | 5.1 | Found in a seroconverter from The Ring Study | [10] |
| L100I, K103N | >500 | Associated with high-level cross-resistance | [23] |
Experimental Protocols
Quantification of this compound in Biological Matrices
A common methodology for quantifying this compound in plasma, CVF, and tissue is Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).
-
Sample Preparation (Plasma) : Plasma samples are typically processed using protein precipitation. An internal standard (e.g., deuterated this compound, d4-DPV) is added, followed by a solvent like acetonitrile to precipitate proteins. The supernatant is then separated, dried, and reconstituted in a mobile phase for injection into the UHPLC system.[24]
-
Chromatography : Separation is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile).[24]
-
Detection : Detection is performed using a mass spectrometer in positive selective reaction monitoring (SRM) mode, monitoring for specific precursor-to-product ion transitions for this compound and its internal standard.[20]
-
Quantification : A standard curve is generated using known concentrations of this compound in the same matrix to quantify the drug in unknown samples. The analytical measuring range is typically from the low pg/mL to ng/mL range.[20][24]
HIV-1 Drug Resistance Testing
Genotypic resistance testing is performed on plasma samples from individuals who seroconvert to identify mutations in the HIV-1 reverse transcriptase gene.
-
Methodology : Both Sanger sequencing and Next-Generation Sequencing (NGS) are utilized. Sanger sequencing is the traditional method but has a detection threshold of around 20% for minority variants.[3][12][21] NGS offers higher sensitivity, capable of detecting mutations present at ≥1% frequency.[3][21]
-
Procedure :
-
RNA Extraction : Viral RNA is extracted from plasma samples.
-
RT-PCR : The reverse transcriptase region of the pol gene is amplified using reverse transcription polymerase chain reaction (RT-PCR).
-
Sequencing : The amplified DNA is then sequenced using either Sanger or NGS platforms.
-
Analysis : The resulting sequences are compared to a wild-type reference sequence (e.g., HXB2) to identify resistance-associated mutations. Algorithms like the Stanford University HIV Drug Resistance Database are used for interpretation.
-
Pharmacodynamic Assessment (Ex Vivo HIV Challenge Assay)
This assay assesses the ability of this compound present in tissue to inhibit HIV-1 infection.
-
Procedure :
-
Biopsy Collection : Cervical or vaginal tissue biopsies are collected from participants.
-
Tissue Culture : The tissue is cut into smaller pieces and cultured in a medium.
-
HIV-1 Challenge : The tissue explants are exposed to a known amount of a laboratory strain of HIV-1.
-
Incubation : The culture is maintained for several days.
-
p24 Antigen Measurement : The supernatant is collected at various time points and the level of HIV-1 p24 antigen (a viral protein) is measured by ELISA.
-
Analysis : A reduction in p24 levels in tissue from women using the this compound ring compared to placebo indicates anti-HIV activity. The level of inhibition can be correlated with the measured tissue drug concentration.[25][26]
-
Safety Assessment in Clinical Trials
-
Adverse Event (AE) Monitoring : All AEs are recorded throughout the trial. AEs are graded for severity according to standardized tables, such as the Division of AIDS (DAIDS) Table for Grading the Severity of Adult and Pediatric Adverse Events.[27]
-
Clinical and Laboratory Evaluations : Regular pelvic examinations, clinical assessments, and laboratory tests (e.g., hematology, clinical chemistry) are conducted to monitor participant safety.
-
Causality Assessment : Investigators assess the relationship of each AE to the study product (this compound ring or placebo).
Conclusion
This compound, delivered via a monthly vaginal ring, represents a significant advancement in HIV prevention for women. Its pharmacological profile is well-suited for this purpose, with potent in vitro antiviral activity, a favorable pharmacokinetic profile that maximizes local drug exposure while minimizing systemic uptake, and a well-documented safety and efficacy record from large-scale clinical trials. While the development of resistance remains a consideration, clinical data to date are reassuring. The detailed experimental methodologies outlined in this guide provide a foundation for ongoing and future research aimed at optimizing this compound-based prevention strategies and developing the next generation of long-acting HIV prevention tools.
References
- 1. corevih-bretagne.fr [corevih-bretagne.fr]
- 2. avac.org [avac.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a HPLC method for the assay of this compound in cell-based and tissue permeability experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepwatch.org [prepwatch.org]
- 8. Refining the in vitro release test method for a this compound-releasing vaginal ring to match in vivo performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Viruses in Phase 3 and Phase 3b Trials (the Ring Study and the this compound Ring Extended Access and Monitoring Trial) of the this compound Vaginal Ring for Human Immunodeficiency Virus Type 1 Infection Risk Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sanger Sequencing as the Routine Genotyping Method for Testing HIV Drug Resistance Mutations - AdvancedSeq [advancedseq.com]
- 12. avac.org [avac.org]
- 13. researchgate.net [researchgate.net]
- 14. protocols.io [protocols.io]
- 15. Self-reported removal and expulsion of the this compound vaginal ring: qualitative reports from female ring users and their male partners in the Ring Study (IPM 027) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. prepwatch.org [prepwatch.org]
- 17. Phase IIa Safety Study of a Vaginal Ring Containing this compound in Adolescent Young Women - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phase 1 pharmacokinetics and safety study of extended duration this compound vaginal rings in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Increased this compound Tissue Accumulation through Vaginal Film Codelivery of this compound and Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Next-Generation Sequencing for HIV Drug Resistance Testing: Laboratory, Clinical, and Implementation Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro resistance profile of the candidate HIV-1 microbicide drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Acceptability and use of a this compound vaginal ring in a phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent this compound in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. natap.org [natap.org]
- 25. researchgate.net [researchgate.net]
- 26. Phase 1 randomized trials to assess safety, pharmacokinetics, and vaginal bleeding associated with use of extended duration this compound and levonorgestrel vaginal rings | PLOS One [journals.plos.org]
- 27. hilarispublisher.com [hilarispublisher.com]
Dapivirine Resistance in HIV-1: A Technical Guide for Researchers
An In-depth Examination of Resistance Mutations, Experimental Evaluation, and Molecular Mechanisms
Executive Summary
Dapivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component of HIV-1 prevention strategies, particularly as a vaginal ring for pre-exposure prophylaxis (PrEP). The emergence of drug resistance, however, poses a significant challenge to its long-term efficacy. This technical guide provides a comprehensive overview of this compound resistance mutations in HIV-1, intended for researchers, scientists, and drug development professionals. We delve into the specific mutations associated with this compound resistance, their prevalence in clinical and in vitro studies, and the corresponding impact on drug susceptibility. Furthermore, this document outlines detailed experimental protocols for the identification and characterization of these resistance mutations, and visualizes key experimental workflows and the interplay of resistance mutations through Graphviz diagrams.
This compound Resistance Mutations
Resistance to this compound is primarily conferred by mutations in the HIV-1 reverse transcriptase (RT) gene, which alter the NNRTI binding pocket and reduce drug efficacy. Both in vitro selection studies and clinical trials have identified a range of mutations associated with reduced this compound susceptibility.
Key Resistance Mutations
Several key amino acid substitutions in the HIV-1 RT are known to confer resistance to this compound. These include, but are not limited to:
-
Primary Mutations: These mutations are directly selected by this compound and can significantly reduce its antiviral activity. Common primary mutations include V90I, L100I, K103N, V106I, E138K, Y181C, and Y188L.[1][2]
-
Secondary Mutations: These mutations may not confer high-level resistance on their own but can enhance the resistance conferred by primary mutations or compensate for fitness costs associated with them.
Prevalence and Impact on Susceptibility
The prevalence of this compound resistance mutations varies across different studies and populations. In vitro selection experiments consistently demonstrate the emergence of common NNRTI resistance mutations under suboptimal drug pressure.[3][4] Clinical trials, such as the ASPIRE and HOPE studies, have provided valuable in vivo data on the frequency of these mutations in individuals who seroconverted while using the this compound ring.
It is noteworthy that in some clinical trials, the frequency of NNRTI mutations in the this compound arm was not significantly different from the placebo arm, suggesting that some resistance may be transmitted rather than selected by the ring.[2][5] The E138A mutation, for instance, was detected in both this compound and placebo groups and conferred only modest reductions in this compound susceptibility in some genetic backgrounds.[5][6]
The impact of these mutations on this compound susceptibility is quantified as a fold change (FC) in the 50% inhibitory concentration (IC50) compared to wild-type virus. The presence of certain mutations or combinations of mutations can lead to significant increases in the IC50 value, indicating reduced drug efficacy.
Quantitative Data Summary
The following tables summarize the prevalence of key this compound resistance mutations and their impact on drug susceptibility as reported in various studies.
| Mutation | Study Type | Prevalence/Frequency | Fold Change (FC) in this compound IC50 | Reference |
| V90I | In vitro | Observed in selection experiments | - | [3] |
| L100I | In vitro & Clinical | Frequently observed, associated with >500-fold resistance in combination with K103N | - | [1][3][7] |
| K103N | Clinical | 18% (7/38 participants in HOPE study) | 9-fold reduction in susceptibility in combination with V179I | [2][8][9] |
| V106I | In vitro | Observed in selection experiments | - | [3] |
| V106M | Clinical | 18% (7/38 participants in HOPE study) | <3-fold reduction in susceptibility | [2][8][9] |
| V108I | In vitro | Observed in selection experiments | - | [3] |
| E138A | Clinical | 4.2% in DPV arm, 5.2% in placebo arm (ASPIRE study) | Modest reductions | [5][6] |
| E138K | In vitro | Observed in selection experiments | - | [3] |
| V179D | Clinical | 18% (7/38 participants in HOPE study) | <3-fold reduction in susceptibility | [2][8][9] |
| Y181C | In vitro | Observed in selection experiments | - | [3] |
| Y188L | In vitro | Observed in selection experiments | - | [3] |
| A98G | Clinical | 18% (7/38 participants in HOPE study) | <3-fold reduction in susceptibility | [2][8][9] |
| Study | Participant Group | NNRTI Mutation Frequency (this compound Arm) | NNRTI Mutation Frequency (Placebo Arm) | Key Findings | Reference |
| ASPIRE (MTN-020) | Women who seroconverted | 11% (8/71) | 10% (10/97) | No significant difference in NNRTI resistance between arms. | [5][6] |
| HOPE (MTN-025) | Women who seroconverted | 18% (7/38) | - | NNRTI resistance was infrequent and selection of this compound-specific mutations was not detected. | [2][8][9][10] |
| Penrose et al. (2017) | Individuals failing first-line ART (Subtype C) | 91% (91/100) showed ≥3-fold cross-resistance | - | Frequent cross-resistance to this compound in individuals with pre-existing NNRTI resistance. 25% showed >500-fold resistance. | [1][7][11] |
Experimental Protocols
Accurate identification and characterization of this compound resistance mutations require robust and standardized experimental protocols. This section provides detailed methodologies for key experiments.
Genotypic Resistance Testing
Genotypic assays are used to identify specific mutations in the HIV-1 reverse transcriptase gene.
-
Viral RNA Extraction: Isolate viral RNA from patient plasma samples using a commercial kit such as the QIAamp Viral RNA Mini Kit, following the manufacturer's instructions.
-
Reverse Transcription and PCR (RT-PCR):
-
Synthesize complementary DNA (cDNA) from the viral RNA template using a reverse transcriptase enzyme (e.g., SuperScript III) and a primer specific to the 3' end of the viral RNA or within the pol gene.[1]
-
Amplify the HIV-1 pol gene region encompassing the reverse transcriptase coding sequence using a nested PCR approach for enhanced sensitivity and specificity.[4] Use high-fidelity DNA polymerase to minimize PCR-introduced errors.
-
Primer Design: Design primers for highly conserved regions of the pol gene to ensure amplification across different HIV-1 subtypes.[12]
-
-
Sanger Sequencing:
-
Purify the PCR products.
-
Perform cycle sequencing using fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).
-
Separate the resulting DNA fragments by size using capillary electrophoresis.
-
Determine the nucleotide sequence based on the fluorescent signal of the incorporated ddNTPs.[13]
-
-
Next-Generation Sequencing (NGS):
-
Align the obtained sequences with a wild-type HIV-1 reference sequence (e.g., HXB2).
-
Identify amino acid substitutions at known this compound resistance-associated positions using a drug resistance database such as the Stanford University HIV Drug Resistance Database.
Phenotypic Resistance Testing
Phenotypic assays measure the in vitro susceptibility of HIV-1 to this compound.
-
Amplify the full-length reverse transcriptase sequence from patient-derived viral RNA.
-
Clone the amplified RT sequence into an HIV-1 laboratory strain vector that has its own RT gene deleted (e.g., pNL4-3).
-
Co-transfect a suitable cell line (e.g., 293T cells) with the recombinant vector and a plasmid expressing the HIV-1 envelope glycoprotein to produce infectious pseudoviruses.[15]
The TZM-bl cell line is a HeLa cell derivative that expresses CD4, CCR5, and CXCR4, and contains integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR.
-
Cell Culture: Maintain TZM-bl cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[16][17]
-
Assay Procedure:
-
Data Analysis:
-
Calculate the 50% inhibitory concentration (IC50) of this compound for the patient-derived virus and a wild-type reference virus.
-
Determine the fold change (FC) in IC50 by dividing the IC50 of the patient virus by the IC50 of the reference virus.
-
Site-Directed Mutagenesis
Site-directed mutagenesis is used to introduce specific this compound resistance mutations into a wild-type HIV-1 molecular clone to study their individual or combined effects on drug susceptibility.
-
Primer Design: Design mutagenic primers containing the desired nucleotide change(s) that are complementary to opposite strands of the plasmid DNA.[19][20]
-
Mutagenesis PCR: Perform PCR using a high-fidelity DNA polymerase and the mutagenic primers with a plasmid containing the wild-type HIV-1 RT gene as a template. The polymerase extends the primers, incorporating the mutation into the newly synthesized plasmid strands.[7][19][21]
-
Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated, mutated plasmids intact.[19][21]
-
Transformation: Transform competent E. coli with the mutated plasmid DNA.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
Visualizations
The following diagrams, generated using the Graphviz DOT language, illustrate key experimental workflows and the relationships between this compound resistance mutations.
Experimental Workflows
Caption: Workflow for genotypic and phenotypic testing of this compound resistance.
Caption: Workflow for creating specific this compound resistance mutations.
Logical Relationships
Caption: Relationship between key mutations and this compound resistance levels.
Conclusion
Understanding the landscape of this compound resistance is paramount for the continued success of HIV-1 prevention efforts. This guide has provided a detailed overview of the key mutations conferring resistance to this compound, their prevalence, and their impact on drug susceptibility. The outlined experimental protocols offer a standardized approach for the identification and characterization of these mutations in both clinical and research settings. The provided visualizations serve to clarify complex experimental workflows and the interplay of resistance mutations. Continued surveillance for this compound resistance, coupled with the development of novel prevention strategies that are less susceptible to resistance, will be crucial in the global fight against HIV-1.
References
- 1. Protocol for Nearly Full-Length Sequencing of HIV-1 RNA from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. genomica.uaslp.mx [genomica.uaslp.mx]
- 5. researchgate.net [researchgate.net]
- 6. A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. qcbr.queens.org [qcbr.queens.org]
- 8. protocols.io [protocols.io]
- 9. Sensitive HIV-1 DNA Pol Next-Generation Sequencing for the Characterisation of Archived Antiretroviral Drug Resistance [mdpi.com]
- 10. HIV Drug Resistance Assessment among Women who Seroconverted during the MTN-025/HOPE Open-Label Extension this compound Vaginal Ring Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Universal profiling of HIV-1 pol for genotypic study and resistance analysis across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cd-genomics.com [cd-genomics.com]
- 14. myadlm.org [myadlm.org]
- 15. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hiv.lanl.gov [hiv.lanl.gov]
- 17. hiv.lanl.gov [hiv.lanl.gov]
- 18. Development and implementation of an international proficiency testing program for a neutralizing antibody assay for HIV-1 in TZM-bl cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. faculty.washington.edu [faculty.washington.edu]
- 20. its.caltech.edu [its.caltech.edu]
- 21. agilent.com [agilent.com]
Dapivirine: A Comprehensive Technical Guide on pKa and Solubility Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the physicochemical properties of dapivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the prevention of HIV-1 infection. A thorough understanding of its ionization constant (pKa) and solubility is critical for formulation development, ensuring optimal drug delivery and bioavailability, particularly in topical microbicide applications such as vaginal rings.
Physicochemical Data of this compound
The lipophilicity and ionization potential of a drug molecule significantly influence its solubility, permeability, and ultimately, its therapeutic efficacy. The following tables summarize the key quantitative data for this compound.
Table 1: Ionization and Lipophilicity of this compound
| Parameter | Value(s) | Source(s) | Notes |
| pKa | 5.30 | [1] | Experimentally determined aqueous pKa using potentiometric titration with Yasuda-Shedlovsky extrapolation. This value corresponds to the protonation of the weakly basic diaminopyrimidine group. |
| 5.8 | [2] | ||
| 4.45 (Strongest Basic) | [3] | Predicted value (ChemAxon). | |
| 11.43 (Strongest Acidic) | [3] | Predicted value (ChemAxon). | |
| logP | 5.35 | [1] | Experimentally determined. |
| 5.27 (at pH 9) | [2] | ||
| 4.12 | [3] | Predicted value (ALOGPS). | |
| 5.6 | [3] | Predicted value (ChemAxon). |
Note: Discrepancies in reported pKa and logP values can arise from differences between experimental and in silico prediction methods, as well as variations in experimental conditions.
Table 2: Solubility of this compound in Various Solvents
| Solvent/Medium | Solubility | Source(s) |
| Water | Insoluble (<1 µg/mL) | [2][4] |
| Ethanol | Insoluble | [5] |
| Dimethyl Sulfoxide (DMSO) | ~0.2 mg/mL, 34 mg/mL | [5][6] |
| Dimethylformamide (DMF) | ~0.3 mg/mL | [6] |
| 1:3 DMF:PBS (pH 7.2) | ~0.25 mg/mL | [6] |
| Propylene Glycol | 2.5 mg/mL | [2] |
| Isopropanol | 6.4 mg/mL | [4] |
| Propanol | 3.0 mg/mL | [4] |
| Distilled water with 1% Cremophor | 40 µg/mL | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of physicochemical data. The following sections outline the experimental procedures for determining the pKa and solubility of this compound.
pKa Determination: Potentiometric Titration with Yasuda-Shedlovsky Extrapolation
The aqueous pKa of the sparingly soluble this compound is determined by potentiometric titration in a mixed-solvent system, followed by extrapolation to a wholly aqueous environment.
Instrumentation:
-
Sirius T3 Potentiometric Titrator (or equivalent)
-
Calibrated pH electrode
-
Magnetic stirrer
-
Analytical balance
Reagents:
-
This compound
-
Acetonitrile (ACN)
-
1,4-Dioxane
-
Methanol (MeOH)
-
Potassium Chloride (KCl)
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
High-purity water
Procedure:
-
Preparation of the Mixed Co-solvent System: A mixed solvent mixture is prepared, for example, comprising 20% acetonitrile, 20% dioxane, and 20% methanol (v/v) in 0.15 M aqueous KCl.[1] The ionic strength is maintained with KCl.
-
Sample Preparation: A precise amount of this compound is dissolved in the co-solvent mixture to a known concentration (e.g., 1 mM).
-
Titration: The this compound solution is made acidic (e.g., pH 1.8-2.0) with 0.1 M HCl. The solution is then titrated with standardized 0.1 M NaOH. The pH of the solution is monitored continuously using the calibrated pH electrode. The titration is continued until the pH reaches a basic value (e.g., pH 12-12.5) and stabilizes.
-
Determination of Apparent pKa (psKa): The inflection point of the titration curve is determined, which corresponds to the psKa in the specific co-solvent mixture. This process is repeated for several co-solvent compositions.
-
Yasuda-Shedlovsky Extrapolation: The aqueous pKa is determined by plotting the psKa + log[H₂O] against the reciprocal of the dielectric constant (1/ε) of the co-solvent mixtures. The resulting linear plot is extrapolated to the dielectric constant of water to obtain the aqueous pKa value.[1][3][7]
Solubility Determination: Shake-Flask Method
The equilibrium solubility of this compound in various media is determined using the shake-flask method.
Instrumentation:
-
Orbital shaking incubator or constant temperature water bath with shaker
-
Centrifuge
-
UV-Visible Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Analytical balance
-
pH meter
Reagents and Materials:
-
Micronized this compound powder
-
Selected solvent systems (e.g., purified water, buffers of different pH, organic solvents)
-
Polypropylene centrifuge tubes
Procedure:
-
Sample Preparation: An excess amount of solid, micronized this compound is added to a polypropylene centrifuge tube containing a known volume (e.g., 10 mL) of the desired test medium.[1]
-
Equilibration: The tubes are sealed and placed in an orbital shaking incubator at a controlled temperature (e.g., 37°C) and agitation speed (e.g., 60 rpm) for an extended period (e.g., 72 hours) to ensure equilibrium is reached.[1]
-
Phase Separation: After incubation, the samples are centrifuged at high speed (e.g., 7500 rpm for 3 minutes) to separate the undissolved solid from the saturated solution.[1]
-
Sample Analysis: An aliquot of the clear supernatant is carefully removed and diluted as necessary. The concentration of this compound in the supernatant is then determined using a validated analytical method, such as UV-visible spectrophotometry at a specific wavelength (e.g., 290 nm) or HPLC.[2]
-
Data Reporting: The solubility is reported in units such as mg/mL or µg/mL.
Visualizations
Relationship between this compound's Ionization and Solubility
Caption: Ionization state of this compound and its effect on aqueous solubility.
Experimental Workflow for pKa Determination
References
- 1. Refining the in vitro release test method for a this compound-releasing vaginal ring to match in vivo performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Characterization of a Vaginal Film Containing this compound, a Non- nucleoside Reverse Transcriptase Inhibitor (NNRTI), for prevention of HIV-1 sexual transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potentiometric pKa determination of water-insoluble compound [pion-inc.com]
- 4. This compound Bioadhesive Vaginal Tablets Based on Natural Polymers for the Prevention of Sexual Transmission of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genetic Basis of Dapivirine Susceptibility in HIV-1: A Technical Guide
An In-depth Examination for Researchers and Drug Development Professionals
Abstract
Dapivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component of HIV-1 prevention strategies, particularly in the form of a vaginal ring for women. Understanding the genetic determinants of viral susceptibility to this compound is paramount for monitoring its efficacy, predicting potential resistance, and guiding the development of next-generation antiretrovirals. This technical guide provides a comprehensive overview of the genetic basis for this compound susceptibility in HIV-1, detailing the key mutations in the reverse transcriptase (RT) gene that confer resistance, the experimental protocols used to assess susceptibility, and the molecular mechanisms underpinning these interactions.
Introduction to this compound and its Mechanism of Action
This compound is a diarylpyrimidine NNRTI that specifically targets the HIV-1 reverse transcriptase, a crucial enzyme for the conversion of the viral RNA genome into DNA. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which bind to the active site of the enzyme, NNRTIs like this compound bind to an allosteric pocket on the RT, known as the NNRTI-binding pocket (NNIBP). This binding induces a conformational change in the enzyme, distorting the active site and inhibiting its polymerase activity, thereby halting the viral replication cycle.
Genetic Determinants of this compound Resistance
The primary mechanism of resistance to this compound involves specific amino acid substitutions in the HIV-1 reverse transcriptase enzyme, encoded by the pol gene. These mutations alter the size, shape, or polarity of the NNIBP, reducing the binding affinity of this compound and diminishing its inhibitory effect.
Key Resistance-Associated Mutations (RAMs)
A number of key mutations have been identified through in vitro selection studies and clinical trials that are associated with reduced susceptibility to this compound. These can occur as single mutations or in combination, often leading to higher levels of resistance.
Table 1: Major HIV-1 Reverse Transcriptase Mutations Associated with Reduced this compound Susceptibility
| Mutation | Amino Acid Change | Typical Fold Change in IC50 (Range) | Notes |
| Y181C | Tyrosine to Cysteine at position 181 | 10 - 100+ | One of the most common NNRTI resistance mutations. Directly impacts the NNIBP. |
| K103N | Lysine to Asparagine at position 103 | 2 - 38 | A common NNRTI mutation that can reduce susceptibility to multiple drugs in the class.[1] |
| E138A/K/G | Glutamic Acid to Alanine, Lysine, or Glycine at position 138 | 1.3 - 5.1 (E138A) | E138A is frequently observed and confers modest resistance.[1] E138K can be selected in vitro. |
| L100I | Leucine to Isoleucine at position 100 | >500 (in combination) | Often found in combination with other mutations, leading to high-level resistance.[2] |
| V106I/M | Valine to Isoleucine or Methionine at position 106 | Variable | Contributes to cross-resistance among NNRTIs. |
| V90I | Valine to Isoleucine at position 90 | Variable | Often acts as an accessory mutation, enhancing resistance in the presence of other RAMs. |
| Y188L | Tyrosine to Leucine at position 188 | High | Significantly alters the NNIBP. |
Cross-Resistance Profile
A significant concern with the use of any antiretroviral is the potential for cross-resistance to other drugs in the same class. HIV-1 strains with resistance to first-generation NNRTIs like nevirapine and efavirenz often exhibit reduced susceptibility to this compound. The presence of mutations such as K103N and Y181C can compromise the efficacy of multiple NNRTIs.[3] Studies have shown that a high percentage of HIV-1 isolates from individuals failing first-line antiretroviral therapy containing efavirenz or nevirapine demonstrate cross-resistance to this compound.[2]
Table 2: Fold Change in this compound Susceptibility for Common NNRTI Resistance Mutations
| Genotype | Fold Change (FC) in this compound IC50 | Reference |
| Wild-Type | 1.0 | Baseline |
| K103N | 2.6 - 2.8 | [1] |
| E138A | 0.9 - 1.6 | [1] |
| K103N + V179I | 9.0 | [1] |
| E138A/V179D | 0.9 - 1.6 | [1] |
| L100I + K103N | >500 | [2] |
Experimental Protocols for Assessing this compound Susceptibility
The determination of HIV-1 susceptibility to this compound relies on two primary methodologies: genotypic and phenotypic assays.
Genotypic Assays
Genotypic assays identify the presence of specific RAMs in the HIV-1 pol gene. This is typically achieved through sequencing of the reverse transcriptase coding region.
Objective: To amplify and sequence the HIV-1 reverse transcriptase gene from viral RNA to identify resistance-associated mutations.
Methodology:
-
Viral RNA Extraction: Isolate viral RNA from patient plasma using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).
-
Reverse Transcription and First-Round PCR:
-
Synthesize cDNA from the viral RNA and amplify a larger fragment of the pol gene using a one-step RT-PCR kit.
-
Primers (Outer):
-
Forward: (e.g., MAW26: 5'-TTGGAAATGTGGAAAGGAAGGAC-3')
-
Reverse: (e.g., RT21: 5'-CTGTARTTACTGCCCCATCTAC-3')
-
-
Thermocycler Conditions:
-
Reverse Transcription: 50°C for 30 minutes
-
Initial Denaturation: 94°C for 2 minutes
-
40 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 2 minutes
-
-
Final Extension: 72°C for 10 minutes
-
-
-
Nested PCR:
-
Amplify a smaller, internal fragment of the reverse transcriptase gene using the product from the first-round PCR as a template.
-
Primers (Inner):
-
Forward: (e.g., A35: 5'-TTGGTTGCACTTTAAATTTTCCCATTAGTCCTATT-3')
-
Reverse: (e.g., NE135: 5'-CCTACTAACTTCTGTATGTCATTGACAGTCCAGCT-3')
-
-
Thermocycler Conditions:
-
Initial Denaturation: 94°C for 2 minutes
-
35 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 58°C for 30 seconds
-
Extension: 72°C for 1.5 minutes
-
-
Final Extension: 72°C for 7 minutes
-
-
-
PCR Product Purification: Purify the nested PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Sequence the purified PCR product using the inner PCR primers and a commercial sequencing kit.
-
Data Analysis: Analyze the sequence data using software to identify mutations relative to a wild-type reference sequence (e.g., HXB2). The Stanford University HIV Drug Resistance Database can be used for interpretation of the identified mutations.
NGS offers higher throughput and the ability to detect minority viral variants that may be missed by Sanger sequencing. The general workflow involves library preparation, sequencing, and bioinformatic analysis.
Methodology:
-
RNA Extraction and RT-PCR: As per the Sanger sequencing protocol.
-
Library Preparation:
-
Fragment the PCR amplicons.
-
Ligate sequencing adapters to the fragments.
-
Amplify the adapter-ligated fragments to create a sequencing library.
-
-
Sequencing: Sequence the library on an NGS platform (e.g., Illumina MiSeq).
-
Bioinformatic Analysis:
-
Quality control of raw sequencing reads.
-
Alignment of reads to a reference HIV-1 genome.
-
Variant calling to identify mutations and their frequencies.
-
Interpretation of resistance using databases like the Stanford HIV Drug Resistance Database.
-
Phenotypic Assays
Phenotypic assays directly measure the ability of a virus to replicate in the presence of a drug. The most common method for assessing this compound susceptibility is a cell-based assay using a reporter cell line.
Objective: To determine the concentration of this compound required to inhibit 50% of viral replication (IC50) in a cell-based assay.
Methodology:
-
Cell Culture: Culture TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-responsive luciferase and β-galactosidase reporter genes) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Virus Stock Preparation:
-
Generate recombinant HIV-1 clones containing the reverse transcriptase gene from patient-derived virus or site-directed mutants. This is often done by co-transfecting 293T cells with a plasmid containing the patient-derived RT sequence and a backbone plasmid that is deficient in the RT gene.
-
Harvest the virus-containing supernatant and determine the viral titer (e.g., by p24 antigen ELISA or a titration assay on TZM-bl cells).
-
-
Drug Susceptibility Assay:
-
Seed TZM-bl cells in a 96-well plate.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the virus with the different concentrations of this compound.
-
Infect the TZM-bl cells with the virus-drug mixtures.
-
Incubate for 48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each drug concentration relative to a no-drug control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve using non-linear regression.
-
Calculate the fold change in susceptibility by dividing the IC50 of the test virus by the IC50 of a wild-type reference virus.
-
Site-Directed Mutagenesis for Generating Resistant Strains
Objective: To introduce specific resistance-associated mutations into an HIV-1 molecular clone to study their effect on this compound susceptibility.
Methodology:
-
Primer Design: Design primers containing the desired mutation, with the mutation located in the middle of the primer and flanked by 15-20 nucleotides of correct sequence on both sides.
-
PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the HIV-1 reverse transcriptase gene with the mutagenic primers.
-
Template Digestion: Digest the parental, methylated DNA template with the DpnI restriction enzyme.
-
Transformation: Transform the mutated, nicked plasmid into competent E. coli. The bacteria will repair the nicks.
-
Plasmid Purification and Sequencing: Isolate the plasmid DNA from the transformed bacteria and sequence the reverse transcriptase region to confirm the presence of the desired mutation.
Visualizing Workflows and Mechanisms
Experimental Workflow for this compound Susceptibility Testing
Molecular Mechanism of this compound Action and Resistance
Conclusion
The genetic basis of this compound susceptibility in HIV-1 is a well-characterized field, with a clear understanding of the key resistance-associated mutations in the reverse transcriptase gene. Both genotypic and phenotypic assays provide valuable information for monitoring the efficacy of this compound in clinical and public health settings. A continued surveillance of emerging resistance patterns is crucial for the long-term success of this compound-based HIV-1 prevention strategies. This guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers and drug development professionals to contribute to this ongoing effort.
References
- 1. HIV Drug Resistance Assessment among Women who Seroconverted during the MTN-025/HOPE Open-Label Extension this compound Vaginal Ring Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frequent Cross-Resistance to this compound in HIV-1 Subtype C-Infected Individuals after First-Line Antiretroviral Therapy Failure in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Dapivirine's Potency Across HIV-1 Subtypes: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the antiretroviral drug dapivirine's efficacy against various subtypes of the human immunodeficiency virus type 1 (HIV-1). Tailored for researchers, scientists, and drug development professionals, this document synthesizes quantitative data, details experimental methodologies, and visualizes the drug's mechanism of action.
Executive Summary
This compound, a non-nucleoside reverse transcriptase inhibitor (NNRTI), has demonstrated broad-spectrum activity against a diverse range of HIV-1 subtypes. This guide presents a comprehensive overview of its in vitro potency, highlighting its consistent efficacy across major subtypes and its dual mechanism of action that impacts both early and late stages of the viral life cycle. The information compiled herein is critical for the ongoing development and strategic deployment of this compound-based HIV prevention strategies.
Quantitative Analysis of this compound's Anti-HIV-1 Activity
This compound has been shown to be a potent inhibitor of a wide array of HIV-1 primary isolates, including those from subtypes A, B, C, D, F, G, and O. The 50% inhibitory concentration (IC50) values, a measure of drug potency, demonstrate this compound's consistent sub-nanomolar to low nanomolar activity against wild-type viruses.
| HIV-1 Isolate | Subtype | IC50 (nM) |
| UG273 | A | 0.4 |
| US2 | B | 0.5 |
| 92US714 | B | 0.7 |
| BZ167 | B | 0.5 |
| 92HT599 | B | 0.3 |
| IND868 | C | 0.4 |
| 92BR030 | C | 0.3 |
| DJ259 | D | 0.5 |
| BZ163 | F | 0.3 |
| BZ162 | F | 0.4 |
| RU133 | G | 0.4 |
| CA20 | O | 1.1 |
| V106A | Mutant | 1.1 |
| L100I | Mutant | 1.1 |
| K103N | Mutant | 1.1 |
Data sourced from in vitro studies using peripheral blood mononuclear cells (PBMCs).
Furthermore, studies have indicated that this compound retains significant activity against many NNRTI-resistant strains of HIV-1.
Mechanism of Action
This compound primarily functions as a non-nucleoside reverse transcriptase inhibitor. It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an enzyme crucial for the conversion of viral RNA into DNA. This binding induces a conformational change in the enzyme, thereby inhibiting its function and halting the viral replication process at an early stage.
Interestingly, research has revealed a secondary mechanism of action for potent NNRTIs like this compound. They can also interfere with the late stages of the HIV-1 life cycle by enhancing the intracellular processing of Gag and Gag-Pol polyproteins.[1] This premature activation of the viral protease leads to the production of non-infectious viral particles.
Experimental Protocols
The in vitro anti-HIV-1 activity of this compound is predominantly assessed using the TZM-bl cell line-based assay. This assay provides a quantitative measure of HIV-1 inhibition.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against various HIV-1 subtypes.
Materials:
-
TZM-bl cells (HeLa cell line genetically engineered to express CD4, CCR5, and CXCR4 and containing integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR).
-
HIV-1 viral stocks of different subtypes.
-
This compound stock solution.
-
Cell culture medium (DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: TZM-bl cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated overnight.
-
Drug Dilution: A serial dilution of this compound is prepared in cell culture medium.
-
Infection: The cell culture medium is removed from the wells and replaced with the diluted this compound solutions. A predetermined amount of HIV-1 virus stock is then added to each well. Control wells with no drug and no virus are also included.
-
Incubation: The plates are incubated for 48 hours to allow for viral entry and replication.
-
Lysis and Luminescence Reading: After incubation, the cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the extent of viral replication, is measured using a luminometer.
-
Data Analysis: The IC50 value is calculated by determining the concentration of this compound that results in a 50% reduction in luminescence compared to the virus control wells.
Conclusion
This compound exhibits potent and broad-spectrum activity against a wide range of HIV-1 subtypes, including those prevalent in regions with the highest HIV burden. Its dual mechanism of action, targeting both early and late stages of the viral life cycle, underscores its robustness as an antiretroviral agent. The standardized in vitro assays provide a reliable platform for the continued evaluation of this compound and other novel HIV prevention candidates. This technical guide provides a foundational resource for professionals engaged in the critical work of developing new tools to combat the global HIV epidemic.
References
Methodological & Application
Dapivirine Vaginal Ring: Formulation Development Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation development of the dapivirine-releasing vaginal ring, a critical technology in HIV prevention. This document details the materials, manufacturing processes, and analytical methods essential for the development and quality control of this drug delivery system.
Formulation and Composition
The this compound vaginal ring is a matrix-type silicone elastomer ring designed for sustained, localized release of the antiretroviral drug this compound.[1] The standard ring has an outer diameter of 56 mm and a cross-sectional diameter of 7.7 mm.[1][2]
Core Components
The primary components of the this compound vaginal ring formulation are:
-
Active Pharmaceutical Ingredient (API): this compound (a non-nucleoside reverse transcriptase inhibitor).[1][2]
-
Excipients: Specific additives to modulate drug release or enhance mechanical properties may be included. For example, hydroxypropylmethylcellulose (HPMC) has been investigated as a release modulator in multipurpose rings.[4]
This compound Loading
The approved this compound vaginal ring contains 25 mg of this compound, designed to release approximately 4 mg of the drug over a 28-day period.[5][6] Various other formulations have been developed and tested for different release profiles and durations, including rings containing 100 mg or 200 mg of this compound for extended use.[7][8] Multipurpose rings combining this compound with other active ingredients like levonorgestrel (a contraceptive) or darunavir (another antiretroviral) have also been formulated.[3][7]
Manufacturing Process
The primary method for manufacturing this compound vaginal rings is injection molding.[3][9] This process allows for precise control over the ring's dimensions and ensures a homogenous distribution of this compound throughout the silicone matrix.
Manufacturing Workflow Diagram
References
- 1. LAPaL [lapal.medicinespatentpool.org]
- 2. pure.qub.ac.uk [pure.qub.ac.uk]
- 3. In vitro drug release, mechanical performance and stability testing of a custom silicone elastomer vaginal ring releasing this compound and levonorgestrel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.qub.ac.uk [pure.qub.ac.uk]
- 5. Refining the in vitro release test method for a this compound-releasing vaginal ring to match in vivo performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-releasing vaginal rings produced by plastic freeforming additive manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase 1 pharmacokinetics and safety study of extended duration this compound vaginal rings in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Refining the in vitro release test method for a this compound-releasing vaginal ring to match in vivo performance | Semantic Scholar [semanticscholar.org]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Dapivirine in Tissue Matrices
Abstract
This application note provides a detailed protocol for the quantification of Dapivirine, a non-nucleoside reverse transcriptase inhibitor, in various tissue samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is crucial for preclinical and clinical studies evaluating the distribution and concentration of this compound in target tissues as part of HIV prevention research. The protocol outlines procedures for tissue homogenization, solid-phase extraction (SPE), and reversed-phase HPLC analysis. This method demonstrates high sensitivity, accuracy, and precision, making it suitable for high-throughput analysis in a research setting.
Introduction
This compound is a promising microbicide for the prevention of HIV-1 transmission and is formulated in various delivery systems, such as vaginal rings.[1][2][3] To evaluate its efficacy and pharmacokinetic profile, it is essential to accurately measure its concentration in relevant biological tissues.[1][4] This document details a robust and validated HPLC-UV method for the quantification of this compound in tissues such as vaginal, cervical, and rectal tissues.[3][5] The method is based on the principle of reversed-phase chromatography, which separates compounds based on their hydrophobicity.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in tissue samples is depicted below.
Caption: Experimental workflow for this compound quantification in tissues.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., Diphenylamine)[5]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Phosphate buffered saline (PBS)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Homogenizer
-
Centrifuge
-
Nitrogen evaporator
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with the mobile phase to prepare working standard solutions at concentrations ranging from 0.02 to 1.5 µg/mL.[5]
-
Internal Standard (IS) Solution: Prepare a 10 µg/mL stock solution of Diphenylamine in methanol.
-
Spiked Tissue Samples: To prepare calibration standards and quality control samples, spike blank tissue homogenates with the appropriate working standard solutions.
Tissue Sample Preparation
-
Homogenization: Accurately weigh the tissue sample and homogenize it in PBS (e.g., 1:3 w/v) using a suitable homogenizer.
-
Protein Precipitation: Add an equal volume of acetonitrile containing the internal standard to the tissue homogenate to precipitate proteins.
-
Centrifugation: Vortex the mixture and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elute this compound and the internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.
HPLC-UV Method
A reversed-phase HPLC method with UV detection is employed for the analysis.[5]
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% TFA in Water, B: Acetonitrile[5] |
| Gradient | Gradient elution may be required for optimal separation[5] |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 50 µL[5] |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
| UV Detection | 290 nm[5] |
| Internal Standard | Diphenylamine[5] |
| Run Time | Approximately 12 minutes[5] |
Method Validation and Performance
The method should be validated according to standard bioanalytical method validation guidelines. Key validation parameters are summarized below.
Table 2: Method Validation Parameters
| Parameter | Typical Performance |
| Linearity Range | 0.02 - 1.5 µg/mL (R² > 0.99)[5] |
| Lower Limit of Quantification (LLOQ) | 0.02 µg/mL[5] |
| Limit of Detection (LOD) | 0.006 µg/mL[5] |
| Accuracy | Within ±15% of the nominal concentration |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) < 15% |
| Recovery | ≥ 90.7%[5] |
| Selectivity | No significant interference from endogenous matrix components |
Data Analysis
The concentration of this compound in the tissue samples is determined by calculating the peak area ratio of this compound to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of this compound in the unknown samples is then interpolated from this calibration curve. The final concentration is reported as µg of this compound per gram of tissue.
Conclusion
The described HPLC-UV method provides a reliable and sensitive approach for the quantification of this compound in various tissue matrices. The detailed protocol for sample preparation and chromatographic analysis, along with the method's validated performance, makes it a valuable tool for researchers, scientists, and drug development professionals working on this compound-based HIV prevention strategies. For even lower detection limits, an LC-MS/MS method can be developed and validated.[1][2][6][7]
References
- 1. Validation and implementation of an ultrasensitive liquid chromatographic-tandem mass spectrometric (LC-MS/MS) assay for this compound quantitation in breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent this compound in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Randomized, Double Blind, Placebo-Controlled, Phase 1 Safety, and Pharmacokinetic Study of this compound Gel (0.05%) Administered Rectally to HIV-1 Seronegative Adults (MTN-026) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development and validation of a HPLC method for the assay of this compound in cell-based and tissue permeability experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual quantification of this compound and maraviroc in cervicovaginal secretions from ophthalmic tear strips and polyester-based swabs via liquid chromatographic-tandem mass spectrometric (LC-MS/MS) analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation and implementation of an ultrasensitive liquid chromatographic-tandem mass spectrometric (LC-MS/MS) assay for this compound quantitation in breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive UHPLC-MS/MS Assay for the Quantification of Dapivirine in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a fully validated Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the rapid and sensitive quantification of Dapivirine in human plasma. This compound is a non-nucleoside reverse transcriptase inhibitor being investigated for HIV-1 prevention. The described method is crucial for pharmacokinetic and drug efficacy studies, offering high throughput and sensitivity. The assay demonstrates excellent linearity, precision, and accuracy over the analytical measuring range of 20 to 10,000 pg/mL, making it suitable for large-scale clinical trial sample analysis.
Introduction
This compound is a promising antiretroviral agent designed to prevent the replication of HIV-1. To evaluate its efficacy and pharmacokinetic profile, a robust and sensitive analytical method is required to quantify its concentrations in biological matrices such as human plasma. Due to typically low plasma drug concentrations after topical administration, highly sensitive methods are essential. This document provides a detailed protocol for a UHPLC-MS/MS assay that has been successfully developed and validated for the high-throughput quantification of this compound in human plasma, following established bioanalytical validation guidelines.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
²H₄-Dapivirine (deuterated internal standard, IS)
-
HPLC-grade acetonitrile
-
LC-MS grade formic acid
-
LC-MS grade water
-
Human plasma (K2 EDTA)
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
This compound Stock Solutions: Prepare a primary stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. From this, create working solutions at 1 µg/mL, 0.1 µg/mL, and 0.01 µg/mL by serial dilution in acetonitrile. Store all stock solutions at -20°C.[1]
-
Internal Standard Stock Solution: Prepare a stock solution of ²H₄-Dapivirine in acetonitrile. Further dilute this to create a 5 ng/mL IS spiking solution in acetonitrile.[1]
-
Calibration Standards: Prepare calibration standards by spiking appropriate volumes of the this compound working solutions into blank human K2 EDTA plasma to achieve final concentrations of 20, 50, 100, 250, 500, 1000, 2500, 5000, and 10,000 pg/mL.[1]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 20 pg/mL
-
Low QC: (Concentration to be specified, e.g., 60 pg/mL)
-
Mid QC: (Concentration to be specified, e.g., 800 pg/mL)
-
High QC: (Concentration to be specified, e.g., 8000 pg/mL)
-
Sample Preparation
The sample preparation is based on protein precipitation followed by filtration.
-
Transfer a small volume of plasma sample (calibrator, QC, or unknown) to a 96-well filtration plate.
-
Add 500 µL of the IS spiking solution (5 ng/mL ²H₄-Dapivirine in acetonitrile) to each well.
-
Incubate the mixture for 5 minutes at room temperature to allow for protein precipitation.[1]
-
Apply a vacuum to the filtration plate to elute the analyte and IS into a 96-well collection plate containing glass inserts.[1]
-
Evaporate the eluent to dryness under a stream of dry nitrogen.[1]
-
Reconstitute the dried residue in 100 µL of a solution containing 0.1% formic acid in water and 0.1% formic acid in acetonitrile (1:1, v/v).[1]
-
Inject 10 µL of the reconstituted sample into the UHPLC-MS/MS system for analysis.[1]
UHPLC-MS/MS Conditions
UHPLC System:
| Parameter | Condition |
| Column | Waters ACQUITY UPLC BEH C8, 50 x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | (A specific flow rate, e.g., 0.4 mL/min, should be optimized) |
| Gradient | A gradient elution should be optimized for the separation of this compound and the internal standard. |
| Injection Volume | 10 µL |
| Column Temperature | (A specific temperature, e.g., 40°C, should be optimized) |
| Retention Time | Approximately 1.14 min for both this compound and ²H₄-Dapivirine.[1] |
Mass Spectrometer:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: (Precursor ion > Product ion to be specified) ²H₄-Dapivirine: (Precursor ion > Product ion to be specified) |
| Ion Source Parameters | Optimized for maximum signal intensity (e.g., Capillary voltage, Cone voltage, Desolvation temperature, Desolvation gas flow). |
Quantitative Data Summary
The performance of the UHPLC-MS/MS assay for this compound in human plasma is summarized in the tables below. The validation of this method was performed in accordance with FDA Bioanalytical Method Validation guidelines.[2][3]
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Analytical Range | 20 - 10,000 pg/mL[1][4][5][6] |
| Regression Model | Weighted (1/x²) linear regression |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Precision and Accuracy
| Quality Control Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Intra-assay Accuracy (%DEV) | Inter-assay Accuracy (%DEV) |
| LLOQ | 5.58 - 13.89[1][4][5][6] | 5.23 - 13.36[1][4][5][6] | -5.61 - 0.75[1][4][5][6] | -4.30 - 6.24[1][4][5][6] |
| Low | 5.58 - 13.89[1][4][5][6] | 5.23 - 13.36[1][4][5][6] | -5.61 - 0.75[1][4][5][6] | -4.30 - 6.24[1][4][5][6] |
| Mid | 5.58 - 13.89[1][4][5][6] | 5.23 - 13.36[1][4][5][6] | -5.61 - 0.75[1][4][5][6] | -4.30 - 6.24[1][4][5][6] |
| High | 5.58 - 13.89[1][4][5][6] | 5.23 - 13.36[1][4][5][6] | -5.61 - 0.75[1][4][5][6] | -4.30 - 6.24[1][4][5][6] |
Acceptance criteria for precision (%CV) are ≤20% for LLOQ and ≤15% for other QCs. Acceptance criteria for accuracy (%DEV) are within ±20% for LLOQ and ±15% for other QCs.[1]
Table 3: Stability
| Stability Condition | Duration | Result |
| Re-injection Stability in Autosampler (4°C) | 72 hours | Stable[1] |
| Room Temperature in Plasma | (To be determined) | (To be determined) |
| Freeze-Thaw Cycles in Plasma | (To be determined) | (To be determined) |
| Long-term Storage in Plasma (-80°C) | (To be determined) | (To be determined) |
Method Validation Summary
-
Selectivity and Matrix Effects: No significant interfering peaks from endogenous compounds were observed at the retention times of this compound and its deuterated internal standard in multiple lots of blank human plasma.[1] Matrix effects were evaluated to ensure that the ionization of the analyte and IS was not suppressed or enhanced by the plasma matrix.
-
Recovery: The extraction efficiency of the sample preparation method was assessed to ensure consistent and reproducible recovery of this compound and the internal standard from the plasma matrix.
-
Carryover: No significant carryover was observed in blank samples injected after a high concentration standard.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationships in bioanalytical method validation.
Conclusion
A robust and sensitive UHPLC-MS/MS assay for the high-throughput quantification of this compound in human plasma has been successfully developed and validated.[1][4][5][6] The method meets the criteria for the analysis of samples from large research trials, providing a valuable tool for advancing the clinical development of this compound for HIV-1 prevention.[1][4][5][6]
References
- 1. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent this compound in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Randomized, Double Blind, Placebo-Controlled, Phase 1 Safety, and Pharmacokinetic Study of this compound Gel (0.05%) Administered Rectally to HIV-1 Seronegative Adults (MTN-026) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation and implementation of an ultrasensitive liquid chromatographic-tandem mass spectrometric (LC-MS/MS) assay for this compound quantitation in breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The development and validation of an UHPLC-MS/MS method for the rapid quantification of the antiretroviral agent this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. ovid.com [ovid.com]
Application Notes and Protocols for Dapivirine Ex Vivo Tissue Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting ex vivo tissue studies with Dapivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for HIV-1 prevention.[1][2] The following sections detail the mechanism of action, key experimental workflows, and specific methodologies for evaluating the efficacy and safety of this compound in human cervical and rectal tissue explants.
Introduction to this compound and Ex Vivo Tissue Models
This compound is a potent antiretroviral drug that functions by binding to and inhibiting the HIV-1 reverse transcriptase enzyme.[1] This action prevents the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[1] Ex vivo tissue models, particularly using ectocervical and rectal tissue explants, serve as a crucial platform for pre-clinical evaluation of microbicides like this compound.[3] These models maintain the complex cellular architecture and physiological environment of the native tissue, offering a more representative assessment of drug efficacy and toxicity compared to cell-line-based assays.[3][4]
Key Experimental Assays
A comprehensive ex vivo evaluation of this compound typically involves three key experimental assays:
-
Ex Vivo HIV-1 Challenge Assay: To determine the efficacy of this compound in preventing HIV-1 infection in a physiologically relevant tissue model.
-
This compound Quantification in Tissue: To measure the concentration and distribution of the drug within the tissue, correlating drug levels with antiviral activity.
-
Tissue Viability (Toxicity) Assay: To assess the safety of this compound by evaluating its impact on tissue health and viability.
Data Presentation
The following tables summarize quantitative data from representative ex vivo and clinical studies of this compound.
Table 1: this compound Concentration in Human Tissue and Fluid Samples
| Sample Type | Delivery Method | This compound Concentration (Geometric Mean) | Lower Limit of Quantification (LLOQ) | Reference |
| Cervical Tissue | 200 mg Vaginal Ring | Higher than 25mg and 100mg rings (GMRs 2.36 to 3.97) | 0.05 ng/sample | [5] |
| Cervical Tissue | 25 mg Vaginal Ring | Not explicitly stated, used as comparator | 0.05 ng/sample | [5][6] |
| Rectal Tissue | 0.05% Rectal Gel | Not explicitly stated | 0.05 ng/sample | [6] |
| Cervicovaginal Fluid (CVF) | Vaginal Ring | Not explicitly stated | 0.250 ng/swab | [5][6] |
| Plasma | Vaginal Ring | 1.3 to 1.8 times higher in 100mg and 200mg rings vs 25mg | 20 pg/mL | [5][6] |
Table 2: Efficacy and Viability of this compound in Ex Vivo Studies
| Experiment | Tissue Type | This compound Concentration | Outcome | Reference |
| HIV-1 Inhibition | Ectocervical Explants | 1 µM | 58% (7/12) inhibition | [7] |
| HIV-1 Inhibition | Ectocervical Explants | 10 µM | 100% inhibition | [7] |
| Tissue Viability (MTT Assay) | Ectocervical Explants | 1 mM (24h exposure) | No significant toxicity | [8] |
Experimental Protocols
Protocol for Ex Vivo HIV-1 Challenge Assay in Ectocervical Tissue
This protocol details the procedure for assessing the efficacy of this compound in preventing HIV-1 infection of human ectocervical tissue explants.
Materials:
-
Fresh human ectocervical tissue
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Penicillin/Streptomycin, Nystatin, Fungizone
-
Collagen sponge gel rafts
-
HIV-1 viral stock (e.g., HIV-1BaL)
-
This compound stock solution
-
p24 ELISA kit
-
Phosphate Buffered Saline (PBS)
-
Biopsy punch (e.g., 6 mm)
-
Transwell inserts (optional, for polarized culture)
-
Agarose (for sealing Transwell cultures)
Procedure:
-
Tissue Acquisition and Processing:
-
Obtain fresh ectocervical tissue from hysterectomy procedures in accordance with institutional review board (IRB) approved protocols.[3]
-
Transport the tissue in cold RPMI-1640 medium.[9]
-
Wash the tissue in a concentrated antibiotic solution (e.g., 20,000 U/ml Penicillin/Streptomycin, 120 U/ml Nystatin, 250 µg/ml Fungizone in PBS) for 5 minutes, followed by two rinses in DMEM.[2][10]
-
Dissect the mucosal epithelium and underlying stroma from the muscular tissue and cut into approximately 2-3 mm blocks or create 6 mm biopsy punches.[9][10]
-
-
Explant Culture:
-
Place the tissue blocks on collagen sponge gel rafts at the air-liquid interface in a culture plate.[3] The epithelial side should face up.
-
For a polarized model, place the tissue explant on a Transwell insert and seal the edges with 3% agarose to ensure that virus and drug exposure only occurs through the apical surface.[2][10]
-
Add culture medium to the basolateral chamber, ensuring the stromal side is in contact with the medium.
-
-
This compound Treatment and HIV-1 Challenge:
-
Prepare dilutions of this compound in culture medium.
-
Pre-incubate the tissue explants with the this compound-containing medium for a specified period (e.g., 2-24 hours).
-
Add the HIV-1 inoculum (e.g., 5 x 104 TCID50) to the apical surface of the tissue explants, either alone (control) or mixed with the this compound dilutions.
-
Incubate the plates at 37°C in a CO2 incubator.
-
-
Post-Infection Culture and Sample Collection:
-
After the initial infection period (e.g., overnight), wash the tissues to remove the inoculum.
-
Maintain the explants in culture with fresh medium (with or without this compound, depending on the experimental design) for up to 12-15 days.[6][11]
-
Collect supernatant from the basolateral chamber every 3 days and store at -80°C for p24 analysis.[6]
-
-
Endpoint Analysis (p24 ELISA):
-
Quantify the concentration of HIV-1 p24 antigen in the collected supernatants using a commercial p24 ELISA kit according to the manufacturer's instructions.[12][13]
-
A significant reduction in p24 levels in the this compound-treated groups compared to the virus-only control indicates antiviral efficacy.
-
Protocol for this compound Quantification in Tissue by LC-MS/MS
This protocol outlines the general steps for quantifying this compound concentrations in tissue explants.
Materials:
-
Tissue explants previously exposed to this compound
-
Internal standard (e.g., isotopically labeled this compound)
-
Organic solvent for extraction (e.g., methanol:water solution)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Validated LC-MS/MS method for this compound
Procedure:
-
Sample Preparation:
-
Weigh the tissue biopsy.
-
Homogenize the tissue sample.
-
Extract this compound from the tissue homogenate using an appropriate organic solvent (e.g., 1:1 methanol:water).[5]
-
Add an internal standard to the sample.
-
Centrifuge the sample to pellet tissue debris and collect the supernatant.
-
Evaporate the solvent and reconstitute the residue in a solution compatible with the LC-MS/MS mobile phase.[14]
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Determine the concentration of this compound in the tissue samples by comparing their response to the standard curve.
-
Normalize the this compound concentration to the weight of the tissue biopsy.
-
Protocol for Tissue Viability (MTT) Assay
This protocol describes the use of the MTT assay to assess the cytotoxicity of this compound on tissue explants.
Materials:
-
Tissue explants
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl or DMSO)
-
96-well plate
-
Plate reader
Procedure:
-
Tissue Exposure:
-
Place individual tissue explants into the wells of a 96-well plate.
-
Expose the explants to various concentrations of this compound for a defined period (e.g., 2 or 24 hours).[8] Include untreated controls.
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Add a solubilization solution to each well to dissolve the formazan crystals.[18]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570-590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from the readings.
-
Calculate the percentage of viable tissue for each treatment condition relative to the untreated control. A significant decrease in viability indicates cytotoxicity.
-
Visualizations
Caption: this compound's mechanism of action against HIV-1.
Caption: Experimental workflow for the ex vivo HIV-1 challenge assay.
Caption: Workflow for this compound quantification in tissue via LC-MS/MS.
References
- 1. abcam.com [abcam.com]
- 2. Study of HIV-1 transmission across cervical mucosa to tonsil tissue cells using an organ culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of human tissue explants to study human infectious agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caveats associated with the use of human cervical tissue for HIV and microbicide research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ex Vivo HIV Infection Model of Cervico-Vaginal and Rectal Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An ex vivo Model of HIV-1 Infection in Human Lymphoid Tissue and Cervico-vaginal Tissue [bio-protocol.org]
- 7. broadpharm.com [broadpharm.com]
- 8. hiv.lanl.gov [hiv.lanl.gov]
- 9. Productive HIV-1 Infection of Human Cervical Tissue Ex Vivo is Associated with the Secretory Phase of the Menstrual Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An ex vivo Model of HIV-1 Infection in Human Lymphoid Tissue and Cervico-vaginal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. goldengatebio.com [goldengatebio.com]
- 13. hanc.info [hanc.info]
- 14. Dual Quantification of this compound and Maraviroc in Cervicovaginal Secretions from Ophthalmic Tear Strips and Polyester-Based Swabs via Liquid Chromatographic-Tandem Mass Spectrometric (LC-MS/MS) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Dual quantification of this compound and maraviroc in cervicovaginal secretions from ophthalmic tear strips and polyester-based swabs via liquid chromatographic-tandem mass spectrometric (LC-MS/MS) analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Dapivirine-Loaded Nanoparticles in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in vitro evaluation of dapivirine-loaded nanoparticles. This technology holds significant promise for enhancing the delivery of this compound, a non-nucleoside reverse transcriptase inhibitor, primarily for the prevention of HIV transmission. The following sections detail the materials, methodologies, and expected outcomes based on established research.
Introduction
This compound is a potent antiretroviral agent with poor aqueous solubility, which can limit its bioavailability and efficacy. Encapsulating this compound within polymeric nanoparticles offers a promising strategy to overcome these limitations. Nanoparticle-based delivery systems can enhance drug solubility, provide sustained release, improve mucosal permeability, and potentially reduce systemic side effects. This document outlines protocols for the preparation of this compound-loaded nanoparticles using two common methods: nanoprecipitation and emulsion-solvent evaporation, followed by detailed characterization and in vitro drug release studies.
Data Presentation: Physicochemical Properties of this compound-Loaded Nanoparticles
The following tables summarize typical quantitative data for this compound-loaded nanoparticles prepared from different polymers and surface modifiers. These values serve as a benchmark for researchers developing similar formulations.
Table 1: Physicochemical Characteristics of this compound-Loaded Poly(ε-caprolactone) (PCL) Nanoparticles
| Surface Modifier | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Association Efficiency (%) | Drug Loading (%) |
| Poly(ethylene oxide) (PEO) | 170-200 | ≤ 0.18 | -27.9 | ≥ 97 | ≥ 12.7 |
| Sodium Lauryl Sulfate (SLS) | 170-200 | ≤ 0.18 | -54.7 | ≥ 97 | ≥ 12.7 |
| Cetyltrimethylammonium Bromide (CTAB) | 170-200 | ≤ 0.18 | +42.4 | ≥ 97 | ≥ 12.7 |
Data compiled from multiple sources.[1]
Table 2: Physicochemical Characteristics of this compound-Loaded Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles
| Formulation Method | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| Emulsion-Solvent Evaporation | ~170 | Not specified | Not specified | Not specified |
| Double Emulsion-Solvent Evaporation (for co-delivery with Griffithsin) | 180-200 | Not specified | ~70 (for this compound) | Not specified |
Data compiled from multiple sources.[2][3]
Experimental Protocols
Formulation of this compound-Loaded Nanoparticles
Two primary methods for the preparation of this compound-loaded polymeric nanoparticles are detailed below.
This method is suitable for encapsulating hydrophobic drugs within a polymer matrix.
Materials:
-
Poly(ε-caprolactone) (PCL)
-
This compound
-
Surface modifier (e.g., Poloxamer 338 NF / Pluronic® F108 NF)
-
Acetone
-
Ethanol (optional)
-
Purified water
Protocol:
-
Organic Phase Preparation: Dissolve 40 mg of PCL, 10 mg of a surface modifier (e.g., Poloxamer 338 NF), and a desired amount of this compound (e.g., up to 10 mg) in 2 mL of acetone or a mixture of acetone and ethanol (1:1 v/v).[4] Mild heating (37°C) and vortexing can be used to aid dissolution.[4]
-
Nanoparticle Formation: Add the organic phase dropwise (approximately one drop per second) to 20 mL of purified water under constant stirring (200-600 rpm).[4]
-
Solvent Evaporation: Continue stirring the suspension at room temperature for at least 4 hours to allow for the complete evaporation of the organic solvent.
-
Purification: The resulting nanoparticle suspension can be purified by centrifugation to remove any unentrapped drug or excess surfactant. High-speed centrifugation or low-speed centrifugation (2,000 x g for 30 min) using centrifugal filter devices can be employed.[4]
-
Storage: The purified nanoparticles can be stored as an aqueous dispersion or freeze-dried for long-term stability.[4]
This technique is versatile and can be adapted for both single and double emulsions, making it suitable for a range of drugs.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Poly(vinyl alcohol) (PVA) solution (e.g., 5% w/v)
-
Ethyl acetate
-
Purified water
Protocol:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in ethyl acetate. For co-delivery of a hydrophilic agent like Griffithsin, it would be dissolved in an inner aqueous phase.[3]
-
Emulsification: Add the organic phase to an aqueous solution of PVA. Emulsify the mixture using a high-speed homogenizer or a probe sonicator (e.g., 40-50 seconds at 50 W) to form an oil-in-water (O/W) emulsion.[3] For a double emulsion (W/O/W), the primary water-in-oil emulsion is further emulsified in the PVA solution.[3]
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to evaporate the ethyl acetate, leading to the formation of solid nanoparticles.
-
Purification: Collect the nanoparticles by centrifugation, and wash them multiple times with purified water to remove residual PVA and unencapsulated drug.
-
Storage: The final nanoparticle pellet can be resuspended in water or freeze-dried.
Characterization of this compound-Loaded Nanoparticles
Thorough characterization is crucial to ensure the quality and performance of the nanoparticles.
Technique: Dynamic Light Scattering (DLS)
Protocol:
-
Dilute the nanoparticle suspension in purified water to an appropriate concentration.
-
Measure the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential using a Zetasizer instrument.
-
Perform measurements in triplicate and report the average values with standard deviation.
Technique: High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Sample Preparation:
-
To determine the total amount of this compound, dissolve a known amount of freeze-dried nanoparticles in a suitable organic solvent to break the nanoparticles and release the drug.
-
To determine the amount of unencapsulated drug, centrifuge the nanoparticle suspension and analyze the supernatant.
-
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase is a mixture of an aqueous buffer (e.g., 0.1% TFA in water) and an organic solvent (e.g., 0.1% TFA in acetonitrile).[3]
-
Column: A C18 reverse-phase column is commonly used.
-
Detection: Set the UV detector to the wavelength of maximum absorbance for this compound.
-
Quantification: Calculate the concentration of this compound based on a standard curve of the free drug.
-
-
Calculations:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Total mass of drug used in formulation) x 100
-
In Vitro Drug Release Study
This protocol assesses the release profile of this compound from the nanoparticles over time.
Technique: Dialysis Bag Method or Sample and Separate Method
Protocol:
-
Release Media: Prepare release media mimicking physiological conditions, such as phosphate-buffered saline (PBS) at pH 7.4 or a simulated vaginal fluid (SVF) at pH 4.2.[5] To maintain sink conditions for the poorly soluble this compound, a surfactant like polysorbate 80 (e.g., 2% w/v) may be added.[5]
-
Experimental Setup (Dialysis Bag):
-
Disperse a known amount of this compound-loaded nanoparticles in a small volume of release medium and place it inside a dialysis bag with a suitable molecular weight cut-off.
-
Place the dialysis bag in a larger volume of release medium and maintain it at 37°C with constant stirring.
-
-
Sampling: At predetermined time intervals, withdraw a sample of the release medium from the external chamber and replace it with an equal volume of fresh medium.
-
Analysis: Quantify the amount of this compound in the collected samples using HPLC as described in section 3.2.2.
-
Data Analysis: Plot the cumulative percentage of drug released versus time. Drug release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[6]
Visualizations
Caption: Workflow for Polymeric Nanoparticle Formulation.
Caption: Workflow for Nanoparticle Characterization.
Concluding Remarks
The protocols and data presented herein provide a solid foundation for the development and evaluation of this compound-loaded nanoparticles. Researchers should note that the specific parameters may require optimization depending on the specific polymer, drug loading, and desired release characteristics. These nanoparticle formulations have demonstrated the potential for sustained and localized delivery of this compound, which may lead to improved adherence and efficacy in HIV prevention strategies.[7][8] Further in vivo studies are essential to validate the preclinical potential of these delivery systems.[7][8]
References
- 1. Assessing the physical-chemical properties and stability of this compound-loaded polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Precise engineering of this compound-loaded nanoparticles for the development of anti-HIV vaginal microbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2017077520A1 - A composition for use in a method for prevention or treatment of human immunodeficiency virus infections - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Biodistribution and pharmacokinetics of this compound-loaded nanoparticles after vaginal delivery in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gov.uk [gov.uk]
Application Notes and Protocols for Cell-Based Dapivirine Permeability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting cell-based assays to determine the permeability of Dapivirine, a non-nucleoside reverse transcriptase inhibitor developed for HIV prevention. The following sections offer comprehensive methodologies for researchers in drug development and related fields.
Introduction
Evaluating the permeability of drug candidates like this compound is a critical step in preclinical development. Cell-based permeability assays are essential in vitro tools for predicting the in vivo absorption and transport of a drug across biological barriers. This document outlines protocols for two widely used and accepted cell line models: Madin-Darby Canine Kidney II (MDCKII) cells and Caco-2 cells, which are derived from human colorectal adenocarcinoma. These models are instrumental in determining the apparent permeability coefficient (Papp) and the potential for active efflux of this compound.
This compound Permeability Assay using MDCKII Cells
The MDCKII cell line is a valuable tool for assessing the potential for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) mediated efflux of drug candidates.[1][2]
Experimental Objective
To determine the bidirectional permeability of this compound across MDCKII cell monolayers and to investigate its potential as a substrate for P-gp and BCRP efflux transporters.
Materials
-
MDCKII cells (wild-type, P-gp overexpressing, and BCRP overexpressing)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Transwell® permeable supports (0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
[³H]-Dapivirine
-
Verapamil (P-gp inhibitor)
-
Ko143 (BCRP inhibitor)
-
[¹⁴C]-Mannitol (paracellular marker)
-
Scintillation cocktail
-
Liquid scintillation counter
-
Millicell-ERS apparatus for Transepithelial Electrical Resistance (TEER) measurement
Experimental Protocol
1.3.1. Cell Seeding and Culture
-
Culture MDCKII cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the MDCKII cells onto Transwell® inserts in 12-well plates at a density of 10,000 cells per well.[3]
-
Culture the cells for 3 to 6 days to allow for differentiation and formation of a confluent monolayer.[3]
-
Change the cell growth media every other day and the day before the transport assay.[3]
1.3.2. Monolayer Integrity Assessment
-
Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using a Millicell-ERS apparatus.[3][4]
-
Only use monolayers with TEER values indicating confluence (e.g., above 380 Ωcm² for MDCKII P-gp cells and 175 Ωcm² for other MDCKII cells) for the transport study.[5]
1.3.3. Bidirectional Transport Assay
-
Wash the cell monolayers with pre-warmed HBSS (pH 7.4).[3]
-
For Apical-to-Basolateral (A-to-B) transport:
-
Add 0.5 mL of the dosing solution containing 0.5 µM this compound (spiked with 0.5 µCi/mL [³H]-Dapivirine) and 0.25 µCi/mL [¹⁴C]-Mannitol to the apical (donor) chamber.[3]
-
To assess the role of efflux transporters, a parallel set of experiments should be conducted in the presence of 100 µM verapamil (for P-gp) or 1 µM Ko143 (for BCRP) in the donor solution.[3]
-
Add 1.5 mL of blank HBSS to the basolateral (receiver) chamber.[3]
-
-
For Basolateral-to-Apical (B-to-A) transport:
-
Add 1.5 mL of the dosing solution to the basolateral (donor) chamber.
-
Add 0.5 mL of blank HBSS to the apical (receiver) chamber.
-
-
Incubate the plates at 37°C on an orbital shaker at 60 rpm for 90 minutes.[3]
-
Collect samples from the receiver chamber at 15, 30, 45, 60, 75, and 90 minutes, replenishing with an equal volume of fresh, pre-warmed HBSS.[3]
-
Collect samples from the donor chamber at 0 and 90 minutes.[3]
1.3.4. Sample Analysis
-
Add scintillation cocktail to the collected samples.
-
Quantify the amount of [³H]-Dapivirine and [¹⁴C]-Mannitol in the samples using a liquid scintillation counter.[3]
1.3.5. Data Analysis
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C₀) [3]
-
Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the insert.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
-
-
Calculate the efflux ratio (ER) using the following equation:
Data Presentation
| Cell Line | Direction | This compound (µM) | Inhibitor | Papp (x 10⁻⁶ cm/s) | Efflux Ratio |
| MDCKII-WT | A to B | 0.5 | None | Value | Value |
| B to A | 0.5 | None | Value | ||
| MDCKII-P-gp | A to B | 0.5 | None | Value | 1.31[3] |
| B to A | 0.5 | None | Value | ||
| A to B | 0.5 | Verapamil (100 µM) | Value | Value | |
| B to A | 0.5 | Verapamil (100 µM) | Value | ||
| MDCKII-BCRP | A to B | 0.5 | None | Value | 1.33[3] |
| B to A | 0.5 | None | Value | ||
| A to B | 0.5 | Ko143 (1 µM) | Value | Value | |
| B to A | 0.5 | Ko143 (1 µM) | Value |
Note: Replace "Value" with experimentally determined values.
This compound Permeability Assay using Caco-2 Cells
Caco-2 cells form a polarized monolayer that mimics the intestinal epithelium, making them a gold standard for predicting oral drug absorption.[8][9][10]
Experimental Objective
To determine the bidirectional permeability of this compound across Caco-2 cell monolayers to predict its intestinal absorption.
Materials
-
Caco-2 cells
-
DMEM with high glucose
-
FBS
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Transwell® permeable supports (0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) or Ringers buffer
-
This compound
-
Analytical standards
-
HPLC system with UV or MS/MS detection
-
Millicell-ERS apparatus for TEER measurement
Experimental Protocol
2.3.1. Cell Seeding and Culture
-
Culture Caco-2 cells in DMEM with high glucose supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin.
-
Seed Caco-2 cells onto Transwell® inserts at a suitable density.
-
Culture the cells for 21 days to allow for differentiation and the formation of tight junctions.[11]
-
Change the medium every 2-3 days.
2.3.2. Monolayer Integrity Assessment
-
Measure TEER values. Monolayers are typically ready for transport studies when TEER values are ≥ 200 Ω x cm².[12]
-
Optionally, perform a Lucifer Yellow rejection assay to confirm monolayer integrity.[10]
2.3.3. Bidirectional Transport Assay
-
Equilibrate the Caco-2 monolayers with pre-warmed transport buffer (e.g., Ringers buffer) for 10-30 minutes at 37°C.[12]
-
For A-to-B transport:
-
For B-to-A transport:
-
Incubate the plates at 37°C, typically with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and from the donor chamber at the beginning and end of the experiment.
-
Replenish the receiver chamber with fresh buffer after each sampling.
2.3.4. Sample Analysis
-
Quantify the concentration of this compound in the collected samples using a validated HPLC-UV or LC-MS/MS method.[13] A previously published HPLC method utilized a reversed-phase C18 column with a mobile phase of trifluoroacetic acid solution (0.1%, v/v) and acetonitrile in a gradient mode, with UV detection at 290 nm.[13]
2.3.5. Data Analysis
-
Calculate the Papp values and efflux ratio as described in section 1.3.5.
Data Presentation
| Direction | This compound Conc. | Papp (x 10⁻⁶ cm/s) | Efflux Ratio |
| A to B | Value | Value | Value |
| B to A | Value | Value |
Note: Replace "Value" with experimentally determined values.
Cytotoxicity Assay
It is crucial to assess the potential cytotoxicity of this compound at the concentrations used in permeability assays to ensure that the observed permeability is not due to compromised cell monolayer integrity.[14]
Experimental Objective
To determine the concentration at which this compound exhibits cytotoxic effects on MDCKII and Caco-2 cells.
Materials
-
MDCKII or Caco-2 cells
-
96-well plates
-
This compound
-
Cell culture medium
-
Cytotoxicity assay kit (e.g., MTT, XTT, or LDH release assay)
-
Plate reader
Experimental Protocol
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for a period that reflects the duration of the permeability assay (e.g., 2-24 hours).
-
Perform the cytotoxicity assay according to the manufacturer's instructions. For example, in an LDH assay, a lysis solution is used as a positive control for 100% cytotoxicity.[14]
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Data Presentation
| Cell Line | This compound Conc. | % Cell Viability |
| MDCKII | Value 1 | Value |
| Value 2 | Value | |
| Caco-2 | Value 1 | Value |
| Value 2 | Value |
Note: Replace "Value" with experimentally determined values.
Visualizations
Experimental Workflow for Bidirectional Permeability Assay
Caption: Workflow for this compound permeability assay.
Conceptual Diagram of Drug Transport Across a Cell Monolayer
Caption: Drug transport pathways across a cell monolayer.
References
- 1. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. enamine.net [enamine.net]
- 3. Transport and Permeation Properties of this compound: Understanding Potential Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. permegear.com [permegear.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
- 9. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. mdpi.com [mdpi.com]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 13. Development and validation of a HPLC method for the assay of this compound in cell-based and tissue permeability experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Dapivirine Safety and Efficacy Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical trial design, experimental protocols, and key findings related to the safety and efficacy of the Dapivirine vaginal ring for the prevention of HIV-1 infection in women. The information is compiled from the pivotal Phase III clinical trials: ASPIRE (MTN-020) and The Ring Study (IPM 027) , along with data from subsequent and related studies.
I. Clinical Trial Design and Rationale
The this compound vaginal ring was developed as a long-acting, woman-controlled HIV prevention method. The core of its clinical evaluation rested on two large-scale, Phase III, multi-center, randomized, double-blind, placebo-controlled trials.[1][2][3][4][5]
Primary Objectives of Phase III Trials:
-
To determine the safety of the this compound vaginal ring (25 mg) compared to a placebo ring.
-
To evaluate the efficacy of the this compound vaginal ring in preventing HIV-1 acquisition in healthy, sexually active, HIV-negative women.[4]
Study Population: The trials enrolled thousands of sexually active, HIV-negative women aged 18-45 across multiple sites in several African nations, including South Africa, Uganda, Malawi, and Zimbabwe.[3][5]
Randomization and Blinding: Participants were randomized to receive either the this compound vaginal ring or a matching placebo ring.[1][4] The double-blind design ensured that neither the participants nor the investigators knew who received the active product, minimizing bias.
Intervention: Participants were instructed to insert a new vaginal ring every four weeks for the duration of the study, which lasted for a minimum of 12 to 24 months.[1][6]
II. Quantitative Data Summary
The following tables summarize the key efficacy and safety data from the ASPIRE and The Ring Study trials.
Table 1: Efficacy of the this compound Vaginal Ring in Preventing HIV-1 Acquisition
| Study | This compound Group (HIV Infections / Person-Years) | Placebo Group (HIV Infections / Person-Years) | Overall Efficacy (HIV-1 Risk Reduction) | Efficacy in Women >21 Years |
| ASPIRE (MTN-020) | 71 infections | 97 infections | 27%[3][5] | 56%[3] |
| The Ring Study (IPM 027) | Not explicitly stated in infections/person-years | Not explicitly stated in infections/person-years | 31%[3] | 37% (trend towards higher efficacy)[3] |
Note: Further analysis of the ASPIRE study data indicated that with more consistent use, the risk of HIV infection was reduced by more than 50%, and in some analyses, by 75% or more.[5] Similarly, The Ring Study showed that among women who used the ring most consistently, HIV risk was cut by at least 56%.[1]
Table 2: Safety and Adverse Events
| Study | Serious Adverse Events (this compound Group) | Serious Adverse Events (Placebo Group) | Key Safety Findings |
| ASPIRE (MTN-020) | No statistically significant difference from placebo | No statistically significant difference from placebo | The this compound ring was well-tolerated with no significant safety concerns.[3] |
| The Ring Study (IPM 027) | No statistically significant difference from placebo | No statistically significant difference from placebo | The this compound ring was found to be safe for long-term use.[3] |
Note: Open-label extension studies, DREAM and HOPE, which followed The Ring Study and ASPIRE respectively, further confirmed the long-term safety of the this compound ring.
III. Experimental Protocols
This section details the methodologies for key experiments conducted during the clinical trials.
Protocol 1: Determination of HIV-1 Seroconversion
Objective: To accurately identify new HIV-1 infections among trial participants.
Methodology:
-
Initial Screening: At enrollment and monthly follow-up visits, participants undergo HIV counseling and testing.[7]
-
Rapid HIV Testing: Point-of-care rapid HIV tests are used for initial screening.
-
Confirmatory Testing:
-
Discrepant Results:
-
In cases of indeterminate or discrepant results (e.g., reactive EIA but indeterminate WB), further testing is conducted.
-
This includes HIV-1 p24 antigen testing and/or HIV-1 RNA nucleic acid testing (NAT) to detect the virus directly, which is particularly important for identifying acute or early infections before a full antibody response has developed.[8][9]
-
-
Definition of Seroconversion: A participant is considered to have seroconverted if they have a confirmed positive HIV test result after a previously documented negative result. The date of seroconversion is typically estimated as the midpoint between the last negative and first positive test.[10]
Protocol 2: Assessment of Adherence to this compound Ring Use
Objective: To objectively measure adherence to the monthly vaginal ring.
Methodology:
-
Measurement of Residual this compound in Used Rings:
-
At each monthly visit, participants return the used vaginal ring.[6]
-
The returned rings are collected and stored for analysis.
-
The amount of this compound remaining in the ring is quantified using a validated high-performance liquid chromatography (HPLC) method.[6][11]
-
Adherence is inferred from the amount of drug released; a lower residual amount indicates more consistent use over the month.[6] Continuous ring use is generally associated with the release of 4.0–5.0 mg of this compound over a 28-day period.[6]
-
-
Measurement of this compound Concentration in Blood Plasma:
-
Blood samples are collected from participants at specified intervals (e.g., quarterly).[6]
-
Plasma is separated from the blood samples.
-
This compound concentrations in the plasma are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[11][12][13]
-
The presence of this compound in the plasma provides a snapshot of recent ring use.
-
Protocol 3: Monitoring of Clinical Safety
Objective: To monitor the safety of the this compound vaginal ring throughout the trial.
Methodology:
-
Adverse Event (AE) Monitoring:
-
At each study visit, participants are interviewed about any new or ongoing health issues.
-
All reported adverse events are recorded, graded for severity, and assessed for their potential relationship to the study product.
-
-
Pelvic Examinations:
-
Regular pelvic examinations are conducted to assess for any local signs of irritation, inflammation, or other genital tract abnormalities.
-
-
Laboratory Assessments:
-
Colposcopy: In some instances, colposcopy may be performed to get a more detailed examination of the cervix and vagina.
IV. Visualizations
Mechanism of Action of this compound
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[14][15] It works by directly binding to a hydrophobic pocket on the HIV-1 reverse transcriptase enzyme, which is crucial for the virus to replicate.[15][16] This binding induces a conformational change in the enzyme, inhibiting its function and preventing the conversion of the viral RNA genome into DNA.[14][17] This action halts the HIV replication cycle.
Experimental Workflow for this compound Clinical Trials
The workflow for the this compound clinical trials involved several key stages, from participant recruitment to data analysis, to ensure the robust evaluation of safety and efficacy.
Logical Relationship of Adherence and Efficacy
The clinical trial data revealed a clear logical relationship between adherence to the this compound ring and its efficacy in preventing HIV-1 infection. Higher adherence was strongly correlated with a greater reduction in HIV risk.
References
- 1. avac.org [avac.org]
- 2. ndlovuresearch.org [ndlovuresearch.org]
- 3. prepwatch.org [prepwatch.org]
- 4. prepwatch.org [prepwatch.org]
- 5. avac.org [avac.org]
- 6. Patterns of Adherence to a this compound Vaginal Ring for HIV-1 Prevention Among South African Women in a Phase III Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepwatch.org [prepwatch.org]
- 8. Detection of Early Sero-Conversion HIV Infection Using the INSTITM HIV-1 Antibody Point-of-Care Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Difficulties of Identifying the Early HIV Antibody Seroconversion Period Depending on the Confirmatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identifying the Early Post-HIV Antibody Seroconversion Period - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phase 1 pharmacokinetics and safety study of extended duration this compound vaginal rings in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase 1 randomized trials to assess safety, pharmacokinetics, and vaginal bleeding associated with use of extended duration this compound and levonorgestrel vaginal rings | PLOS One [journals.plos.org]
- 14. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 15. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
Application Notes and Protocols: Quantifying Dapivirine Release from Vaginal Rings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the analysis of Dapivirine release from vaginal rings, a critical aspect of preclinical and clinical development for this long-acting HIV prevention method. The following sections detail established in vitro release testing (IVRT) methods, analytical quantification techniques, and comparative data to guide researchers in selecting and implementing appropriate assays.
Introduction to this compound Vaginal Rings and Release Quantification
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) formulated into a silicone elastomer vaginal ring for sustained, long-acting prevention of HIV-1 transmission.[1] The efficacy of the ring is dependent on the consistent release of this compound into the vaginal environment.[2] Therefore, accurate and reproducible quantification of this compound release is paramount for quality control, formulation development, and establishing in vitro-in vivo correlations (IVIVCs).
This document outlines validated methods for determining this compound release, enabling researchers to assess product performance and ensure consistency across manufacturing batches.
In Vitro Release Testing (IVRT) Methods
IVRT is a critical tool for characterizing the performance of this compound vaginal rings. The choice of release medium is crucial and can significantly impact the release kinetics. Methods aim to mimic in vivo conditions to varying degrees, with some focused on quality control and others on predicting in vivo performance.
Comparative Summary of IVRT Media
The selection of an appropriate IVRT medium is a critical step in accurately assessing the in vitro release profile of this compound from vaginal rings. Different media have been investigated to understand their impact on release kinetics and to better correlate in vitro data with in vivo performance. Below is a summary of commonly used IVRT media and their observed outcomes.
| IVRT Medium | Key Characteristics | 28-Day Cumulative this compound Release (from a 25 mg ring) | Release Kinetics | Correlation with In Vivo Release (~4 mg over 28 days) | Reference(s) |
| 1:1 (v/v) Isopropanol/Water | Simple to prepare, but creates high solubility for this compound, leading to an overestimation of release. | ~13 mg | Permeation-controlled | Poor; significantly overestimates in vivo release. | [3] |
| 20% (v/v) Isopropanol in Water | A refined alcohol-water mixture that better controls the release rate. | ~3.5 mg | Transitions from diffusion to solubility controlled. | Good; closely matches the ~4 mg released in vivo. | [3][4] |
| 0% and 10% (v/v) Isopropanol in Water | These media do not provide sink conditions, leading to very low and partition-controlled release. | Significantly lower than in vivo. | Partition-controlled | Poor; underestimates in vivo release due to lack of sink conditions. | [3][4] |
| Biphasic Buffer/Octanol System (pH 4.2 and 7.0) | Designed to mimic the aqueous vaginal fluid and lipid-rich tissue environment. | ~1 mg (in octanol phase) | Constrained by this compound's limited solubility in the aqueous buffer. | Poor; underestimates in vivo release. | [3][4] |
| Acetate Buffer with 2% w/v Kolliphor® HS 15 | A surfactant-containing medium intended to reflect in vivo solubility limitations. | Data not specified for 28 days, but aims to reflect in vivo quantities. | Not specified | Aims for better in vivo correlation by mimicking solubility constraints. | [5] |
Experimental Workflow for IVRT
The following diagram illustrates a typical workflow for conducting in vitro release testing of this compound vaginal rings.
Analytical Methods for this compound Quantification
Accurate quantification of this compound in release media and biological matrices is typically achieved using High-Performance Liquid Chromatography (HPLC) with UV detection or Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) for higher sensitivity.
HPLC-UV Method for In Vitro Release Samples
This protocol is suitable for quantifying this compound in samples from IVRT studies.
3.1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 3 µm particle size) |
| Mobile Phase | Isocratic mixture of 60% Acetonitrile and 40% Phosphate Buffer (pH 3.0) |
| Flow Rate | 1.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 287 nm |
| Run Time | ~6 minutes |
3.1.2. Protocol
-
Sample Preparation: Dilute the collected aliquots from the IVRT study with the mobile phase to fall within the calibration curve range.
-
Calibration Standards: Prepare a series of this compound standards in the same release medium used for the study.
-
Analysis: Inject the prepared samples and standards into the HPLC system.
-
Quantification: Determine the concentration of this compound in the samples by comparing the peak areas to the calibration curve.
UHPLC-MS/MS Method for Biological Matrices
For quantifying low concentrations of this compound in biological matrices such as plasma, cervicovaginal fluid (CVF), and tissue homogenates, a more sensitive UHPLC-MS/MS method is required.[4][6]
3.2.1. Method Validation Parameters
The following table summarizes typical validation parameters for a UHPLC-MS/MS method for this compound in human plasma.[4][6]
| Parameter | Typical Value |
| Analytical Measuring Range | 20 - 10,000 pg/mL |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL |
| Intra-assay Precision (%CV) | 5.58% - 13.89% |
| Inter-assay Precision (%CV) | 5.23% - 13.36% |
| Intra-day Accuracy (% deviation) | -5.61% to 0.75% |
| Inter-day Accuracy (% deviation) | -4.30% to 6.24% |
3.2.2. Protocol
-
Sample Preparation:
-
Chromatographic and Mass Spectrometric Conditions: These need to be optimized for the specific instrument but will involve a gradient elution on a C18 column and detection using multiple reaction monitoring (MRM) mode.
-
Quantification: Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard, referenced against a calibration curve prepared in the corresponding biological matrix.
This compound's Mechanism of Action
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It works by directly binding to and inhibiting the HIV-1 reverse transcriptase enzyme, which is essential for the virus to convert its RNA genome into DNA. This prevents the viral DNA from being integrated into the host cell's genome, thereby halting viral replication.
The following diagram illustrates the mechanism of action of this compound in inhibiting HIV-1 replication.
In Vivo this compound Concentrations
The following table summarizes this compound concentrations observed in various biological compartments in clinical studies with different vaginal ring dosages.
| Ring Dosage | Matrix | This compound Concentration | Reference(s) |
| 25 mg (monthly) | Plasma | Typically low, ranging from 39 pg/mL to 1.1 ng/mL. | [6] |
| 25 mg (monthly) | Cervicovaginal Fluid (CVF) | Geometric mean concentrations are typically in the ng/mg range. | [7] |
| 25 mg (monthly) | Cervical Tissue | Geometric mean concentrations are typically in the ng/mg range. | [7] |
| 100 mg (3-month) | Plasma | 1.31 to 1.85 times higher than the 25 mg ring. | [7] |
| 100 mg (3-month) | Cervicovaginal Fluid (CVF) | 1.45 to 2.87 times higher than the 25 mg ring. | [7] |
| 200 mg (3-month) | Plasma | 1.41 to 1.86 times higher than the 25 mg ring. | [7] |
| 200 mg (3-month) | Cervicovaginal Fluid (CVF) | 1.74 to 2.60 times higher than the 25 mg ring. | [7] |
| 200 mg (3-month) | Cervical Tissue | 2.36 to 3.97 times higher than the 25 mg ring. | [7] |
Conclusion
The quantification of this compound release from vaginal rings is a multi-faceted process that requires robust and validated analytical methods. The protocols and data presented in these application notes provide a comprehensive guide for researchers in this field. The choice of IVRT method should be carefully considered based on the study's objectives, with the 20% isopropanol/water medium showing good correlation with in vivo release for the 25 mg ring. For bioanalytical studies, sensitive UHPLC-MS/MS methods are essential for accurate quantification in various biological matrices. These tools are critical for the continued development and quality assessment of this compound-releasing vaginal rings for HIV prevention.
References
- 1. prepwatch.org [prepwatch.org]
- 2. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 3. d-nb.info [d-nb.info]
- 4. [PDF] Refining the in vitro release test method for a this compound-releasing vaginal ring to match in vivo performance | Semantic Scholar [semanticscholar.org]
- 5. In vitro drug release, mechanical performance and stability testing of a custom silicone elastomer vaginal ring releasing this compound and levonorgestrel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent this compound in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1 pharmacokinetics and safety study of extended duration this compound vaginal rings in the United States - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Identification of Dapivirine Metabolites
Introduction
Dapivirine (DPV), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a key component in HIV prevention strategies, particularly in the form of a monthly vaginal ring.[1] Understanding its metabolic fate is crucial for a comprehensive assessment of its safety and efficacy. This compound is metabolized by cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.[2][3] However, structurally characterized metabolites have not been widely reported in the literature, likely due to low systemic drug concentrations and limited metabolic turnover.[4]
These application notes provide detailed protocols for the quantification of this compound in various biological matrices and outline the methodologies required for the identification and structural elucidation of its potential metabolites. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC–MS/MS), which offer the required sensitivity and selectivity for these analyses.[4][5]
Metabolic Pathways of this compound
This compound undergoes both Phase I and Phase II metabolism. In vitro studies have identified that it is a substrate primarily for CYP3A4 and CYP1A1.[3][6] Other contributing CYP enzymes include CYP2B6 and CYP2C19.[2] Phase II metabolism involves glucuronidation by UGT enzymes.[2] The interaction with co-administered drugs, such as the antifungal miconazole, can inhibit these metabolic pathways (specifically CYP1A1 and CYP3A4), leading to increased systemic exposure to this compound.[3][6]
Section 1: UHPLC-MS/MS for Ultrasensitive Quantification in Biological Matrices
Application Note:
Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for quantifying this compound in biological matrices where concentrations are typically very low, such as plasma, breast milk, and cervicovaginal fluid.[4][5][7] The technique offers exceptional sensitivity (down to the pg/mL level) and high selectivity, allowing for accurate measurement even in complex sample matrices.[4][5] This is critical for pharmacokinetic (PK) and drug distribution studies. Validated methods exist for various matrices, ensuring robust and reliable data for clinical and pre-clinical trials.[4][5][8]
Experimental Workflow:
Protocol: Quantification of this compound in Human Plasma & Breast Milk
This protocol synthesizes validated methods for plasma and breast milk analysis.[4][5][8]
-
Sample Preparation (Plasma):
-
To 100 µL of plasma sample, add an internal standard (IS), such as deuterated this compound (e.g., this compound-d4).
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% formic acid: 5% Acetonitrile with 0.1% formic acid).
-
-
Sample Preparation (Breast Milk):
-
To 100 µL of whole breast milk, add the internal standard.
-
To disrupt lipid content, add 500 µL of n-hexane and vortex for 1 minute. Centrifuge at 3,220 x g for 10 minutes. Discard the upper n-hexane layer.[5]
-
Perform solid-phase extraction (SPE) on the remaining supernatant for further cleanup and concentration.
-
Evaporate the final eluate and reconstitute as described for plasma.
-
-
UHPLC Conditions:
-
Column: Waters BEH C8 or C18, 50 × 2.1 mm, 1.7 µm particle size.[5][8]
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
-
Flow Rate: 0.4 - 0.5 mL/min.
-
Gradient: Develop a suitable gradient to ensure separation from matrix components (e.g., start at 5% B, ramp to 95% B, then re-equilibrate).
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[4]
-
Source Temperature: 600°C.[4]
-
Ion Spray Voltage: 5500 V.[4]
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions: [4]
-
This compound (Quantifier): 330.4 → 158.1
-
This compound (Qualifier): 330.4 → 119.1
-
This compound-d4 (IS): 334.3 → 119.0
-
-
-
Quantification:
-
Construct a calibration curve using blank matrix spiked with known concentrations of this compound.
-
Calculate the concentration of this compound in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Quantitative Data Summary (UHPLC-MS/MS)
| Parameter | Human Plasma[4] | Human Breast Milk[5][8] |
| Analytical Range | 20 – 10,000 pg/mL | 10 – 1,000 pg/mL |
| LLOQ | 20 pg/mL | 10 pg/mL |
| Intra-assay Precision (%CV) | 5.58 – 13.89% | ≤ 14.6% |
| Inter-assay Precision (%CV) | 5.23 – 13.36% | ≤ 14.6% |
| Intra-assay Accuracy (%Dev) | -5.61 – 0.75% | ≤ ±12.7% |
| Inter-assay Accuracy (%Dev) | -4.30 – 6.24% | ≤ ±12.7% |
Section 2: HPLC-UV for In Vitro and Tissue Assays
Application Note:
For applications involving higher concentrations of this compound, such as in cell-based assays, tissue permeability studies, or analysis of formulation content, a High-Performance Liquid Chromatography (HPLC) method with UV detection is a reliable and cost-effective alternative to LC-MS/MS.[9] This method is robust and provides sufficient sensitivity and selectivity for quantifying this compound in the µg/mL range.[9]
Protocol: Quantification of this compound in Cell Lysates and Tissue Homogenates
This protocol is based on a validated HPLC-UV method.[9]
-
Sample Preparation:
-
For cell lysates or tissue homogenates, perform a suitable extraction to isolate the analyte from cellular debris. This may involve protein precipitation with acetonitrile or methanol, followed by centrifugation.
-
Add an internal standard (e.g., diphenylamine) to the sample before extraction.
-
Evaporate the supernatant and reconstitute in the mobile phase.
-
-
HPLC-UV Conditions:
-
Quantification:
-
Generate a calibration curve using standards of known concentrations.
-
Quantify this compound based on the peak area ratio relative to the internal standard.
-
Quantitative Data Summary (HPLC-UV)
| Parameter | Value[9] |
| Linearity Range | 0.02 – 1.5 µg/mL |
| LLOQ | 0.02 µg/mL |
| LOD | 0.006 µg/mL |
| Recovery | ≥ 90.7% |
Section 3: In Vitro Metabolism and Metabolite Identification
Application Note:
To identify potential metabolites, in vitro experiments using human liver microsomes (HLM) or recombinant drug-metabolizing enzymes are essential.[3] These systems contain the primary enzymes responsible for drug metabolism (CYPs and UGTs). By incubating this compound with these systems and analyzing the reaction mixture with high-resolution LC-MS/MS, researchers can screen for new mass signals corresponding to potential Phase I (e.g., oxidation) and Phase II (e.g., glucuronidation) metabolites.
Protocol: In Vitro this compound Metabolism Assay
-
Incubation:
-
Prepare an incubation mixture containing:
-
Phosphate buffer (pH 7.4)
-
Human liver microsomes or recombinant CYP/UGT enzymes.
-
This compound (at a specified concentration, e.g., 1-10 µM).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the appropriate cofactor (e.g., NADPH for CYP enzymes, UDPGA for UGT enzymes).
-
Incubate at 37°C for a set time (e.g., 60 minutes).
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This also serves to precipitate the microsomal proteins.
-
-
Sample Processing:
-
Centrifuge the mixture to pellet the proteins.
-
Transfer the supernatant to a new plate or vial for analysis.
-
-
LC-MS/MS Analysis for Metabolite Screening:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to analyze the supernatant.
-
Perform a full scan analysis to detect all ions present.
-
Compare the chromatograms of the test sample with a control sample (without cofactor) to identify new peaks.
-
Determine the accurate mass of potential metabolite peaks and predict their elemental composition. Common metabolic additions to search for include:
-
Oxidation: +15.9949 Da (addition of Oxygen)
-
Glucuronidation: +176.0321 Da (addition of glucuronic acid)
-
-
Perform fragmentation (MS/MS) on the potential metabolite ions to obtain structural information.
-
Section 4: Structural Elucidation by NMR
Application Note:
While mass spectrometry can suggest the structure of a metabolite, Nuclear Magnetic Resonance (NMR) spectroscopy is required for its definitive, unambiguous structural elucidation.[10][11] NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for the precise determination of atomic connectivity and stereochemistry.[12] This is particularly crucial for identifying the exact site of metabolism (e.g., which specific atom was hydroxylated). The primary challenge for NMR analysis is the need for a purified metabolite in sufficient quantities (typically >10-30 µg).[10]
General Protocol: NMR for Metabolite Structure Elucidation
-
Isolation and Purification:
-
Scale up the in vitro metabolism incubation or collect sufficient in vivo samples (e.g., urine, feces).
-
Use preparative HPLC to isolate the metabolite of interest from the parent drug and other matrix components.
-
Confirm the purity of the isolated fraction by analytical LC-MS.
-
-
NMR Sample Preparation:
-
Lyophilize the purified metabolite to remove all solvent.
-
Dissolve the dried sample in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).
-
-
NMR Data Acquisition:
-
Acquire a standard set of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher), preferably with a cryoprobe for enhanced sensitivity.[10]
-
1D Spectra:
-
¹H NMR: To identify proton signals and their multiplicities.
-
-
2D Spectra:
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin couplings, establishing connectivity through bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is key for connecting different molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information on stereochemistry and 3D conformation.
-
-
-
Structure Determination:
-
Assign all proton and carbon chemical shifts by interpreting the combination of 1D and 2D spectra.
-
Compare the assigned shifts of the metabolite with those of the parent this compound molecule to pinpoint the site of metabolic modification.
-
Use the connectivity information from COSY and HMBC to build the final structure.
-
References
- 1. LAPaL [lapal.medicinespatentpool.org]
- 2. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 3. Investigating the Contribution of Drug-Metabolizing Enzymes in Drug-Drug Interactions of this compound and Miconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent this compound in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation and implementation of an ultrasensitive liquid chromatographic-tandem mass spectrometric (LC-MS/MS) assay for this compound quantitation in breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacokinetics of this compound Transfer into Blood Plasma, Breast Milk, and Cervicovaginal Fluid of Lactating Women Using the this compound Vaginal Ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation and implementation of an ultrasensitive liquid chromatographic-tandem mass spectrometric (LC-MS/MS) assay for this compound quantitation in breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a HPLC method for the assay of this compound in cell-based and tissue permeability experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bionmr.unl.edu [bionmr.unl.edu]
Application Notes and Protocols for Assessing Dapivirine Adherence in Clinical Trials
Audience: Researchers, scientists, and drug development professionals.
Introduction: The assessment of adherence to the Dapivirine vaginal ring in clinical trials is crucial for accurately interpreting efficacy and safety data. This document provides detailed protocols for the quantitative analysis of this compound in various biological matrices and for the determination of residual drug levels in used vaginal rings. These methods serve as objective measures of adherence and are essential for understanding the correlation between product use and clinical outcomes.
Quantitative Adherence Measures
Objective assessment of this compound adherence relies on the quantification of the drug in biological samples and the analysis of the amount of drug released from the vaginal ring. The following tables summarize key quantitative data from clinical trials.
Table 1: this compound Concentration in Biological Matrices
| Biological Matrix | Analytical Method | Lower Limit of Quantification (LLOQ) | Typical Concentrations Observed | Citation(s) |
| Plasma | UHPLC-MS/MS | 20 pg/mL | Median: 262.0 - 327 pg/mL | [1][2][3][4][5] |
| Cervicovaginal Fluid (CVF) | LC-MS/MS | 0.25 ng/swab | Median Cmax: 36.25 ng/mg | [3][4] |
| Breast Milk | LC-MS/MS | 10 pg/mL | Median: 676 pg/mL | [3] |
| Cervical Tissue | LC-MS/MS | 0.05 ng/sample | Mean: 2.49 ng/mg | [4][5] |
Table 2: Adherence Classification Based on Residual this compound in Vaginal Rings
| Adherence Category | This compound Released per 28-day Period | Interpretation | Citation(s) |
| No Use / No Adherence | < 0.9 mg | The ring was likely not used. | [6][7] |
| Some to Moderate Use | 0.9 mg - 4.0 mg | The ring was used but not consistently. | [6][7] |
| High Use / Good Adherence | > 4.0 mg | The ring was used consistently for the 28-day period. | [6][7][8] |
Experimental Protocols
Protocol for Quantification of this compound in Human Plasma
This protocol is based on Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and is designed for high-throughput analysis.[1][2]
2.1.1. Materials and Reagents
-
This compound analytical standard
-
Deuterated this compound internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
Human plasma (K2EDTA)
-
96-well collection plates
-
UHPLC-MS/MS system
2.1.2. Sample Preparation
-
Spike 50 µL of human plasma with the deuterated internal standard.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer 100 µL of the supernatant to a 96-well collection plate.
-
Add 100 µL of water to the supernatant.
-
Seal the plate and vortex for 5 minutes before placing it in the autosampler.
2.1.3. UHPLC-MS/MS Analysis
-
Chromatographic Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (1:1, v/v)
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to ensure separation of this compound and the internal standard.
-
Mass Spectrometry: Operate in positive ion mode with multiple reaction monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for this compound and the deuterated IS.
-
2.1.4. Data Analysis and Quality Control
-
Construct a calibration curve using this compound-spiked plasma standards.
-
The curve should be fitted with a quadratic regression using 1/x² weighting.[2]
-
Intra- and inter-assay precision and accuracy should be determined using quality control (QC) samples at low, medium, and high concentrations.[1][2]
Protocol for Quantification of Residual this compound in Vaginal Rings
This protocol describes the measurement of the remaining this compound in a returned vaginal ring to estimate the amount released over the period of use.[6][9]
2.2.1. Materials and Reagents
-
Returned vaginal rings
-
Acetone, HPLC grade
-
High-Performance Liquid Chromatography (HPLC) system with UV detection
2.2.2. Ring Processing and Extraction
-
Upon collection from the participant, clean the returned vaginal ring.
-
Place the entire ring into a suitable extraction container.
-
Add a defined volume of acetone to fully submerge the ring.
-
Agitate the container for a sufficient period to ensure complete extraction of the residual this compound.
-
Take an aliquot of the acetone extract for analysis.
2.2.3. HPLC Analysis
-
Chromatographic Column: Suitable C18 column
-
Mobile Phase: A suitable isocratic or gradient mixture of organic solvent and water.
-
Flow Rate: A typical flow rate for the selected column.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound.
-
Injection Volume: A defined volume of the acetone extract.
2.2.4. Calculation of this compound Released
-
Quantify the amount of residual this compound in the extract using a calibration curve prepared with known concentrations of this compound.
-
Calculate the total residual this compound in the ring.
-
Subtract the residual amount from the initial amount of this compound in a new ring (typically 25 mg) to determine the total amount released.[3]
-
Normalize the released amount to a standard 28-day period if the wear duration varies.[9]
Visualizations
Workflow for this compound Adherence Assessment
References
- 1. The development and validation of an UHPLC-MS/MS method for the rapid quantification of the antiretroviral agent this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent this compound in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Phase 1 pharmacokinetics and safety study of extended duration this compound vaginal rings in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 2a Safety, Pharmacokinetics, and Acceptability of this compound Vaginal Rings in US Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adherence, safety, and choice of the monthly this compound vaginal ring or oral emtricitabine plus tenofovir disoproxil fumarate for HIV pre-exposure prophylaxis among African adolescent girls and young women: a randomised, openlabel, crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adherence to the this compound Vaginal Ring Among Cisgender Women in Africa: Protocol for a Systematic Review and Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of the this compound Vaginal Ring Accounting for Imperfect Adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Patterns of Adherence to a this compound Vaginal Ring for HIV-1 Prevention Among South African Women in a Phase III Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dapivirine in Combination with Other Antiretrovirals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dapivirine in combination with other antiretroviral (ARV) agents for HIV prevention. The following sections detail the synergistic effects, pharmacokinetic profiles, and relevant experimental protocols for researchers in the field of drug development and infectious diseases.
Introduction to this compound Combination Therapies
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been extensively studied for HIV prevention, particularly in long-acting formulations such as vaginal rings.[1] Combining this compound with other ARVs targeting different stages of the HIV lifecycle is a promising strategy to enhance efficacy, broaden the spectrum of activity against resistant strains, and potentially reduce the required dosage of individual agents.[2][3] Key combination partners that have been investigated include the CCR5 antagonist maraviroc, the protease inhibitor darunavir, the reverse transcriptase inhibitor tenofovir, and the contraceptive levonorgestrel in multipurpose prevention technologies.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound in combination with other antiretrovirals.
Table 1: In Vitro Release of this compound and Combination Agents from Vaginal Rings
| Combination | Formulation Details | Release Medium | Cumulative Release (Day 28-30) | Reference |
| This compound (200mg) + Levonorgestrel (320mg) | Silicone elastomer vaginal ring | 1:1 v/v isopropanol/water | This compound: ~15 mg; Levonorgestrel: ~4 mg | [4] |
| This compound (200mg) + Levonorgestrel (320mg) | Silicone elastomer vaginal ring | 25 mM sodium acetate buffer pH 4.2 with 2% w/v Kolliphor® HS15 | This compound: ~4 mg; Levonorgestrel: ~1.5 mg | [4] |
| This compound (25mg) | Silicone elastomer vaginal ring | 20/80 isopropanol/water | ~3.5 mg | [5] |
| This compound (25mg) | Silicone elastomer vaginal ring | In vivo (clinical use) | ~4 mg | [5] |
Table 2: Pharmacokinetic Parameters of this compound and Maraviroc from Vaginal Ring Studies
| Drug | Formulation | Matrix | Cmax (ng/mL or ng/g) | Tmax (days) | AUC | Reference |
| This compound | 25mg DPV only ring | Plasma | ~0.4 | 7-14 | - | [6][7] |
| This compound | 25mg DPV/100mg MVC ring | Plasma | ~0.6 | 1 | - | [6][7] |
| Maraviroc | 100mg MVC only ring | Plasma | Not consistently detected | - | - | [6][7] |
| Maraviroc | 25mg DPV/100mg MVC ring | Plasma | Not consistently detected | - | - | [6][7] |
| This compound | 25mg DPV only ring | Cervicovaginal Fluid (CVF) | ~1000 | 7-14 | - | [6][7] |
| This compound | 25mg DPV/100mg MVC ring | Cervicovaginal Fluid (CVF) | ~1500 | 1 | - | [6][7] |
| Maraviroc | 100mg MVC only ring | Cervicovaginal Fluid (CVF) | ~2000 | 7-14 | - | [6][7] |
| Maraviroc | 25mg DPV/100mg MVC ring | Cervicovaginal Fluid (CVF) | ~3000 | 1 | - | [6][7] |
| This compound | 25mg DPV only ring | Cervical Tissue | ~100 | 7-14 | - | [6][7] |
| This compound | 25mg DPV/100mg MVC ring | Cervical Tissue | ~150 | 1 | - | [6][7] |
| Maraviroc | 100mg MVC only/DPV/MVC rings | Cervical Tissue | Not consistently detected | - | - | [6][7] |
Table 3: In Vitro Anti-HIV-1 Activity and Synergy of this compound Combinations
| Combination | Virus Strain/Subtype | Assay | IC50 (nM) | Combination Index (CI) at 50% effect | Synergy Assessment | Reference |
| This compound + Tenofovir | Subtype C (NNRTI-resistant) | TZM-bl cells | - | 0.567 | Synergistic | [2] |
| This compound + Tenofovir | Subtype C (Wild-type) | TZM-bl cells | - | 0.987 | Additive | [2] |
| This compound + Maraviroc | HIV-1 BaL | Ectocervical explants | DPV: 7,590; MVC: >97,500 (partially protective) | Not explicitly calculated, but combination showed improved activity | Benefit over single agents | [3][8] |
| This compound + Maraviroc | HIV-1 BaL | Colonic explants | DPV: 759 | Not explicitly calculated, but combination showed improved activity | Benefit over single agents | [3][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound in combination with other antiretrovirals.
In Vitro Antiretroviral Synergy Assay
This protocol is a generalized procedure based on the Chou-Talalay method for determining drug synergy.[9][10][11][12][13]
Objective: To determine if the combination of two or more antiretroviral drugs results in synergistic, additive, or antagonistic effects on HIV-1 replication in vitro.
Materials:
-
Cell line (e.g., TZM-bl, peripheral blood mononuclear cells [PBMCs])
-
HIV-1 stock (e.g., laboratory-adapted strains or clinical isolates)
-
Antiretroviral drugs (this compound and combination partners)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., p24 ELISA kit, luciferase assay reagents)
-
CalcuSyn or similar software for synergy analysis
Procedure:
-
Cell Seeding: Seed the chosen cell line in a 96-well plate at an appropriate density and incubate overnight.
-
Drug Dilution Series: Prepare serial dilutions of each drug individually and in combination at fixed molar ratios. The ratios are often based on the individual IC50 values of the drugs.
-
Drug Treatment: Add the drug dilutions to the cells in triplicate or quadruplicate. Include wells with no drug as a control.
-
Viral Infection: After a short pre-incubation with the drugs (e.g., 1-2 hours), add a predetermined amount of HIV-1 stock to each well.
-
Incubation: Incubate the plates for a period that allows for viral replication (e.g., 48-72 hours).
-
Quantification of Viral Replication: Measure the extent of HIV-1 replication in each well using a suitable method. For TZM-bl cells, a luciferase assay is common. For PBMCs, a p24 antigen ELISA is typically used.
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration and combination compared to the no-drug control.
-
Use software like CalcuSyn, which is based on the Chou-Talalay method, to calculate the Combination Index (CI).
-
Interpret the CI values:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Ex Vivo HIV-1 Challenge Assay with Cervical Tissue Explants
This protocol describes a method to assess the efficacy of antiretroviral combinations in a more physiologically relevant tissue model.
Objective: To evaluate the ability of this compound and its combination partners to inhibit HIV-1 infection in human cervical tissue.
Materials:
-
Fresh human cervical tissue from biopsies or hysterectomies
-
HIV-1 stock (e.g., HIV-1 BaL)
-
This compound and combination antiretrovirals
-
Culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)
-
Gelfoam or other support for tissue culture
-
24-well or 48-well culture plates
-
p24 Antigen ELISA kit
Procedure:
-
Tissue Processing:
-
Obtain fresh cervical tissue and transport it to the lab in culture medium on ice.
-
Dissect the tissue into small blocks (e.g., 2-3 mm) under sterile conditions.
-
-
Explant Culture Setup:
-
Place each tissue block on a Gelfoam support in a well of a culture plate.
-
Add culture medium to the well, ensuring the tissue is at the air-liquid interface.
-
-
Drug Treatment and Viral Challenge:
-
Prepare dilutions of the antiretroviral drugs or drug-containing formulations (e.g., gels).
-
Apply the drug dilutions to the apical surface of the tissue explants.
-
Add a standardized inoculum of HIV-1 to the apical surface. Include control wells with virus only.
-
-
Incubation and Monitoring:
-
Incubate the explants for an extended period (e.g., 14-21 days).
-
Collect the culture supernatant from the basolateral side every 2-3 days and replace it with fresh medium.
-
-
Quantification of Viral Replication:
-
Measure the concentration of p24 antigen in the collected supernatants using an ELISA kit.
-
-
Data Analysis:
-
Plot the p24 concentration over time for each treatment condition.
-
Compare the level of viral replication in the drug-treated explants to the control explants to determine the inhibitory effect.
-
Quantification of this compound and Maraviroc in Plasma by HPLC-MS/MS
This protocol outlines a method for the simultaneous quantification of this compound and maraviroc in human plasma.
Objective: To accurately measure the concentrations of this compound and maraviroc in plasma samples from pharmacokinetic studies.
Materials:
-
Human plasma samples
-
This compound and maraviroc analytical standards
-
Internal standard (e.g., deuterated this compound or maraviroc)
-
Acetonitrile for protein precipitation
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
-
Analytical column (e.g., C18 reverse-phase)
-
Mobile phase solvents (e.g., acetonitrile and water with formic acid)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To a small volume of plasma (e.g., 100 µL), add the internal standard solution.
-
Add acetonitrile to precipitate plasma proteins.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness or inject directly.
-
Reconstitute the dried extract in the mobile phase.
-
-
HPLC-MS/MS Analysis:
-
Inject the reconstituted sample onto the HPLC-MS/MS system.
-
Separate the analytes using a suitable gradient of the mobile phase on the analytical column.
-
Detect the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound, maraviroc, and the internal standard should be monitored.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentrations of this compound and maraviroc in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
HIV-1 Entry and Replication Cycle with Points of Antiretroviral Intervention
Caption: HIV-1 lifecycle and the mechanisms of action of this compound and its combination partners.
Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for determining the in vitro synergy of antiretroviral drug combinations.
Logical Relationship of this compound Combination Product Development
Caption: The logical progression of developing a this compound-based combination product.
References
- 1. Development of this compound vaginal ring for HIV prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergy against drug-resistant HIV-1 with the microbicide antiretrovirals, this compound and tenofovir, in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic Activity of this compound and Maraviroc Single Entity and Combination Topical Gels for HIV-1 Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro drug release, mechanical performance and stability testing of a custom silicone elastomer vaginal ring releasing this compound and levonorgestrel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Refining the in vitro release test method for a this compound-releasing vaginal ring to match in vivo performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 Safety, Pharmacokinetics, and Pharmacodynamics of this compound and Maraviroc Vaginal Rings: A Double-Blind Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacodynamic correlations using fresh and cryopreserved tissue following use of vaginal rings containing this compound and/or maraviroc in a randomized, placebo controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic activity of this compound and Maraviroc single entity and combination topical gels for HIV-1 prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 13. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dapivirine Gel and Film Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the formulation techniques for Dapivirine, a non-nucleoside reverse transcriptase inhibitor developed as a topical microbicide for HIV prevention. The following sections detail the composition, manufacturing processes, and key characterization parameters for both gel and film dosage forms, supported by experimental protocols and comparative data.
This compound Gel Formulations
This compound has been formulated into various semisolid gels for vaginal and rectal application. These formulations are designed for ease of use and effective local delivery of the active pharmaceutical ingredient (API).
Composition of this compound Gels
Clinical trial research has utilized this compound gels at concentrations of 0.05%.[1][2] A typical placebo gel formulation, used as a comparator in these studies, is a universal hydroxyethylcellulose (HEC) based gel.[3] The composition of a representative this compound gel used in clinical studies is detailed below.
| Component | Concentration (% w/w) | Function | Reference |
| This compound | 0.05 | Active Pharmaceutical Ingredient | [2][3] |
| Purified Water | 90.99 | Vehicle | [4] |
| Hydroxyethyl cellulose | 3.50 | Gelling agent | [4] |
| Polycarbophil | 0.20 | Bioadhesive polymer | [4] |
| Propylene Glycol | 5.00 | Solvent, humectant | [4] |
| Methylparaben | 0.20 | Preservative | [4] |
| Propylparaben | 0.05 | Preservative | [4] |
| Sodium Hydroxide | 0.01 | pH adjuster | [4] |
Experimental Protocol: Preparation of this compound Gel (0.05%)
This protocol describes the laboratory-scale preparation of a this compound gel formulation.
Materials:
-
This compound (micronized powder)
-
Hydroxyethyl cellulose
-
Polycarbophil
-
Propylene glycol
-
Methylparaben
-
Propylparaben
-
Sodium hydroxide
-
Purified water
-
Overhead mechanical stirrer
-
Beakers
-
Weighing balance
-
pH meter
Procedure:
-
Preservative Solution: In a separate beaker, dissolve methylparaben and propylparaben in propylene glycol with gentle heating and stirring until a clear solution is obtained. Allow to cool to room temperature.
-
Polymer Dispersion: In the main mixing vessel, disperse the hydroxyethyl cellulose and polycarbophil in the purified water under continuous agitation with an overhead mechanical stirrer. Mix until the polymers are fully hydrated and a homogenous dispersion is formed.
-
API Incorporation: In a separate container, disperse the required amount of this compound powder in the preservative solution from step 1. Mix until a uniform suspension is achieved.
-
Mixing: Slowly add the this compound suspension to the polymer dispersion while continuing to stir. Mix until the API is uniformly distributed throughout the gel.
-
pH Adjustment: Adjust the pH of the gel to the desired range (typically around 4.5) using a sodium hydroxide solution. Monitor the pH using a calibrated pH meter.
-
Final Mixing and Degassing: Continue mixing until a homogenous, translucent gel is formed. If necessary, allow the gel to stand to remove any entrapped air bubbles or use a vacuum mixer for degassing.
-
Quality Control: Perform standard quality control tests, including appearance, pH, viscosity, and drug content uniformity.
This compound Film Formulations
Quick-dissolving vaginal films offer a discreet and user-friendly alternative to gels, with advantages such as reduced leakage and no need for an applicator.[5][6]
Composition of this compound Films
This compound films are typically polymer-based and manufactured using a solvent casting technique.[5][7] The composition of a representative quick-dissolving this compound film is provided below.
| Component | Concentration (% w/w) | Function | Reference |
| This compound | 1.39 (for 1.25 mg dose) | Active Pharmaceutical Ingredient | [5] |
| Polyvinyl alcohol (PVA) | 38.3 | Film-forming polymer | [5] |
| Hydroxypropyl methyl cellulose (HPMC) | 19.1 | Film-forming polymer | [5] |
| Polyethylene glycol (PEG) 8000 | 25.5 | Disintegrant, plasticizer | [5] |
| Glycerin | 7.9 | Plasticizer | [5] |
| Propylene glycol | 7.9 | Plasticizer, solvent | [5] |
Experimental Protocol: Preparation of this compound Film by Solvent Casting
This protocol outlines the solvent casting method for manufacturing this compound films.
Materials:
-
This compound (micronized powder)
-
Polyvinyl alcohol (PVA)
-
Hydroxypropyl methyl cellulose (HPMC)
-
Polyethylene glycol (PEG) 8000
-
Glycerin
-
Propylene glycol
-
Purified water
-
Magnetic stirrer and stir bars
-
Beakers
-
Automatic film applicator with a doctor blade
-
Polyester substrate
-
Drying oven
Procedure:
-
Polymer Solution Preparation: In a beaker, dissolve the PVA, HPMC, and PEG 8000 in purified water with continuous stirring until a clear, homogenous solution is formed. This may require gentle heating.
-
API Dispersion: In a separate container, create a uniform dispersion of the this compound powder in a mixture of glycerin and propylene glycol.
-
Combining Phases: Slowly add the this compound dispersion to the aqueous polymer solution while stirring continuously to ensure a homogenous mixture.
-
Casting: Secure a polyester substrate to the surface of the automatic film applicator. Pour the final solution onto the substrate.
-
Film Formation: Use a doctor blade set to the desired thickness to cast the solution evenly across the substrate.
-
Drying: Dry the cast film in a drying oven at a controlled temperature (e.g., 20 minutes) to evaporate the solvent.[5]
-
Film Removal and Cutting: Carefully peel the dried film from the substrate. Cut the film into individual units of the desired size (e.g., 1" x 2").[5]
-
Quality Control: Perform quality control tests, including appearance, thickness, weight uniformity, drug content, and disintegration time.
Physicochemical Characterization and Performance
The physical and chemical properties of this compound gels and films are critical for their performance and acceptability. A comparison of key parameters for the two formulations is presented below.
| Parameter | This compound Gel (0.05%) | This compound Film (1.25 mg) | Reference |
| Dose | 1.25 mg (in 2.5 g gel) | 1.25 mg | [1] |
| Appearance | Semisolid, translucent | Soft, flexible, translucent | [1][5] |
| Dimensions | - | 1" x 2", 70 µm thick | [1][5] |
| Average Weight | 2.5 g (per dose) | 90 mg | [5] |
| Disintegration Time | Not applicable | < 10 minutes | [5] |
| In Vitro Release | - | > 50% release within 10 minutes | [1] |
Experimental Protocols for Characterization
1. Drug Content Uniformity
-
Objective: To determine the uniformity of this compound content in the final dosage form.
-
Method for Films:
-
Dissolve a single film unit in a known volume of a suitable solvent (e.g., 50% acetonitrile in water).
-
Heat the solution (e.g., at 50°C for 5 minutes) to ensure complete dissolution of the film and drug.[5]
-
Analyze an aliquot of the solution using a validated UPLC or HPLC method with UV detection at 290 nm.[5][8]
-
Compare the result to a standard curve of known this compound concentrations.
-
-
Method for Gels:
-
Accurately weigh a sample of the gel.
-
Disperse the gel in a suitable solvent and extract the this compound.
-
Analyze the extract using a validated HPLC or UPLC method.
-
2. Film Thickness and Weight Uniformity
-
Objective: To ensure consistency in the physical dimensions of the film.
-
Method:
-
Measure the thickness of at least five different points on a single film unit using a digital micrometer.
-
Weigh individual film units on a calibrated analytical balance.
-
Calculate the mean and standard deviation for both thickness and weight.
-
3. In Vitro Drug Release/Dissolution
-
Objective: To assess the rate and extent of this compound release from the formulation.
-
Method for Films:
-
Use a USP apparatus (e.g., Class IV - flow-through cell).[5]
-
The dissolution medium can be distilled water containing a surfactant (e.g., 1% Cremophor) to ensure sink conditions, as this compound is poorly water-soluble.[5]
-
Maintain a constant flow rate (e.g., 16 ml/min) and temperature.[5]
-
Monitor the concentration of this compound in the dissolution medium over time using UV-Vis spectrophotometry at 290 nm.[5]
-
Pharmacokinetic and Pharmacodynamic Comparison
Clinical studies have compared the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound gel and film formulations. A single-dose crossover study in healthy women receiving a 1.25 mg vaginal dose of each product found no statistically significant differences in plasma, cervicovaginal fluid (CVF), or cervical tissue this compound concentrations between the gel and the film.[1][9] Both formulations demonstrated the ability to reduce cervical tissue infectivity after an ex vivo HIV challenge.[1][9] These findings suggest that the this compound film is a viable alternative to the gel formulation, offering comparable performance with potential advantages in user acceptability.[1][9]
References
- 1. Comparison of this compound Vaginal Gel and Film Formulation Pharmacokinetics and Pharmacodynamics (FAME 02B) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Randomized, Double Blind, Placebo-Controlled, Phase 1 Safety, and Pharmacokinetic Study of this compound Gel (0.05%) Administered Rectally to HIV-1 Seronegative Adults (MTN-026) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acceptability of a this compound/Placebo Gel Administered Rectally to HIV-1 Seronegative Adults (MTN-026) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTN-033: a Phase 1 Study Comparing Applicator versus “as Lubricant” Delivery of Rectal this compound Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Characterization of a Vaginal Film Containing this compound, a Non- nucleoside Reverse Transcriptase Inhibitor (NNRTI), for prevention of HIV-1 sexual transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Characterization of a Vaginal Film Containing this compound, a Non- nucleoside Reverse Transcriptase Inhibitor (NNRTI), for prevention of HIV-1 sexual transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rational Design of a Multipurpose Bioadhesive Vaginal Film for Co-Delivery of this compound and Levonorgestrel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation and Characterization of Polymeric Films Containing Combinations of Antiretrovirals (ARVs) for HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
Troubleshooting & Optimization
Dapivirine Vaginal Film Formulation: Technical Support Center
Welcome to the Technical Support Center for Dapivirine Vaginal Film Formulation. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges and answering frequently asked questions encountered during the formulation, characterization, and in-vitro testing of this compound vaginal films.
Frequently Asked Questions (FAQs)
Q1: What are the key starting components for a this compound vaginal film formulation?
A1: A typical quick-dissolving this compound vaginal film formulation is composed of a film-forming polymer, a co-polymer or disintegrant, plasticizers, and the active pharmaceutical ingredient (API), this compound.[1] Polyvinyl alcohol (PVA) is a commonly used primary polymer, often combined with other polymers like hydroxypropyl methylcellulose (HPMC) to modify the film's properties.[1] Polyethylene glycol (PEG) 8000 often acts as a disintegrant to ensure rapid dissolution, while glycerin and propylene glycol are used as plasticizers to ensure film flexibility and softness.[1]
Q2: What is a suitable manufacturing method for producing this compound vaginal films in a laboratory setting?
A2: The solvent casting method is a widely used and effective technique for lab-scale production of this compound vaginal films.[1][2] This method involves dissolving the polymers and other excipients in an aqueous solvent to form a homogenous solution. The this compound, which is water-insoluble, is then dispersed uniformly into this solution.[1] The resulting dispersion is cast onto a flat, non-stick surface (like a polyester substrate) using a film applicator or a doctor blade to achieve a uniform thickness. The film is then dried under controlled temperature to remove the solvent, resulting in a solid film that can be cut into individual doses.[1][2]
Q3: How can I ensure that this compound is compatible with the chosen excipients?
A3: Excipient compatibility studies are crucial to ensure the stability of this compound in the formulation. A common method involves mixing this compound with a solution containing all the proposed excipients and storing the mixture under accelerated stability conditions (e.g., 30°C/65% RH, 40°C/75% RH, and 50°C).[1] The concentration of this compound is monitored at predetermined time points using a suitable analytical method like UPLC.[1] The absence of significant drug loss or degradation over time indicates good compatibility.[1]
Q4: What are the critical quality attributes to evaluate for a this compound vaginal film?
A4: The critical quality attributes for a this compound vaginal film include its physical and chemical properties. Key physical characteristics to assess are appearance (soft, flexible, translucent), weight, thickness, tensile strength, and water content.[1][3] Important chemical attributes include drug content uniformity and the drug release profile (dissolution and disintegration).[1] Additionally, for its specific application, compatibility with Lactobacillus and in-vitro anti-HIV activity are important to evaluate.[1][3]
Troubleshooting Guides
Formulation & Manufacturing Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Film is brittle and cracks easily. | Insufficient plasticizer concentration. | Increase the concentration of plasticizers like glycerin or propylene glycol in the formulation. A combination of plasticizers can also be evaluated for synergistic effects.[1] |
| Inappropriate polymer selection or ratio. | Optimize the polymer blend. For instance, adjusting the ratio of PVA to HPMC can modulate the film's flexibility.[1] | |
| Film is too sticky or tacky. | Excessive plasticizer concentration. | Reduce the concentration of the plasticizer(s). |
| High residual moisture content. | Ensure adequate drying time and temperature during the solvent casting process. Consider using a desiccator for storage. | |
| Inconsistent film thickness. | Uneven casting surface. | Ensure the casting substrate is perfectly level. |
| Non-uniform spreading of the polymer solution. | Use a precision film applicator or doctor blade with a consistent casting speed. Ensure the viscosity of the polymer solution is optimal for even flow. | |
| Presence of air bubbles in the film. | Air entrapped during mixing of the polymer solution. | Degas the polymer solution before casting by letting it stand or by using a sonicator or vacuum. |
| This compound is not uniformly dispersed (visible particles). | Inadequate mixing or high drug concentration. | Ensure thorough and high-shear mixing to break down drug agglomerates. Consider micronizing the this compound powder before dispersion. Evaluate the polymer solution's viscosity to ensure it can suspend the drug particles effectively during casting and drying.[1] |
| Film dissolves too slowly. | High polymer concentration or use of a less soluble polymer. | Reduce the concentration of the primary film-forming polymer or incorporate a higher concentration of a disintegrant like PEG 8000.[1] |
| High film thickness. | Reduce the wet film thickness during casting to produce a thinner final film. |
Analytical & Performance Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent drug content uniformity. | Poor dispersion of this compound in the polymer matrix. | Improve the mixing process as described above. Perform sedimentation studies on the polymer solution to ensure this compound remains suspended throughout the manufacturing process.[1] |
| Inaccurate cutting of the film into unit doses. | Use a precise die press for cutting the films to ensure consistent size and weight of each unit.[2] | |
| Variable in-vitro drug release profiles. | Inconsistent film properties (thickness, weight). | Ensure consistent manufacturing parameters to produce films with uniform physical characteristics. |
| Issues with the dissolution test setup. | For USP apparatus-based methods, ensure proper sink conditions are maintained.[1] Be aware of potential issues like evaporation of the release medium, especially with methods like the rotating paddle, and compensate for any volume loss.[4] Using a sealed flask system like a shaking incubator can mitigate evaporation.[4] | |
| Low drug permeation in ex-vivo studies (e.g., Franz cell). | High drug binding to the experimental apparatus. | Ensure the chosen membrane and components of the Franz cell are compatible with this compound and do not lead to significant non-specific binding. |
| Inappropriate receptor solution. | The receptor solution should maintain sink conditions and be compatible with the analytical method. For this compound, a solution containing a solubilizing agent may be necessary. | |
| Loss of anti-HIV activity. | Degradation of this compound during formulation or storage. | Conduct stability studies to assess the impact of manufacturing process parameters (e.g., drying temperature) and storage conditions on drug stability and bioactivity.[1] |
Quantitative Data Summary
Table 1: Example Formulation Composition of a this compound Vaginal Film [1]
| Component | Function | Composition (% w/w) |
| Polyvinyl Alcohol (PVA) | Film-forming polymer | 38.3% |
| Hydroxypropyl Methylcellulose (HPMC) | Co-polymer | 19.1% |
| Polyethylene Glycol (PEG) 8000 | Disintegrant | 25.5% |
| Glycerin | Plasticizer | 7.9% |
| Propylene Glycol | Plasticizer | 7.9% |
| This compound | Active Pharmaceutical Ingredient | Varies (e.g., 1.25 mg per film) |
Table 2: Physical Properties of this compound Vaginal Films [1][5]
| Property | Value |
| Dimensions | 1" x 2" |
| Thickness | ~70 µm |
| Average Weight | ~90-110 mg |
| Appearance | Soft, flexible, translucent |
| Dissolution Time | < 10 minutes |
| Drug Loading | 0.5 mg or 1.25 mg per film |
Experimental Protocols
Solvent Casting Method for this compound Vaginal Film Preparation
This protocol is based on established methods for creating this compound vaginal films.[1][2]
Materials:
-
Polyvinyl alcohol (PVA)
-
Hydroxypropyl methylcellulose (HPMC)
-
Polyethylene glycol (PEG) 8000
-
Glycerin
-
Propylene glycol
-
Micronized this compound powder
-
Purified water
-
Polyester substrate sheet
-
Automatic film applicator with a doctor blade
-
Drying oven
-
Die press for cutting films
Procedure:
-
Prepare the aqueous polymer solution by dissolving PVA, HPMC, and PEG 8000 in purified water with continuous stirring until a uniform solution is formed.
-
In a separate container, disperse the required amount of this compound powder in a mixture of glycerin and propylene glycol.
-
Add the this compound dispersion to the aqueous polymer solution and mix thoroughly until a homogenous dispersion is achieved.
-
Secure the polyester substrate onto the heated surface of the automatic film applicator.
-
Pour the this compound-polymer dispersion onto the substrate.
-
Use the doctor blade set to a specific height to cast a wet film of uniform thickness.
-
Dry the film in an oven at a controlled temperature (e.g., 72°C for 15-20 minutes).[1][2]
-
Once dried, carefully peel the film from the substrate.
-
Use a die press to cut the film sheet into individual unit doses of the desired dimensions.
UPLC Method for this compound Quantification
This protocol outlines a method for determining the this compound content in the film.[1][6][7]
Materials and Equipment:
-
Waters Acquity UPLC system with a UV detector
-
Acquity BEH C18 column (1.7 µm, 2.1 x 50 mm)
-
Mobile Phase A: 0.08% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.05% TFA in Acetonitrile (ACN)
-
This compound reference standard
-
Acetonitrile
-
Water
Procedure:
-
Sample Preparation:
-
Take a single this compound film and dissolve it in a known volume of 50% ACN solution.
-
Heat the solution at 50°C for 5 minutes to ensure complete dissolution of the film and the drug.[1]
-
Allow the solution to cool to room temperature and centrifuge if necessary to remove any undissolved excipients.
-
Dilute an aliquot of the supernatant to a suitable concentration within the calibration curve range.
-
-
Chromatographic Conditions:
-
Set the flow rate to 0.4 mL/min.
-
The injection volume is 1 µL.
-
Use a gradient elution program, for example: starting with a low percentage of Mobile Phase B, increasing it to a high percentage to elute this compound, and then returning to the initial conditions to re-equilibrate the column.
-
Set the UV detector to 290 nm to monitor the elution of this compound.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Inject the prepared sample solution into the UPLC system.
-
Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.
-
In-Vitro Dissolution Testing
This protocol describes a method for evaluating the drug release from the this compound film using a USP Apparatus IV (Flow-Through Cell).[1]
Materials and Equipment:
-
USP Apparatus IV (e.g., SOTAX CP7)
-
UV-Vis Spectrophotometer
-
Dissolution Medium: Distilled water containing 1% Cremophor
-
This compound vaginal film
Procedure:
-
Set up the USP Apparatus IV with a 60 mL reservoir.
-
Equilibrate the dissolution medium to 37 ± 0.5°C.
-
Place the this compound film in the flow-through cell.
-
Pump the dissolution medium through the cell at a flow rate of 16 mL/min.
-
Monitor the dissolution of this compound by continuously measuring the UV absorbance of the dissolution medium at 290 nm.
-
The test is typically run for 60 minutes, ensuring sink conditions are maintained throughout.
-
Calculate the cumulative percentage of this compound released over time.
Visualizations
References
- 1. Development and Characterization of a Vaginal Film Containing this compound, a Non- nucleoside Reverse Transcriptase Inhibitor (NNRTI), for prevention of HIV-1 sexual transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Development and Characterization of a Vaginal Film Containing this compound, a Non- nucleoside Reverse Transcriptase Inhibitor (NNRTI), for prevention of HIV-1 sexual transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.qub.ac.uk [pure.qub.ac.uk]
- 5. A Phase 1 trial to assess the safety, acceptability, pharmacokinetics and pharmacodynamics of a novel this compound vaginal film - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased this compound Tissue Accumulation through Vaginal Film Codelivery of this compound and Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Dapivirine Vaginal Ring Adherence in Clinical Trials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Dapivirine vaginal ring. Our goal is to help you proactively address and resolve common issues related to study participant adherence, thereby enhancing the quality and reliability of your clinical trial data.
Troubleshooting Guide
This section addresses specific problems that may arise during your study, offering potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Actions |
| High rates of ring non-return | - Participant forgot visit/lost to follow-up.- Participant experienced an adverse event and is hesitant to return.- Social or personal reasons for discontinuation (e.g., partner disapproval, relocation). | - Implement a robust participant reminder system for appointments.- Conduct thorough follow-up with participants who miss visits to understand and address their reasons.- Reinforce the importance of returning all study products, even if unused, for accurate data collection. |
| Low this compound levels in returned rings despite self-reported adherence | - Incorrect ring use (e.g., frequent removal and re-insertion).- Vaginal practices such as douching, which may affect drug release.- Participant may be removing the ring for extended periods.[1] | - Provide comprehensive, hands-on training on correct ring insertion and use at enrollment.- Use non-judgmental counseling to inquire about vaginal practices and explain their potential impact on study outcomes.[1]- Utilize objective adherence feedback (e.g., residual drug levels) in counseling sessions to open a dialogue about actual use patterns.[2] |
| Participant expresses worries or concerns about the ring | - Fear of discomfort, pain during sex, or ring expulsion.[3]- Concerns about partner feeling the ring.- Misinformation or rumors from peers or community. | - Acknowledge and normalize participant concerns.- Provide anatomical models to demonstrate correct placement and how the ring is unlikely to be dislodged.- Offer peer support groups or testimonials from experienced users to build confidence.- Engage in couples' counseling to address partner concerns. |
| Decreased adherence over time | - "Treatment fatigue" or declining motivation.- Changes in personal circumstances (e.g., new partner, travel).- Perceived lack of personal HIV risk. | - Implement ongoing adherence support and counseling throughout the trial, not just at the beginning.- Use motivational interviewing techniques to reinforce personal reasons for participating and the importance of consistent use.- Re-assess HIV risk perception and provide tailored risk-reduction counseling. |
| Low adherence specifically in younger participants (<22 years) | - Less "serious" about future health outcomes.[4]- Greater fear of fertility-related consequences.[4]- Less control in relationships.[4] | - Develop youth-friendly counseling and educational materials.- Address fertility concerns directly with accurate information.- Offer counseling on relationship dynamics and negotiation skills for product use. |
Frequently Asked Questions (FAQs)
General Adherence Issues
Q1: What are the most common reasons participants report for not using the this compound ring consistently?
A1: Common reasons include removal of the ring during menstruation due to hygiene concerns, fear of partner objections or the partner feeling the ring during sex, and perceived side effects.[4] Some participants also report removing the ring for sex.[4]
Q2: How much do initial worries about the ring impact long-term adherence?
A2: Initial worries are common but tend to decrease significantly after the first few months of use.[3] However, baseline worries can be associated with non-adherence, particularly in the early stages of a trial.[3] Early intervention with counseling and social support can mitigate the negative impact of these initial concerns.[3]
Adherence in Specific Populations
Q3: We are observing lower adherence rates in younger participants (18-21 years old). Is this a known issue and what can be done?
A3: Yes, multiple studies have shown that younger age is associated with lower adherence.[1][5] Factors contributing to this include being less "serious" about future health, fears about fertility, and having less control in their relationships.[4] Tailored, youth-friendly counseling that addresses these specific concerns, along with support in developing relationship negotiation skills, may improve adherence in this population.
Partner-Related Issues
Q4: How does a participant's relationship with her partner affect ring adherence?
A4: Partner knowledge and support are positively associated with adherence.[5] Conversely, fear of a partner's disapproval or feeling the ring during sex can be a significant barrier.[4] Open communication with partners is crucial, and offering relationship-focused counseling can be a beneficial intervention.
Data on this compound Ring Adherence
The following tables summarize quantitative data from key studies on this compound vaginal ring adherence.
Table 1: Adherence Patterns in the MTN-020/ASPIRE Study (South African Cohort) [1][6]
| Adherence Pattern | Percentage of Participants |
| Consistently High | 34% |
| Consistently Moderate | 34% |
| Consistently Low | 16% |
| Decreasing | 9% |
| Increasing | 7% |
Table 2: Factors Associated with Low Adherence in the MTN-020/ASPIRE Study [1][6][7]
| Factor | Adjusted Odds Ratio (AOR) | 95% Confidence Interval (CI) |
| Age <22 years | 1.8 | 1.0 - 3.0 |
| Use of Intrauterine Device (IUD) | 3.3 | 1.4 - 7.8 |
| Use of Oral Contraceptives | 3.9 | 1.7 - 8.9 |
| Experiencing Menses | 1.8 | 1.1 - 3.0 |
| Inconsistent Condom Use | 1.8 | 1.0 - 3.3 |
Table 3: Impact of Adherence on HIV-1 Risk Reduction (MTN-020/ASPIRE Study) [8]
| Adherence Level (based on residual this compound) | HIV-1 Risk Reduction | P-value |
| Non-adherent | 31% (insignificant) | 0.24 |
| Low to High Adherence | 56% | 0.007 |
| Medium to High Adherence | 65% | 0.01 |
Experimental Protocols
Protocol 1: Measurement of this compound Ring Adherence via Residual Drug Levels
Objective: To quantify adherence by measuring the amount of this compound remaining in a returned vaginal ring.
Methodology:
-
Ring Collection: At each monthly follow-up visit, participants return the ring used in the prior month.[1]
-
Sample Handling: Returned rings are individually packaged and labeled with participant and visit information. They are stored under appropriate conditions to prevent drug degradation until analysis.
-
Drug Extraction: The residual this compound is extracted from the silicone elastomer ring using a solvent such as acetone.[1][9]
-
Quantification: The amount of this compound in the extract is quantified using high-pressure liquid chromatography (HPLC).[1][9]
-
Adherence Calculation: The amount of this compound released is calculated by subtracting the residual amount from the initial 25 mg dose.[9] Adherence levels are then categorized based on predefined thresholds (e.g., >4.0 mg released indicating high adherence).[10][11][12]
Protocol 2: Client-Centered Adherence Counseling with Objective Feedback
Objective: To improve adherence through motivational interviewing and providing participants with feedback on their objective adherence data.
Methodology:
-
Counselor Training: Counselors are trained in client-centered counseling and motivational interviewing techniques.[2]
-
Session Structure: Counseling sessions are conducted at each study visit. The sessions are designed as a collaborative conversation to explore the participant's experiences with the ring.[13]
-
Data Feedback: During counseling, participants are shown their residual drug level results from previously returned rings. These results are often presented in a simplified, visual format (e.g., color-coded zones for high, moderate, and no use).[10]
-
Motivational Interviewing: Counselors use open-ended questions, affirmations, reflective listening, and summaries to help participants explore their own motivations for adherence and identify solutions to any challenges they are facing.
-
Goal Setting: The counselor and participant collaboratively set goals for ring use for the upcoming month.
Visualizations
Caption: Workflow for objective adherence monitoring and feedback.
References
- 1. Patterns of Adherence to a this compound Vaginal Ring for HIV-1 Prevention Among South African Women in a Phase III Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Client-centered Adherence Counseling with Adherence Measurement Feedback to Support Use of the this compound Ring in MTN-025 (The HOPE Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First Impressions Matter: How Initial Worries Influence Adherence to the this compound Vaginal Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Correlates of Adherence to the this compound Vaginal Ring for HIV‑1 Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patterns of Adherence to a this compound Vaginal Ring for HIV-1 Prev...: Ingenta Connect [ingentaconnect.com]
- 7. Patterns of Adherence to a this compound Vaginal Ring for HIV-1 Prevention Among South African Women in a Phase III Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Higher Adherence Tied to 65% Protection With this compound Vaginal Ring [natap.org]
- 9. escholarship.org [escholarship.org]
- 10. Adherence, safety, and choice of the monthly this compound vaginal ring or oral emtricitabine plus tenofovir disoproxil fumarate for HIV pre-exposure prophylaxis among African adolescent girls and young women: a randomised, openlabel, crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of the this compound Vaginal Ring Accounting for Imperfect Adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adherence to the this compound Vaginal Ring Among Cisgender Women in Africa: Protocol for a Systematic Review and Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Qualitative perceptions of this compound vaginal ring adherence and drug level feedback following an open-label extension trial - PMC [pmc.ncbi.nlm.nih.gov]
Dapivirine Vaginal Tissue Bioavailability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) related to the experimental evaluation of Dapivirine bioavailability in vaginal tissue.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound that influence its bioavailability?
A1: this compound is a non-nucleoside reverse transcriptase inhibitor with specific properties that govern its behavior in biological systems. It is a white micronized powder with a molecular weight of 329.4 g/mol .[1][2][3] As a weakly basic compound, its solubility is pH-dependent.[4] this compound is highly lipophilic, indicated by its high LogP value, and has very low water solubility.[1][4][5] These characteristics are critical for its formulation into delivery systems like vaginal rings and films and for its subsequent release and tissue penetration.
Q2: How does vaginal pH impact this compound's solubility and release from formulations?
A2: Vaginal pH plays a significant role in this compound's bioavailability. This compound has a pKa of 5.30, meaning its ionization state and solubility are highly sensitive to pH changes around this value.[3][4] In the typically acidic vaginal environment (pH ~4.2), this compound is more ionized, leading to increased solubility.[4] In vitro studies have shown that drug release from vaginal rings into a biphasic buffer/octanol system is pH-dependent, with greater release at pH 4.2 compared to pH 7.0.[4][6] This suggests that conditions that elevate vaginal pH, such as bacterial vaginosis, could potentially alter this compound's release and absorption in vivo.[4][6]
Q3: What is the influence of the vaginal microbiome on this compound's stability and availability?
A3: The vaginal microbiome can impact the local bioavailability of this compound. Some studies suggest that certain bacteria associated with dysbiosis, such as Gardnerella vaginalis, can metabolize or bind to this compound, potentially reducing the amount of active drug available for absorption.[7][8][9] One study observed that samples with Lactobacillus dominance showed significantly less this compound degradation compared to non-Lactobacillus dominant samples (average of 73.2% vs 38.8% this compound remaining, respectively).[9] However, other research has found that in contrast to Tenofovir, this compound concentrations in genital tissues and plasma were not significantly impacted by bacteria associated with bacterial vaginosis.[10][11] This remains an area of active research, and investigators should consider the potential for microbiome-drug interactions in their studies.
Q4: How do different this compound formulations (e.g., ring, gel, film) compare in terms of drug delivery to vaginal tissue?
A4: this compound has been successfully formulated into vaginal rings, gels, and films, each with distinct delivery profiles.
-
Vaginal Rings: Designed for sustained, long-acting delivery. The 25 mg matrix-type silicone ring is designed to release approximately 4 mg of this compound over 28 days.[12][13] It provides consistent drug levels in vaginal fluid and tissue.[13][14] Higher dose rings (100 mg and 200 mg) are being developed for extended duration use (up to 90 days) and have been shown to achieve higher drug concentrations in plasma, cervicovaginal fluid (CVF), and cervical tissue.[15]
-
Gels and Films: These are on-demand, single-application dosage forms.[1] Ex vivo studies using human ectocervical tissue have demonstrated that polymeric films can effectively deliver this compound into the tissue in a concentration-dependent manner.[14][16][17] Interestingly, co-delivery of this compound and Tenofovir in a combination film resulted in a significant increase in this compound tissue concentration compared to a film containing this compound alone.[16]
Q5: What are the typical concentrations of this compound found in vaginal fluid, vaginal/cervical tissue, and plasma during clinical trials of the vaginal ring?
A5: this compound concentrations are highest at the site of action and significantly lower systemically.
-
Vaginal Fluid: High concentrations are achieved rapidly. Within 24 hours of ring insertion, this compound levels in vaginal fluid can be 1000-fold higher than the in vitro IC99 for HIV-1.[13]
-
Vaginal/Cervical Tissue: Drug accumulation in tissue is significant but can be highly variable among individuals.[13] In one study, mean concentrations in vaginal and cervical tissues after 7 days of using a 25 mg ring were between 1.5–3.5 µg/g.[14]
-
Plasma: Systemic absorption is very low. Peak plasma concentrations are typically less than 500 pg/mL, and steady-state concentrations with the 25 mg monthly ring are generally below 2 ng/mL.[1][13]
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 329.4 g/mol | [1][2][3] |
| pKa (weakly basic) | 5.30 ± 0.02 | [3][4] |
| LogP | 5.35 ± 0.08 | [3][4] |
| Water Solubility | 0.017 mg/mL | [5] |
| Solubility in Unbuffered Water | 0.084 ± 0.021 µg/mL | [3] |
Table 2: this compound Solubility in Various Media
| Medium | Solubility (µg/mL) | Source(s) |
| Phosphate Buffer (pH 7.0) | 0.018 ± 0.001 | [3] |
| Acetate Buffer (pH 4.2) | 0.499 ± 0.003 | [3] |
| 10/90 IPA/Water | 0.556 ± 0.034 | [3] |
| 20/80 IPA/Water | 2.76 ± 1.07 | [3] |
| 30/70 IPA/Water | 24.14 ± 1.76 | [3] |
| 50/50 IPA/Water | 645.0 ± 5.2 | [3] |
| Propylene Glycol | 2500 µg/mL (2.5 mg/mL) | [1] |
Table 3: In Vitro vs. In Vivo this compound Release from the 25 mg Vaginal Ring
| Release Medium / Condition | Cumulative Release over 28 Days | Source(s) |
| In Vivo (Clinical Studies) | ~4 mg | [4][6][12][18] |
| In Vitro (50/50 IPA/Water) | ~13 mg | [4] |
| In Vitro (20/80 IPA/Water) | ~3.5 mg | [4][6] |
| In Vitro (Biphasic Buffer/Octanol) | < 3.5 mg (pH dependent) | [4][6] |
Troubleshooting Guides
Problem 1: My in vitro release testing (IVRT) data for a this compound vaginal ring significantly overestimates the in vivo release.
-
Question: We are using a 50:50 isopropanol (IPA)/water mixture for our IVRT as described in some early literature, but our 28-day cumulative release is over 10 mg, far exceeding the ~4 mg seen in vivo. Why is this happening and how can we fix it?
-
Answer: This is a common issue related to the use of non-biorelevant "sink" conditions.
-
Cause: A 50/50 IPA/water mixture creates very high solubility for this compound, resulting in a release profile that is primarily controlled by drug permeation through the silicone matrix ("permeation-controlled").[4][6] This does not accurately reflect the in vivo environment, where the limited volume and aqueous nature of vaginal fluid constrain this compound's solubility, leading to a "partition-controlled" release mechanism.[4][6]
-
Troubleshooting Steps:
-
Reduce Organic Solvent: Decrease the percentage of IPA in your release medium. Studies show that a 20/80 IPA/water mixture provides a cumulative release of ~3.5 mg over 28 days, which closely matches the ~4 mg released in vivo.[4][6] This medium better simulates the transition from partition-controlled to permeation-controlled release.[4]
-
Use a Biphasic System: To better mimic the fluid/tissue environment, consider a biphasic buffer/octanol system.[4][6] The vaginal ring resides in the aqueous buffer phase (e.g., acetate buffer at pH 4.2 to simulate vaginal fluid), while the octanol phase acts as a "sink" to mimic absorption into lipophilic tissue. This method will show lower release rates than the 20% IPA medium but will demonstrate the pH-dependency of release.[4]
-
Simulated Vaginal Fluid (SVF): Use of a surfactant-containing SVF can also be explored, though care must be taken as some methods may not perfectly replicate in vivo conditions.[4][19]
-
-
Problem 2: We are observing high inter-sample variability in this compound concentrations in our ex vivo cervical tissue permeability experiments.
-
Question: Our experiments using excised human cervical tissue show a wide spread in this compound concentrations between tissue samples from different donors, even under identical conditions. How can we minimize or account for this variability?
-
Answer: High variability is inherent when working with ex vivo human tissue but can be managed.
-
Cause: Human tissue samples exhibit significant biological variability between donors due to factors like age, hormonal status, tissue thickness, and underlying histology.[17] This is a known challenge in ex vivo studies.[17]
-
Troubleshooting Steps:
-
Increase Sample Size (n): The most effective way to account for inherent variability is to increase the number of tissue donors for each experimental condition. This provides greater statistical power to detect true differences between groups.
-
Normalize Data: Normalize the amount of this compound detected to the weight or surface area of the tissue biopsy to account for differences in sample size.
-
Use Internal Controls: If comparing different formulations, test them on tissue sections from the same donor whenever possible to minimize inter-donor variability.
-
Monitor Tissue Viability: Use a paracellular marker like 14C-mannitol to ensure tissue integrity is maintained throughout the experiment.[20] Compromised tissue can lead to artificially high permeability.
-
Standardize Tissue Handling: Ensure consistent protocols for tissue acquisition, storage, and preparation.[1] Excess stromal tissue should be carefully removed.[1]
-
-
Experimental Protocols
Protocol 1: Biorelevant In Vitro Release Testing (IVRT) for this compound Vaginal Ring
-
Objective: To measure the in vitro release rate of this compound from a silicone elastomer vaginal ring under conditions that mimic in vivo performance.
-
Materials:
-
This compound vaginal ring (25 mg)
-
Release Medium: 20% v/v Isopropyl Alcohol (HPLC grade) in deionized water
-
Glass flasks (e.g., 100 mL) with closures
-
Shaking incubator or water bath set to 37°C
-
HPLC or UHPLC system with UV detection
-
-
Methodology:
-
Pre-warm the release medium to 37°C.
-
Place one this compound ring into each flask.
-
Add a specified volume of the pre-warmed 20/80 IPA/water release medium to each flask (e.g., 50 mL).
-
Place the flasks in a shaking incubator set to 37°C and a suitable agitation speed (e.g., 50 rpm).
-
At predetermined time points (e.g., 24, 48, 72 hours, and then weekly for 28 days), withdraw the entire volume of release medium for analysis.
-
Immediately replace it with an equal volume of fresh, pre-warmed release medium.
-
Quantify the concentration of this compound in the collected samples using a validated HPLC-UV method at ~290 nm.[14][21]
-
Calculate the cumulative amount of this compound released over time, accounting for the replacement of the medium. Reference: This protocol is adapted from the method found to best correlate with in vivo data.[4]
-
Protocol 2: Ex Vivo Human Cervical Tissue Permeability Assay
-
Objective: To evaluate the permeation and retention of this compound in human cervical tissue.
-
Materials:
-
Freshly excised human cervical tissue from hysterectomy, obtained under IRB approval.[1]
-
Ussing chamber or Franz diffusion cell system.[22]
-
This compound formulation (e.g., dissolved film, gel)
-
Receptor medium: Dulbecco's modified Eagle medium or similar cell culture medium.
-
Tissue processing tools (dermatome, biopsy punch).
-
Liquid scintillation counter (if using radiolabeled drug) or UHPLC-MS/MS system.
-
-
Methodology:
-
Obtain fresh cervical tissue and transport it to the lab in appropriate transport medium on ice.
-
Carefully remove excess stromal tissue and prepare tissue explants of a standardized thickness (e.g., 300-500 µm).[1][20]
-
Mount the tissue explant in the Ussing chamber or Franz cell, separating the apical (epithelial) and basolateral (stromal) compartments.
-
Add the this compound formulation to the apical compartment.[20]
-
Fill the basolateral compartment with receptor medium, maintained at 37°C.[20]
-
At specified time intervals (e.g., every hour for 6 hours), collect samples from the basolateral compartment to measure drug permeation.[14]
-
At the end of the experiment, dismount the tissue. Rinse thoroughly to remove excess surface drug.
-
Homogenize the tissue and extract the drug using an appropriate solvent (e.g., methanol or acetonitrile).[14]
-
Quantify this compound concentration in the receptor samples and tissue homogenates using a validated UHPLC-MS/MS method.[14][23][24] Reference: This is a generalized protocol based on methodologies described for ex vivo tissue studies with this compound formulations.[14][20]
-
Protocol 3: Quantification of this compound in Plasma by UHPLC-MS/MS
-
Objective: To accurately quantify low concentrations of this compound in human plasma samples.
-
Materials:
-
Methodology:
-
Sample Preparation (Protein Precipitation): a. To a 50 µL aliquot of plasma, add an appropriate volume of the IS solution in ACN. b. Add a larger volume of ACN (e.g., 200 µL) to precipitate plasma proteins. c. Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) to pellet the precipitate.
-
LC-MS/MS Analysis: a. Transfer the supernatant to an autosampler vial. b. Inject a small volume (e.g., 10 µL) onto the UHPLC system.[23] c. Perform chromatographic separation using a gradient elution with mobile phases consisting of water with 0.1% formic acid and ACN with 0.1% formic acid.[23] d. Detect this compound and the IS using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Quantification: a. Generate a standard curve by spiking blank plasma with known concentrations of this compound (e.g., 20 to 10,000 pg/mL).[23][24] b. Calculate the peak area ratio of this compound to the IS. c. Determine the concentration of this compound in unknown samples by interpolating from the standard curve. Reference: This protocol is based on validated methods for this compound quantification in plasma.[23][24]
-
Visualizations
References
- 1. Development and Characterization of a Vaginal Film Containing this compound, a Non- nucleoside Reverse Transcriptase Inhibitor (NNRTI), for prevention of HIV-1 sexual transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C20H19N5 | CID 214347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Refining the in vitro release test method for a this compound-releasing vaginal ring to match in vivo performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Refining the in vitro release test method for a this compound-releasing vaginal ring to match in vivo performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vaginal microbiome modulates topical antiretroviral drug pharmacokinetics. | Semantic Scholar [semanticscholar.org]
- 8. contagionlive.com [contagionlive.com]
- 9. Impact of vaginal microbiome communities on HIV antiretroviral-based pre-exposure prophylaxis (PrEP) drug metabolism | PLOS Pathogens [journals.plos.org]
- 10. Impact of microbiota on female genital tissue and plasma concentrations of this compound [natap.org]
- 11. thebodypro.com [thebodypro.com]
- 12. Greater this compound release from the this compound vaginal ring is correlated with lower risk of HIV-1 acquisition: a secondary analysis from a randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 14. Increased this compound Tissue Accumulation through Vaginal Film Codelivery of this compound and Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase 1 pharmacokinetics and safety study of extended duration this compound vaginal rings in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Increased this compound tissue accumulation through vaginal film codelivery of this compound and Tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Greater this compound release from the this compound vaginal ring is correlated with lower risk of HIV‐1 acquisition: a secondary analysis from a randomized, placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Transport and Permeation Properties of this compound: Understanding Potential Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development and validation of a HPLC method for the assay of this compound in cell-based and tissue permeability experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent this compound in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The development and validation of an UHPLC-MS/MS method for the rapid quantification of the antiretroviral agent this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor aqueous solubility of Dapivirine in formulations
Welcome to the technical support center for overcoming the poor aqueous solubility of Dapivirine in pharmaceutical formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the formulation of this compound.
Issue 1: Low in-vitro dissolution rate of this compound from solid dispersion formulations.
If you are observing a lower than expected dissolution rate for your this compound solid dispersion, consider the following troubleshooting workflow.
Caption: Workflow for troubleshooting low dissolution rates of this compound solid dispersions.
Q1: My this compound solid dispersion shows poor dissolution. What should I check first?
A1: The primary goal of a solid dispersion is to convert the crystalline drug into a more soluble amorphous form.[1][2][3] Therefore, the first step is to confirm the physical state of this compound in your formulation.
-
Recommended Action: Perform Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) analysis on your solid dispersion. The absence of a sharp melting endotherm for this compound in the DSC thermogram and the absence of characteristic crystalline peaks in the PXRD pattern will confirm an amorphous state.[1][4][5]
-
Troubleshooting: If crystalline this compound is detected, your preparation method may not be optimal. Consider changing the solvent system or switching from a solvent evaporation to a fusion method if thermally stable.[3]
Q2: I've confirmed my this compound is amorphous, but the dissolution is still slow. What's the next step?
A2: If amorphicity is confirmed, consider potential interactions between this compound and the polymer, or the drug-to-polymer ratio.
-
Recommended Action:
-
Assess Drug-Polymer Interactions: Use Fourier-Transform Infrared Spectroscopy (FTIR) to check for any chemical interactions between this compound and the polymer. The absence of significant shifts in the characteristic peaks of this compound suggests no interaction.[1][5]
-
Optimize Drug:Polymer Ratio: The ratio of drug to polymer is critical. A higher polymer concentration can improve wettability and maintain the drug in a supersaturated state. Experiment with different ratios (e.g., 1:1, 1:5, 1:10) to find the optimal balance.
-
Evaluate Polymer Type: The choice of a hydrophilic carrier is crucial.[3] If you are using a semi-crystalline polymer like PEG 8000, you might consider a fully amorphous polymer like PVP K30, which has shown significant improvement in this compound dissolution.[3][6]
-
Issue 2: High variability in drug release from this compound-loaded nanoparticles.
Inconsistent drug release from nanoparticle formulations can be a significant challenge. This workflow can help identify the source of variability.
Caption: Workflow for addressing variability in this compound release from nanoparticles.
Q3: What are the primary causes of inconsistent release from my this compound nanoparticles?
A3: High variability in drug release is often linked to the physicochemical properties of the nanoparticles.
-
Recommended Action:
-
Particle Size and Polydispersity Index (PDI): Use Dynamic Light Scattering (DLS) to measure the particle size and PDI. A high PDI indicates a wide range of particle sizes, which can lead to inconsistent release profiles. Aim for a PDI below 0.3 for a more homogenous population.
-
Drug Loading and Encapsulation Efficiency: Quantify the amount of this compound encapsulated in your nanoparticles. Inconsistent drug loading will directly translate to variable release. An optimized and validated HPLC method is crucial for accurate quantification.[7]
-
Q4: How can I improve the consistency of my nanoparticle formulation?
A4: To improve consistency, focus on controlling the formulation process and optimizing the composition.
-
Recommended Action:
-
Process Parameters: For emulsion-solvent evaporation methods, variables such as homogenization speed, sonication time and power, and the rate of solvent evaporation are critical.[8] Systematically optimize these parameters to achieve consistent particle characteristics.
-
Formulation Composition: The concentration of the polymer (e.g., PLGA, PCL) and the type and concentration of the surfactant (e.g., Poloxamer 338, SLS, CTAB) significantly impact nanoparticle formation and stability.[9][10] A systematic approach, such as a Box-Behnken experimental design, can help in optimizing these factors.[8]
-
Frequently Asked Questions (FAQs)
Q5: What are the most effective strategies for enhancing the aqueous solubility of this compound?
A5: Several techniques have proven effective for enhancing the solubility of this compound, a poorly water-soluble drug.[3][11] The most common and successful approaches include:
-
Solid Dispersions: This involves dispersing this compound in a hydrophilic polymer matrix. The goal is to convert the crystalline drug into a higher energy, amorphous form, which has greater solubility and a faster dissolution rate.[1][2][5] Commonly used polymers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[3]
-
Nanoparticle Formulations: Encapsulating this compound into polymeric nanoparticles (e.g., using PLGA or PCL) can improve its dissolution profile and provide controlled release.[8][12] This approach is particularly useful for targeted delivery and enhancing drug retention in tissues.[8]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs like this compound, effectively increasing their aqueous solubility.[13][14] Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative for this purpose.[13]
Caption: Key strategies for enhancing the aqueous solubility of this compound.
Q6: What are the key physicochemical properties of this compound that I should be aware of?
A6: Understanding the physicochemical properties of this compound is essential for formulation development.
| Property | Value | Significance | Reference |
| Molecular Weight | 329.4 g/mol | Influences diffusion and membrane transport. | |
| pKa | 5.30 - 5.8 | As a weak base, its solubility is pH-dependent, increasing in acidic environments. | [15][16] |
| Log P | 5.35 | Highly lipophilic, indicating poor aqueous solubility. | [15] |
| Aqueous Solubility | Very low (<0.084 µg/mL in unbuffered water) | The primary challenge in formulation. | [15][17] |
Q7: Can co-solvents be used to improve this compound solubility for in-vitro testing?
A7: Yes, co-solvents are frequently used, particularly in the development of in-vitro release testing methods for dosage forms like vaginal rings.
-
Example: Mixtures of isopropyl alcohol (IPA) and water have been used to create sink conditions for dissolution testing of this compound-releasing vaginal rings. The solubility of this compound increases dramatically with increasing concentrations of IPA.[15][16] For instance, cumulative release over 28 days was significantly higher in a 20% v/v IPA/water mixture compared to water alone.[16]
This compound Solubility in IPA/Water Mixtures
| IPA/Water Ratio (v/v) | Solubility (µg/mL) |
| 0/100 (Unbuffered Water) | 0.084 ± 0.021 |
| 10/90 | 0.556 ± 0.034 |
| 20/80 | 2.76 ± 1.07 |
| 30/70 | 24.14 ± 1.76 |
| 50/50 | 645.0 ± 5.2 |
| Data from reference[17] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol is adapted from studies that successfully improved this compound's dissolution rate.[3]
-
Solution Preparation:
-
Dissolve a specific amount of this compound and a hydrophilic polymer (e.g., PVP K30) in a sufficient quantity of a common solvent, such as ethanol, separately.
-
Example drug:polymer ratios to test are 1:1, 1:5, and 1:10 by weight.
-
-
Mixing:
-
Combine the two solutions and sonicate for 15 minutes to ensure a homogenous mixture.
-
-
Solvent Evaporation:
-
Remove the solvent using a rotary evaporator or a water bath set to a temperature appropriate for the solvent (e.g., 60°C for ethanol).
-
-
Drying:
-
Place the resulting solid residue in a vacuum oven at a moderate temperature (e.g., 50°C) for 24 hours to remove any residual solvent.
-
-
Characterization:
-
Gently grind the dried solid dispersion into a fine powder.
-
Characterize the formulation using DSC, PXRD, and FTIR to confirm the amorphous state and absence of drug-polymer interactions.
-
Conduct in-vitro dissolution studies to evaluate the enhancement in solubility.
-
Protocol 2: In-Vitro Dissolution Testing for Solid Dispersions
This protocol provides a general method for assessing the dissolution of this compound from prepared solid dispersions.[5]
-
Apparatus:
-
Use a USP Dissolution Apparatus 2 (paddle method).
-
-
Dissolution Medium:
-
Prepare 100 mL of a suitable dissolution medium (e.g., distilled water or a buffer relevant to the intended application).
-
-
Test Conditions:
-
Set the temperature to 37°C ± 0.5°C.
-
Set the paddle rotation speed to 100 rpm.
-
-
Procedure:
-
Accurately weigh an amount of the solid dispersion equivalent to a specific dose of this compound (e.g., 10 mg).
-
Add the sample to the dissolution vessel.
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.
-
Filter the sample immediately through a 0.45 µm membrane filter.
-
-
Analysis:
-
Analyze the concentration of this compound in the filtered samples using a validated HPLC-UV method at a wavelength of 290 nm.[7]
-
Compare the dissolution profile of the solid dispersion to that of the pure this compound and a physical mixture of the drug and polymer.
-
References
- 1. Development of solid dispersion systems of this compound to enhance its solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Development of Solid Dispersion Systems of this compound to Enhance ...: Ingenta Connect [ingentaconnect.com]
- 4. find.library.unisa.edu.au [find.library.unisa.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a HPLC method for the assay of this compound in cell-based and tissue permeability experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Precise engineering of this compound-loaded nanoparticles for the development of anti-HIV vaginal microbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. polymeric-nanoparticles-affect-the-intracellular-delivery-antiretroviral-activity-and-cytotoxicity-of-the-microbicide-drug-candidate-dapivirine - Ask this paper | Bohrium [bohrium.com]
- 10. Making sure you're not a bot! [ask.orkg.org]
- 11. Development of Solid Dispersion Systems of this compound to Enhance ...: Ingenta Connect [ingentaconnect.com]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrins in the antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Refining the in vitro release test method for a this compound-releasing vaginal ring to match in vivo performance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Refining the in vitro release test method for a this compound-releasing vaginal ring to match in vivo performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Dapivirine & Hormonal Contraceptive Interactions
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the drug-drug interaction (DDI) potential between the antiretroviral drug dapivirine, delivered via a vaginal ring, and various hormonal contraceptives.
Frequently Asked Questions (FAQs)
Q1: Is there a clinically significant drug-drug interaction between the this compound vaginal ring and hormonal contraceptives?
A1: Current evidence indicates that the this compound vaginal ring is not associated with a clinically significant drug-drug interaction that would diminish the effectiveness of hormonal contraceptives.[1][2][3] The low systemic absorption of this compound from the vaginal ring results in plasma concentrations that are too low to significantly impact the metabolism of contraceptive hormones.[1]
Q2: What is the proposed mechanism for the low interaction potential?
A2: Hormonal contraceptives are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver, particularly CYP3A4.[1][4][5] Some non-nucleoside reverse transcriptase inhibitors (NNRTIs), like efavirenz, are potent inducers of these enzymes, leading to lower contraceptive hormone levels and reduced efficacy.[1][4][6] However, in vitro studies have shown that this compound, at concentrations well above those seen in plasma with vaginal ring use, does not induce CYP1A2 or CYP3A4 activity.[1][3] This lack of enzyme induction is the primary reason for the low DDI potential.
Q3: Has the use of the this compound ring been associated with increased pregnancy rates in users of hormonal contraceptives?
A3: No. A large secondary analysis of the MTN-020/ASPIRE phase III trial found no significant difference in pregnancy incidence between the this compound ring arm and the placebo arm for users of several types of hormonal contraceptives, including injectables, implants, and oral pills.[1][2]
Q4: Are there pharmacokinetic (PK) data on the co-administration of this compound and a hormonal contraceptive in a single delivery device?
A4: Yes, studies such as MTN-030/IPM 041 have evaluated a combination vaginal ring releasing both this compound and levonorgestrel (LNG).[7][8][9] The results showed that plasma LNG concentrations were consistent with levels required for contraception.[8][10] While some minor changes in this compound PK were observed (e.g., slightly higher plasma Cmax and a longer half-life when combined with LNG), these were not deemed clinically significant.[7][8][11]
Q5: My experiment shows unexpected this compound concentrations when co-administered with a progestin. What could be the cause?
A5: While a systemic metabolic interaction is unlikely, localized factors could be at play. Consider the following:
-
Formulation Effects: If using a combination device, the release kinetics of one drug might be influenced by the other drug's presence in the same matrix.
-
Analytical Interference: Ensure your analytical method (e.g., LC-MS/MS) is validated for specificity and that there is no cross-interference between this compound and the contraceptive analyte or their metabolites.
-
Local Environment: Changes in the cervicovaginal fluid's pH or composition, potentially influenced by the hormonal contraceptive, could theoretically alter this compound's local absorption or solubility, though this has not been reported as a significant issue.
Troubleshooting Guides
Issue: Higher than expected pregnancy rate in an oral contraceptive (OCP) cohort using the this compound ring.
-
Investigate Adherence: The MTN-020/ASPIRE trial noted a high pregnancy incidence in OCP users in both the this compound and placebo arms, suggesting that poor pill adherence was a likely cause, rather than a drug interaction.[1][2][3] Before investigating a DDI, assess and confirm OCP adherence in your study population.
-
Confirm No Enzyme Inducers: Verify that participants are not taking other concomitant medications known to induce CYP3A4 (e.g., certain anticonvulsants, rifampicin), which would reduce OCP effectiveness.
Issue: Inconsistent pharmacokinetic results in a DDI study.
-
Standardize Sampling: Ensure that blood sampling time points are strictly controlled relative to ring insertion and dosing of the hormonal contraceptive to capture Cmax, AUC, and trough levels accurately.
-
Control for Intrinsic Factors: Analyze data for confounding variables. Factors like body mass index (BMI), genetic polymorphisms in metabolic enzymes, and diet can influence drug pharmacokinetics.
-
Verify Ring Placement and Use: In clinical studies, confirm that participants are using the vaginal ring correctly and consistently as prescribed. Intermittent use will lead to high PK variability.
Data Presentation
Table 1: Pregnancy Incidence in the MTN-020/ASPIRE Trial (this compound Ring vs. Placebo) A secondary analysis comparing pregnancy rates among participants using various hormonal contraceptives.
| Hormonal Contraceptive Method | This compound Arm Incidence (%) | Placebo Arm Incidence (%) | Conclusion |
| Injectable DMPA | 0.43 | 0.54 | No significant difference[1][2] |
| Injectable NET-EN | 1.15 | 0.00 | No significant difference[1][2] |
| Hormonal Implants | 0.22 | 0.69 | No significant difference[1][2] |
| Oral Contraceptive Pills | 32.26 | 28.01 | No significant difference[1][2] |
Table 2: Summary of this compound Pharmacokinetics (DPV/LNG Ring vs. DPV-only Ring) Data from the 14-day MTN-030/IPM 041 study.
| Parameter | Matrix | DPV/LNG Ring (Median) | DPV-only Ring (Median) | P-value |
| Cmax | Plasma | 0.7 ng/mL | 0.5 ng/mL | 0.05[7] |
| AUC | Plasma | 176 hrng/mL | 143 hrng/mL | 0.10[7] |
| Half-life | Plasma | 50 hours | 25 hours | N/A |
| Cmax | Vaginal Fluid | 183 ng/mg | 107 ng/mg | 0.08[7] |
| AUC | Vaginal Fluid | 40,897 hrng/mg | 13,309 hrng/mg | 0.02[7] |
Experimental Protocols
Protocol: Secondary Analysis of Contraceptive Efficacy (Adapted from MTN-020/ASPIRE)
-
Study Design: A secondary analysis of data from a randomized, double-blind, placebo-controlled trial of the this compound vaginal ring for HIV-1 prevention.[1][2]
-
Participants: The analysis included 2,310 women who returned for follow-up and reported using a hormonal contraceptive method (1,139 in the this compound arm, 1,171 in the placebo arm).[1][2]
-
Procedure:
-
Participants were required to use a highly effective contraceptive method as an eligibility criterion.
-
Urine pregnancy tests were performed monthly throughout the trial.
-
Self-reported contraceptive use was recorded at follow-up visits.
-
-
Analysis:
-
Pregnancy incidence was calculated per 100 person-years for each hormonal method.
-
Incidence rates were compared between the this compound and placebo arms using an Andersen-Gill proportional hazards model, stratified by study site.[2]
-
Protocol: Pharmacokinetic Assessment of a Combination DPV/LNG Ring (Adapted from MTN-030/IPM 041)
-
Study Design: A Phase 1, double-blind, randomized trial comparing a combination DPV/LNG ring to a DPV-only ring over 14 days of continuous use.[8][10][12]
-
Participants: 24 healthy, HIV-negative women were enrolled and randomized into the two arms.[10]
-
Procedure:
-
Participants were inserted with either the DPV/LNG ring (200mg DPV / 320mg LNG) or the DPV-only ring (200mg DPV).
-
Intensive pharmacokinetic sampling of blood plasma and cervicovaginal fluid was conducted at predefined time points over the 14-day period.
-
-
Analysis:
-
This compound and levonorgestrel concentrations were quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
-
Pharmacokinetic parameters including Cmax, AUC, and half-life were calculated using non-compartmental analysis.
-
Parameters were compared between the two study arms to assess for any significant differences.[8]
-
Visualizations
Caption: Contrasting metabolic pathways for Efavirenz vs. This compound.
Caption: Workflow for a crossover pharmacokinetic DDI clinical trial.
References
- 1. This compound vaginal ring use does not diminish the effectiveness of hormonal contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brief Report: this compound Vaginal Ring Use Does Not Diminish the Effectiveness of Hormonal Contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Vaginal Ring Does Not Blunt Effectiveness of Hormonal Contraception [natap.org]
- 4. Drug interactions between hormonal contraceptives and antiretrovirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Interactions Between Etonogestrel-Releasing Contraceptive Implant and Three Antiretroviral Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and pharmacokinetics of this compound and levonorgestrel vaginal rings for multipurpose prevention of HIV and pregnancy [natap.org]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. New study of combined HIV prevention and contraception ring | HIV i-Base [i-base.info]
- 10. First clinical trial of new this compound ring with both anti-HIV drug and contraceptive finds ring is well-tolerated with no safety concerns | Magee-Womens Research Institute & Foundation [mageewomens.org]
- 11. Phase 1 randomized trials to assess safety, pharmacokinetics, and vaginal bleeding associated with use of extended duration this compound and levonorgestrel vaginal rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase 1 randomized trials to assess safety, pharmacokinetics, and vaginal bleeding associated with use of extended duration this compound and levonorgestrel vaginal rings | PLOS One [journals.plos.org]
Technical Support Center: Dapivirine Efficacy and the Vaginal Microbiome
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of the vaginal microbiome on Dapivirine efficacy.
Frequently Asked Questions (FAQs)
General Understanding
Q1: Does the this compound vaginal ring alter the vaginal microbiome?
A1: Current research indicates that the use of the this compound vaginal ring is associated with only minimal changes in the vaginal microbiota that are not considered clinically significant.[1][2] Studies have shown that ring use does not impact the prevalence of bacterial vaginosis (BV).[1] In some adolescent populations, an increase in the prevalence of Lactobacillus crispatus and a decrease in Megasphaera lornae were observed in both this compound and placebo ring users.[1][2]
Q2: Is the efficacy of this compound affected by the composition of the vaginal microbiome?
A2: Unlike some other topical antiretrovirals like Tenofovir, the efficacy of this compound does not appear to be significantly impacted by the composition of the vaginal microbiome.[3] Studies have found no association between increased concentrations of BV-associated bacteria, such as Gardnerella vaginalis and Atopobium vaginae, and this compound concentrations in cervicovaginal lavage (CVL), vaginal and cervical tissues, or plasma.[3]
Q3: Can vaginal bacteria metabolize this compound?
A3: While some in vitro research has suggested that organisms in cervicovaginal lavages from women with BV can metabolize this compound, the clinical significance of this is likely minimal.[1] The general consensus from clinical studies is that bacterial metabolism does not significantly impact this compound concentrations or its effectiveness. One study noted that this compound may bind irreversibly to bacteria, which could reduce its bioavailability, but this effect did not appear to be as pronounced as the impact of the microbiome on Tenofovir.
Experimental Design & Interpretation
Q4: What are the key differences in how the vaginal microbiome interacts with this compound versus Tenofovir?
A4: The vaginal microbiome has a more pronounced impact on Tenofovir than on this compound. Dysbiotic bacteria, particularly Gardnerella vaginalis, can metabolize Tenofovir, potentially reducing its efficacy.[4] In contrast, this compound concentrations in genital tissues and plasma are not significantly affected by the presence of BV-associated bacteria.[3]
Q5: What is the best way to model the interaction between the vaginal microbiome and this compound in vitro?
A5: Co-culture models are essential for studying these interactions. A common approach involves the co-culture of key vaginal bacteria, such as Lactobacillus species (e.g., L. crispatus) and BV-associated bacteria (e.g., G. vaginalis, A. vaginae), in the presence of this compound. It is crucial to use appropriate anaerobic or microaerophilic culture conditions to support the growth of these bacteria.
Troubleshooting Guides
Quantification of this compound in Biological Samples
Q1: I am having trouble accurately quantifying this compound in cervicovaginal lavage (CVL) samples with high bacterial loads. What could be the issue and how can I resolve it?
A1:
-
Problem: High bacterial load can interfere with sample processing and analytical methods. Bacteria can bind to this compound, leading to lower measured concentrations in the supernatant. Cell debris can also clog analytical columns.
-
Troubleshooting Steps:
-
Sample Preparation:
-
Centrifugation: Ensure complete pelleting of bacteria and cellular debris. Consider using a higher centrifugation speed or a longer spin time.
-
Sonication/Lysis: To measure total this compound (both free and bacteria-bound), sonicate the entire sample (including the bacterial pellet) or use a lysis buffer to release any bound drug before extraction.
-
Filtration: Use a 0.22 µm syringe filter after centrifugation to remove any remaining particulate matter before injection into the analytical instrument.
-
-
Analytical Method:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the recommended method for its high sensitivity and specificity, which can help to distinguish this compound from matrix components.[5]
-
Internal Standard: Use an appropriate internal standard, preferably a stable isotope-labeled version of this compound, to account for matrix effects and variations in extraction efficiency.
-
-
Validation:
-
Matrix Effects: Evaluate matrix effects by comparing the response of this compound in the presence and absence of a high concentration of vaginal bacteria. If significant matrix effects are observed, further sample cleanup or a change in the chromatographic method may be necessary.
-
-
In Vitro Culture of Vaginal Microbiota
Q2: I am struggling to maintain viable co-cultures of Lactobacillus species and anaerobic bacteria like Gardnerella vaginalis and Atopobium vaginae for my this compound interaction studies. What are some common challenges and solutions?
A2:
-
Problem: Vaginal anaerobes are fastidious and can be difficult to culture, especially in the presence of acid-producing Lactobacillus. Atopobium vaginae, in particular, can be challenging to grow in monoculture.[6][7][8]
-
Troubleshooting Steps:
-
Culture Conditions:
-
Anaerobic Environment: Strict anaerobic conditions are crucial for many BV-associated bacteria. Use an anaerobic chamber or gas packs to maintain an oxygen-free environment.
-
Media Selection: Use a rich, supportive medium such as Columbia blood agar or NYC-III medium. Some studies suggest that A. vaginae viability is enhanced when co-cultured with Gardnerella species or in media pre-conditioned with Gardnerella supernatant.[7][8]
-
-
Inoculum and Ratios:
-
Initial Ratios: The initial ratio of different bacterial species can significantly impact the outcome of the co-culture. Experiment with different starting ratios of Lactobacillus to anaerobic bacteria to find a balance that allows for the survival of all species.
-
-
pH Control:
-
Buffering: Lactobacillus species produce lactic acid, which can rapidly lower the pH of the culture medium and inhibit the growth of other bacteria. Use a buffered medium or monitor and adjust the pH periodically.
-
-
Biofilm Formation:
-
Surface: Many vaginal bacteria, including G. vaginalis, readily form biofilms. If you are studying planktonic growth, consider using ultra-low attachment plates to discourage biofilm formation. Conversely, if you are studying biofilms, provide a suitable surface for attachment.
-
-
Data Presentation
Table 1: Impact of this compound Ring Use on Vaginal Microbiota in Adolescents
| Bacterial Species | Change in Prevalence/Concentration with this compound Ring Use | p-value | Reference |
| Lactobacillus crispatus | Increased prevalence | < 0.001 | [9][10] |
| Lactobacillus iners | Decreased prevalence | < 0.001 | [9][10] |
| Prevotella timonensis | Increased prevalence and concentration | 0.01 and 0.02, respectively | [1][2] |
| Prevotella bivia | Increased prevalence | < 0.05 (compared to placebo) | [1][2] |
Table 2: this compound Recovery from In Vitro Bacterial Cultures
| Drug | Bacterial Condition | Percent Recovery in Supernatant (Mean ± SD) | Reference |
| This compound | Incubation with vaginal swabs | 30.7% ± 5.7% | |
| Tenofovir | Incubation with vaginal swabs | 63.9% ± 8.8% |
Experimental Protocols
Protocol 1: Quantification of Vaginal Bacteria using qPCR
This protocol provides a general framework for the quantification of specific vaginal bacteria from vaginal swabs using quantitative polymerase chain reaction (qPCR).
1. DNA Extraction:
-
Extract total DNA from vaginal swabs using a commercially available kit optimized for microbial DNA from complex biological samples. Mechanical disruption (e.g., bead beating) is often recommended to ensure efficient lysis of Gram-positive bacteria.
2. Primer and Probe Design:
-
Use species-specific primers and probes targeting a unique region of the 16S rRNA gene or another appropriate marker gene for the bacteria of interest (e.g., L. crispatus, L. iners, G. vaginalis, A. vaginae).
3. qPCR Reaction Setup:
-
Prepare a master mix containing a suitable qPCR polymerase, dNTPs, forward and reverse primers, and a fluorescent probe (e.g., TaqMan).
-
Add a standardized amount of template DNA to each reaction well.
-
Include appropriate controls:
-
No Template Control (NTC): To check for contamination.
-
Positive Control: DNA from a known bacterial strain.
-
Standard Curve: A dilution series of a plasmid containing the target gene sequence to allow for absolute quantification.
-
4. qPCR Cycling and Data Analysis:
-
Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).
-
Analyze the data to determine the cycle threshold (Ct) values.
-
Quantify the bacterial load by comparing the Ct values of the samples to the standard curve.
Protocol 2: Metaproteomic Analysis of Cervicovaginal Mucus
This protocol outlines a general workflow for the metaproteomic analysis of cervicovaginal mucus to identify both human and bacterial proteins.
1. Sample Collection and Preparation:
-
Collect cervicovaginal mucus samples.
-
To denature and reduce proteins, add solid urea to a final concentration of 7 M and dithiothreitol (DTT) to a final concentration of 5 mM. Incubate at 60°C.
-
Dilute the sample with ammonium bicarbonate.
2. Protein Digestion:
-
Add trypsin to the sample to digest the proteins into peptides.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Analyze the resulting peptide mixture using a high-resolution mass spectrometer coupled with a liquid chromatography system.
4. Data Analysis:
-
Use a proteomics software suite to search the acquired mass spectra against a protein database.
-
The database should contain both the human proteome and the proteomes of relevant vaginal bacteria.
-
Identify and quantify the proteins present in the sample based on the matched peptides.
-
Perform functional analysis of the identified proteins using databases such as Gene Ontology (GO) and KEGG.
Mandatory Visualizations
References
- 1. Impact of this compound and Placebo Vaginal Rings on the Microbiota of Adolescent, Lactating, and Postmenopausal Females - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of this compound and Placebo Vaginal Rings on the Microbiota of Adolescent, Lactating, and Postmenopausal Females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thebodypro.com [thebodypro.com]
- 4. The Vaginal Microbiome and Its Potential to Impact Efficacy of HIV Pre-Exposure Prophylaxis for Women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 pharmacokinetics and safety study of extended duration this compound vaginal rings in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Gardnerella vaginalis Enhances Atopobium vaginae Viability in an in vitro Model [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Influence of this compound vaginal ring use on cervicovaginal immunity and functional microbiome in adolescent girls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of this compound vaginal ring use on cervicovaginal immunity and functional microbiome in adolescent girls - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing systemic absorption of vaginally delivered Dapivirine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with vaginally delivered Dapivirine (DPV). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter while aiming to minimize systemic absorption and maximize local tissue concentration during your experiments.
Frequently Asked Questions (FAQs)
Q1: Which vaginally delivered this compound formulation is associated with the lowest systemic absorption?
A: Generally, the silicone elastomer vaginal ring is designed for sustained, controlled release and is associated with very low and stable systemic plasma concentrations.[1][2] Formulations like gels and films, which are designed for rapid dissolution and release, may result in different pharmacokinetic profiles.[3][4] The monthly this compound vaginal ring delivers approximately 4 mg of the drug topically over 28 days, leading to low absorption in the rest of the body.[1][5]
Q2: What are the typical plasma concentrations of this compound observed after vaginal administration?
A: Systemic plasma concentrations of this compound are consistently low across various vaginal formulations. For the vaginal ring, mean plasma concentrations are typically below 2 ng/mL.[5][6] Studies with vaginal gels have shown maximum mean concentrations ranging from 80 pg/mL to 474 pg/mL depending on the dose.[7][8] Quick-dissolving films have demonstrated median plasma concentrations around 0.22 ng/mL after one week of use.[4]
Q3: How do local tissue concentrations of this compound compare to systemic plasma concentrations?
A: A key feature of vaginally delivered this compound is the establishment of a steep concentration gradient, with exceptionally high concentrations in local tissues compared to the systemic circulation. Cervicovaginal tissue concentrations can be 1,000 to 10,000 times greater than those found in plasma.[4][9] This high local concentration is crucial for its antiretroviral activity at the site of potential HIV transmission, while the low systemic exposure minimizes the risk of systemic side effects.[1][2]
Q4: What experimental factors can lead to an unexpected increase in systemic this compound absorption?
A: Several factors can alter the absorption profile of vaginally delivered this compound:
-
Co-administration with Other Drugs: Concomitant use of other vaginally administered drugs can affect this compound's pharmacokinetics. For example, the antifungal miconazole has been shown to increase the systemic exposure of this compound, likely through the inhibition of cytochrome P450 enzymes (CYP1A1 and CYP3A4) involved in its metabolism.[10]
-
Formulation Properties: The release mechanism of the delivery system is critical. A rapid-release formulation or a failure in a controlled-release system (e.g., a "burst release" from a matrix ring) could temporarily increase the amount of drug available for absorption.[11]
-
Epithelial Integrity: Disruption of the vaginal epithelial barrier, whether from infection, physical abrasion, or the formulation's excipients, could potentially increase paracellular drug permeation and subsequent systemic absorption.[3][10]
Q5: Why is there high inter-individual variability in pharmacokinetic data in my study?
A: High variability in this compound concentrations among participants is a commonly observed phenomenon.[5] This can be attributed to several physiological and behavioral factors:
-
Physiological Differences: Natural variations in the vaginal environment, such as pH, volume and composition of vaginal fluid, thickness of the epithelial tissue, and the vaginal microbiome can influence drug dissolution, release, and absorption.[11]
-
Adherence and Product Placement: In clinical settings, inconsistent use (adherence) or improper placement of the delivery system can significantly impact the amount of drug delivered and absorbed.[12]
-
Menstrual Cycle: Hormonal fluctuations during the menstrual cycle can alter the vaginal environment and may influence drug absorption.[11]
Troubleshooting Guides
Problem 1: Measured plasma concentrations are consistently below the lower limit of quantification (LLOQ), making pharmacokinetic analysis difficult.
-
Possible Cause: This is often an expected outcome, as a primary goal of vaginal this compound delivery is to minimize systemic exposure.[9] Plasma concentrations are frequently very low.
-
Troubleshooting Steps:
-
Confirm Assay Sensitivity: Ensure your bioanalytical method (e.g., UHPLC-MS/MS) is validated and has a sufficiently low LLOQ, typically in the low pg/mL range (e.g., 20 pg/mL).[13]
-
Focus on Local Compartments: Shift the primary pharmacokinetic endpoints to local compartments where drug concentrations are high. Measure this compound levels in cervicovaginal fluid (CVF) and cervical/vaginal tissue biopsies.[9][14] These are more reliable indicators of local drug delivery.
-
Consider Composite Endpoints: In clinical studies, residual drug levels in used rings can serve as an objective marker of adherence and drug release, correlating with protective efficacy.[15][16]
-
Problem 2: In vitro release data from our formulation does not correlate well with in vivo pharmacokinetic results.
-
Possible Cause: Standard in vitro release assays often use simple aqueous buffer systems that do not fully replicate the complex vaginal environment.
-
Troubleshooting Steps:
-
Refine Release Medium: The high lipophilicity of this compound means its release can be limited by its solubility in aqueous media.[11] Consider using a biphasic release system (e.g., acetate buffer/octanol) to better mimic the partitioning between vaginal fluid and epithelial tissue.[11]
-
Account for Vaginal pH: this compound is a weak base. The acidic pH of a healthy vagina keeps the drug predominantly in its protonated, less permeable form, which may contribute to low systemic absorption.[11] Ensure your in vitro model accounts for a physiologically relevant pH (around 4.5).
-
Utilize Ex Vivo Models: Bridge the gap between in vitro and in vivo studies by using an excised human cervical or vaginal tissue model in a Franz diffusion cell. This provides a more clinically relevant assessment of permeability.[10]
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound Across Different Vaginal Formulations
| Formulation | Dose | Cmax (Plasma) | Tissue Concentration (Cervical/Vaginal) | Study Reference |
| Vaginal Ring (Monthly) | 25 mg | ~255 pg/mL | ~0.6 x 10⁶ pg/g (comparable) | [4][12] |
| Vaginal Ring (Extended) | 100 mg | 1.31 - 1.85 GMR* vs 25 mg ring | Higher than 25 mg ring | [14] |
| Vaginal Ring (Extended) | 200 mg | 1.41 - 1.86 GMR* vs 25 mg ring | 2.36 - 3.97 GMR* vs 25 mg ring | [14] |
| Vaginal Gel | 0.005% (2.5 mL) | ~114 pg/mL (Day 10) | 3-5 times higher than film | [4][7] |
| Vaginal Gel | 0.02% (2.5 mL) | ~471 pg/mL (Day 10) | High but variable (1.0-356 x 10³ pg/mg) | [7] |
| Vaginal Film | 1.25 mg | ~220 pg/mL (0.22 ng/mL) | Comparable to 1-month ring use | [4] |
*GMR: Geometric Mean Ratio
Table 2: Comparison of this compound Concentrations in Different Biological Compartments
| Compartment | Typical Concentration Range | Key Observation | Study Reference |
| Plasma | 20 - 500 pg/mL | Very low systemic exposure. | [4][7][13] |
| Cervicovaginal Fluid (CVF) | 10⁵ - 10⁷ pg/mL | Extremely high concentrations, 100,000-fold above plasma levels. | [7][9] |
| Cervical/Vaginal Tissue | 10³ - 10⁶ pg/g | High local tissue accumulation, approx. 1,000-10,000 fold above plasma. | [4][9] |
Experimental Protocols
Protocol 1: Assessment of this compound Permeability Using an Ex Vivo Human Cervical Tissue Model
This protocol is based on methodologies used to evaluate drug permeation while maintaining tissue architecture.[10]
-
Tissue Acquisition and Preparation:
-
Obtain fresh human cervical tissue from hysterectomies in accordance with institutional review board (IRB) approval.
-
Transport tissue to the lab immediately in appropriate transport medium (e.g., DMEM) on ice.
-
Dermatomize the tissue to a uniform thickness (e.g., 500-1000 µm) to separate the epithelium and stroma from underlying muscle.
-
-
Franz Diffusion Cell Setup:
-
Mount the dermatomized tissue between the donor and receptor chambers of a vertical Franz diffusion cell, with the epithelial side facing the donor chamber.
-
Fill the receptor chamber with a suitable buffer (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions), ensuring no air bubbles are trapped beneath the tissue. Maintain at 37°C with constant stirring.
-
Allow the tissue to equilibrate for at least 30 minutes.
-
-
Experiment Execution:
-
Apply the this compound formulation (e.g., dissolved film, gel, or a suspension of the active pharmaceutical ingredient) to the donor chamber.
-
At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), collect aliquots from the receptor chamber for analysis. Replace the withdrawn volume with fresh, pre-warmed buffer.
-
-
Sample Analysis and Data Interpretation:
-
Quantify the concentration of this compound in the collected aliquots using a validated LC-MS/MS method.
-
At the end of the experiment, dismount, wash, and process the tissue to determine the amount of drug retained.
-
Calculate the cumulative amount of this compound permeated over time and determine the apparent permeability coefficient (Papp).
-
Protocol 2: General Workflow for an In Vivo Pharmacokinetic Study of a Vaginal this compound Product
This protocol outlines the key steps for a clinical study to assess safety and pharmacokinetics, based on trials like MTN-036.[14]
-
Study Design and Participant Enrollment:
-
Design a randomized, controlled trial. Enroll healthy, HIV-negative adult participants.
-
Perform baseline screening, including physical and pelvic exams, and collect baseline biological samples.
-
-
Product Administration:
-
Randomize participants to receive the active product (e.g., 200 mg extended-duration this compound ring) or a comparator/placebo.
-
Instruct participants on the correct insertion and use of the vaginal product for the specified duration (e.g., 90 days).
-
-
Pharmacokinetic Sampling Schedule:
-
Collect samples at multiple time points (e.g., Day 0, 7, 14, 28, 56, 91, and post-removal).
-
Plasma: Collect whole blood in K2EDTA tubes. Centrifuge to separate plasma and store at -80°C.
-
Cervicovaginal Fluid (CVF): Collect using a standardized method (e.g., Dacron swabs or cervicovaginal lavage). Process and store at -80°C.
-
Tissue Biopsies: Collect cervical or vaginal tissue biopsies at specified time points (e.g., Day 28 and Day 91). Weigh and store at -80°C.
-
-
Bioanalytical Quantification:
-
Develop and validate a sensitive and specific LC-MS/MS assay for the quantification of this compound in plasma, CVF, and tissue homogenates.[13]
-
Analyze all collected samples.
-
-
Data Analysis:
-
Calculate standard pharmacokinetic parameters (Cmax, Tmax, AUC) for plasma.
-
Determine and summarize this compound concentrations in CVF and tissue samples.
-
Compare pharmacokinetic profiles across different study arms using appropriate statistical methods (e.g., geometric mean ratios).
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating vaginal this compound delivery.
Caption: Key factors influencing this compound's systemic absorption.
Caption: this compound concentration gradient from local to systemic compartments.
References
- 1. prepwatch.org [prepwatch.org]
- 2. prepwatch.org [prepwatch.org]
- 3. Development and Characterization of a Vaginal Film Containing this compound, a Non- nucleoside Reverse Transcriptase Inhibitor (NNRTI), for prevention of HIV-1 sexual transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase 1 trial to assess the safety, acceptability, pharmacokinetics and pharmacodynamics of a novel this compound vaginal film - PMC [pmc.ncbi.nlm.nih.gov]
- 5. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 6. Safety and pharmacokinetics of this compound delivery from matrix and reservoir intravaginal rings to HIV-negative women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic assessment of this compound vaginal microbicide gel in healthy, HIV-negative women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety, tolerability, and systemic absorption of this compound vaginal microbicide gel in healthy, HIV-negative women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase 1 Safety, Pharmacokinetics, and Pharmacodynamics of this compound and Maraviroc Vaginal Rings: a Double-Blind Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transport and Permeation Properties of this compound: Understanding Potential Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Refining the in vitro release test method for a this compound-releasing vaginal ring to match in vivo performance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase IIa Safety Study of a Vaginal Ring Containing this compound in Adolescent Young Women - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Randomized, Double Blind, Placebo-Controlled, Phase 1 Safety, and Pharmacokinetic Study of this compound Gel (0.05%) Administered Rectally to HIV-1 Seronegative Adults (MTN-026) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase 1 pharmacokinetics and safety study of extended duration this compound vaginal rings in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of a Vaginal Ring Containing this compound for HIV-1 Prevention in Women - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Uptake and use of a vaginal ring containing this compound for HIV-1 prevention in African women: an open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
Dapivirine Ring In Vitro Release Testing: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with in vitro release testing of Dapivirine vaginal rings.
Frequently Asked Questions (FAQs)
Q1: Why is my in vitro release rate for the this compound ring significantly higher than the in vivo data?
A1: This is a common observation and is often related to the composition of the in vitro release medium.[1][2] A widely used medium, 1:1 v/v isopropanol/water, is known to overestimate the total amount of this compound released over 28 days compared to in vivo data (~13 mg in vitro vs. ~4 mg in vivo).[1] This is because the high concentration of isopropanol creates strong sink conditions that may not be physiologically relevant. Consider modifying the release medium to one that better mimics in vivo conditions. A 20% v/v isopropanol in water mixture has been shown to provide a cumulative release of approximately 3.5 mg of this compound over 28 days, which is much closer to the in vivo release of about 4 mg.[1][3][4][5]
Q2: What are the key parameters to consider when selecting an in vitro release test method for this compound rings?
A2: Several factors are crucial for selecting an appropriate method:
-
Poor Water Solubility of this compound: this compound is poorly soluble in aqueous media.[6] The release medium must be able to maintain sink conditions to ensure the release is controlled by the device and not limited by drug solubility.[4][5]
-
Extended-Release Profile: this compound rings are designed for sustained release over weeks or months.[6] The chosen method must be stable and suitable for long-duration studies.
-
Biorelevance: The in vitro method should, as much as possible, mimic the in vivo environment to provide meaningful data. This includes considering pH, temperature, and the composition of vaginal fluids.[3][4][5] While simple buffers like phosphate-buffered saline are used, more complex simulated vaginal fluids (SVF) with surfactants may also be employed.[2]
-
Discriminatory Power: The method should be sensitive enough to detect changes in key manufacturing parameters and formulation variables.[7]
Q3: Can I use a standard USP apparatus for this compound ring release testing?
A3: While standard apparatus like the USP Apparatus 2 (rotating paddle) can be used, it may present challenges. One significant issue is the evaporative loss of the release medium, especially with volatile components like isopropanol, over the long duration of the test.[8] This can alter the medium's composition and affect the release rate. If using USP Apparatus 2, it is crucial to account for and compensate for any volume loss.[8] Non-compendial methods, such as a shaking incubator with sealed flasks, are often preferred as they minimize evaporation and offer a more straightforward experimental setup.[8]
Q4: How does the pH of the release medium affect this compound release?
A4: The release of this compound can be pH-dependent, which is related to its pKa.[3] Studies using biphasic buffer/octanol systems have shown that release is influenced by the pH of the buffer component in which the ring resides.[3][4][5] This has potential implications for in vivo release and absorption, especially in individuals with elevated vaginal pH.[3][4][5] Therefore, using a pH-buffered medium that reflects the physiological vaginal pH (around 4.2) is recommended.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High Variability in Release Data | Inconsistent placement of the ring in the dissolution vessel. | Ensure a standardized procedure for placing the ring in the flask or vessel to guarantee consistent exposure to the release medium. |
| Fluctuations in temperature or agitation speed. | Regularly calibrate and monitor the temperature and agitation speed of the incubator or dissolution bath. | |
| Incomplete mixing of the release medium. | For shaking incubator methods, ensure the orbital throw and speed are sufficient to provide gentle yet thorough mixing without creating a vortex. | |
| Unexpectedly Low Release Rates | Non-sink conditions due to insufficient solubility of this compound in the medium. | Increase the volume of the release medium or modify its composition to enhance this compound solubility. Consider adding a surfactant like Kolliphor® HS15 or using a co-solvent system (e.g., isopropanol/water).[7] |
| Formation of a boundary layer around the ring. | Ensure adequate agitation to minimize the formation of an unstirred boundary layer that can impede drug release. | |
| Precipitation of this compound in the Release Medium | Supersaturation of the medium. | Increase the frequency of medium replacement or use a larger volume of medium to maintain sink conditions. |
| Inconsistent Release Profile Over Time | Degradation of this compound in the release medium. | Verify the stability of this compound in the chosen medium under the experimental conditions (temperature, light exposure). |
| Evaporation of the release medium, altering its composition. | Use sealed flasks to prevent evaporation, especially when using volatile solvents like isopropanol.[8] If using an open system like USP Apparatus 2, accurately measure and compensate for any volume loss.[8] |
Experimental Protocols
Modified In Vitro Release Testing with Isopropanol/Water Mixtures
This protocol is adapted from studies aiming to better correlate in vitro with in vivo release.[1][4]
-
Apparatus: Orbital shaking incubator.
-
Release Media: Prepare various compositions of isopropanol (IPA) in water (v/v), for example, 10%, 20%, 30%, 40%, and 50%. A 20% v/v IPA/water mixture is recommended for closer in vivo correlation.[1][3][4]
-
Procedure:
-
Place a single this compound ring into each flask.
-
Add 200 mL of the pre-warmed release medium to each flask.[1]
-
Seal the flasks and place them in the shaking incubator.
-
At each time point (e.g., 24 hours), remove the flasks.
-
Withdraw a sample of the medium for analysis by HPLC.
-
Discard the remaining medium and replace it with 100 mL of fresh, pre-warmed medium.[1]
-
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC method.
Biphasic Buffer/Octanol System
This method is designed to mimic the fluid/tissue environment in vivo.[3][4][5]
-
Apparatus: Orbital shaking incubator.
-
Vessels: Sealed glass flasks.
-
Release Media: A biphasic system consisting of an aqueous buffer and octanol.
-
Aqueous Phase: pH 4.2 acetate buffer or pH 7.0 phosphate buffer.
-
Organic Phase: n-Octanol.
-
The ratio of the two phases should be defined and kept consistent.
-
-
Temperature: 37 °C.
-
Agitation Rate: Sufficient to ensure mixing at the interface of the two phases without forming an emulsion.
-
Procedure:
-
Add the defined volumes of the aqueous buffer and octanol to the flask.
-
Place the this compound ring in the aqueous phase.
-
Seal the flask and place it in the shaking incubator.
-
At each sampling point, withdraw samples from both the aqueous and octanol phases for analysis.
-
Replace the sampled volumes with fresh, pre-warmed media.
-
-
Analysis: Determine the concentration of this compound in each phase using HPLC to understand the partitioning and release behavior.
Data Presentation
Table 1: Impact of Isopropanol Concentration on this compound Release
| Isopropanol Concentration (v/v) | Release Mechanism | Cumulative Release over 28 days (approx.) |
| 0% | Partition-controlled | Low |
| 10% | Partition-controlled | Low |
| ≥ 20% | Permeation-controlled | Significantly Increased |
| 20% | Permeation-controlled | ~3.5 mg[1][3][4][5] |
| 50% (1:1 IPA/water) | Permeation-controlled | ~13 mg[1] |
Table 2: Comparison of Release Media for this compound Rings
| Release Medium | Advantages | Disadvantages |
| 1:1 v/v Isopropanol/Water | Simple to prepare, ensures sink conditions.[1][2] | Overestimates in vivo release significantly.[1][2] Potential for evaporative loss. |
| 20% v/v Isopropanol/Water | More closely mimics in vivo cumulative release.[1][3][4][5] | Requires careful control of composition to ensure reproducibility. |
| Biphasic Buffer/Octanol | Aims to mimic the fluid/tissue environment.[3][4][5] Can investigate pH effects.[3] | More complex setup and analysis. Release can be limited by solubility in the aqueous phase.[3][4][5] |
| Simulated Vaginal Fluid (SVF) + Surfactant | Biorelevant composition. | Can be complex to prepare. The choice and concentration of surfactant can significantly impact release rates. |
Visualizations
Caption: Workflow for In Vitro Release Testing using a Shaking Incubator.
Caption: Logic for Troubleshooting High In Vitro Release Rates.
References
- 1. Refining the in vitro release test method for a this compound-releasing vaginal ring to match in vivo performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Refining the in vitro release test method for a this compound-releasing vaginal ring to match in vivo performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. [PDF] Refining the in vitro release test method for a this compound-releasing vaginal ring to match in vivo performance | Semantic Scholar [semanticscholar.org]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. In vitro drug release, mechanical performance and stability testing of a custom silicone elastomer vaginal ring releasing this compound and levonorgestrel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.qub.ac.uk [pure.qub.ac.uk]
Validation & Comparative
A Comparative Analysis of Dapivirine Ring and Oral PrEP Efficacy in Clinical Trials
For Immediate Release
A comprehensive review of pivotal clinical trials reveals distinct efficacy profiles for the dapivirine vaginal ring and oral pre-exposure prophylaxis (PrEP) in the prevention of HIV-1 infection. While both methods have demonstrated significant protection, their effectiveness is intricately linked to user adherence and specific population characteristics. This guide provides a detailed comparison of their performance in clinical trials, offering valuable insights for researchers, scientists, and drug development professionals.
Key Efficacy Findings: A Tabular Comparison
The following tables summarize the primary efficacy outcomes from major clinical trials of the this compound ring and oral PrEP.
This compound Ring Efficacy Data
| Clinical Trial | Study Population | HIV Incidence Reduction (Overall) | Key Findings |
| ASPIRE (MTN-020) | 2,629 cisgender women in Malawi, South Africa, Uganda, and Zimbabwe | 27% (95% CI: 1 to 46)[1] | Efficacy was higher in women over 21 (56%) and correlated with adherence.[2][3] |
| The Ring Study (IPM 027) | 1,959 cisgender women in South Africa and Uganda | 31% (95% CI: 1 to 51)[1] | Similar to ASPIRE, a trend of higher efficacy was observed with more consistent use.[2] |
| HOPE (MTN-025) & DREAM (Open-Label Extension) | Former participants of ASPIRE and The Ring Study | Estimated 39% to 63% reduction in HIV risk (modeling data)[4] | Increased ring use was observed in the open-label setting, suggesting higher potential efficacy with greater acceptance and adherence.[4] |
Oral PrEP (TDF/FTC) Efficacy Data
| Clinical Trial | Study Population | HIV Incidence Reduction (Overall) | Key Findings |
| iPrEx | 2,499 men who have sex with men (MSM) and transgender women | 44% (95% CI: 15 to 63)[5] | Efficacy was highly dependent on adherence, with a 92% reduction in risk for those with detectable drug levels.[6] |
| Partners PrEP | 4,758 heterosexual serodiscordant couples in Kenya and Uganda | 75% for FTC/TDF (95% CI: 55 to 87)[7][8] | High efficacy was demonstrated in both men and women with high adherence.[7][9] |
| TDF2 | 1,219 heterosexual men and women in Botswana | 62% (overall) | The study showed efficacy but lacked sufficient power to demonstrate a statistically significant effect specifically in women.[10] |
| FEM-PrEP | 2,120 cisgender women in Kenya, South Africa, and Tanzania | No significant effect | Low adherence was identified as the primary reason for the lack of efficacy.[10][11] |
| VOICE | 5,029 cisgender women in South Africa, Uganda, and Zimbabwe | No significant effect for daily oral TDF/FTC or tenofovir gel[12][13] | Extremely low adherence was observed, with only 25-30% of women having detectable drug levels.[12][13] |
Experimental Protocols: A Methodological Overview
The clinical trials cited above employed rigorous methodologies to assess the safety and efficacy of the this compound ring and oral PrEP. Below are summaries of the key experimental protocols.
This compound Ring Trials (ASPIRE & The Ring Study)
-
Study Design: Both ASPIRE and The Ring Study were Phase III, randomized, double-blind, placebo-controlled trials conducted in parallel.[2] Participants were randomly assigned to receive either the this compound vaginal ring or a placebo ring.
-
Participant Demographics: The studies enrolled sexually active, HIV-negative cisgender women aged 18-45.
-
Intervention: Participants in the active group received a silicone vaginal ring containing 25 mg of this compound, designed to be replaced every four weeks. The placebo group received an identical-looking ring with no active drug.
-
Adherence Measurement: Adherence was assessed through multiple methods, including self-reporting, ring return counts, and analysis of residual this compound levels in returned rings.
-
Statistical Analysis: The primary efficacy analysis was a modified intention-to-treat analysis, comparing the incidence of HIV-1 infection between the this compound and placebo groups. Cox proportional hazards models were used to estimate the hazard ratio.
Oral PrEP Trials (iPrEx & Partners PrEP)
-
Study Design: The iPrEx and Partners PrEP studies were Phase III, randomized, double-blind, placebo-controlled trials.[14][15]
-
Participant Demographics: The iPrEx study enrolled men who have sex with men and transgender women at high risk of HIV infection.[6][14] The Partners PrEP study enrolled heterosexual HIV-1 serodiscordant couples.[15]
-
Intervention: Participants in the active group of both trials received a daily oral tablet of co-formulated tenofovir disoproxil fumarate and emtricitabine (TDF/FTC). The placebo group received a matched placebo tablet. The Partners PrEP study also included a tenofovir-alone arm.[15]
-
Adherence Measurement: Adherence was measured through self-reporting, pill counts, and quantification of plasma tenofovir levels.[11][16]
-
Statistical Analysis: The primary efficacy endpoint was the incidence of HIV-1 infection. The analysis was based on a modified intention-to-treat population, and efficacy was calculated as the percentage reduction in HIV-1 incidence in the active arm compared to the placebo arm.
Visualizing Experimental Workflows and Logical Relationships
To further elucidate the methodologies and comparative aspects, the following diagrams are provided.
Conclusion
The clinical trial data underscores that both the this compound ring and oral PrEP are effective tools in the HIV prevention landscape, yet their success is not uniform. The this compound ring offers a discreet, long-acting option that has shown moderate efficacy, with evidence suggesting that effectiveness increases with consistent use. Oral PrEP can provide very high levels of protection, but this is critically dependent on stringent daily adherence, which has proven to be a significant challenge in some populations.
The REACH study, which directly compared the two methods, highlighted a preference for the this compound ring among young African women, a key demographic for HIV prevention efforts.[15][17] This suggests that offering a choice of prevention methods may be crucial to improving uptake and overall public health impact.
Future research and drug development should continue to focus on long-acting formulations and methods that are user-friendly and align with the diverse needs and preferences of individuals at risk for HIV. For professionals in the field, a nuanced understanding of the strengths and limitations of each prevention modality, as demonstrated in these clinical trials, is essential for guiding the development of next-generation HIV prevention strategies.
References
- 1. Anticoagulation in ICH Survivors for Stroke Prevention and Recovery (ASPIRE) | Rush [rush.edu]
- 2. ASPIRE trial: study protocol for a double-blind randomised controlled trial of aspirin for overheating during exercise in multiple sclerosis | BMJ Open [bmjopen.bmj.com]
- 3. HIV-1 Drug Resistance in the iPrEx Preexposure Prophylaxis Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASPIRE trial: study protocol for a double-blind randomised controlled trial of aspirin for overheating during exercise in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current concepts for PrEP adherence in the PrEP revolution: from clinical trials to routine practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2minutemedicine.com [2minutemedicine.com]
- 7. Pharmacologic-based methods of adherence assessment in HIV prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OVERVIEW OF PREP RESEARCH - Guidance on Pre-Exposure Oral Prophylaxis (PrEP) for Serodiscordant Couples, Men and Transgender Women Who Have Sex with Men at High Risk of HIV - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. avac.org [avac.org]
- 10. This compound vaginal ring for PrEP | aidsmap [aidsmap.com]
- 11. Comparison of adherence measurement tools used in a pre-exposure prophylaxis demonstration study among female sex workers in Benin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emtricitabine-tenofovir exposure and pre-exposure prophylaxis efficacy in men who have sex with men - PMC [pmc.ncbi.nlm.nih.gov]
- 13. repository.up.ac.za [repository.up.ac.za]
- 14. iPrEx - Wikipedia [en.wikipedia.org]
- 15. avac.org [avac.org]
- 16. Current Concepts for PrEP Adherence: In The PrEP revolution; from clinical trials to routine practice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of Dapivirine and Tenofovir for HIV Prevention
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dapivirine and Tenofovir for HIV pre-exposure prophylaxis (PrEP). The following sections detail the mechanisms of action, clinical efficacy, safety profiles, and pharmacokinetics of both antiretroviral agents, supported by experimental data from pivotal clinical trials.
Introduction
The global effort to combat the HIV/AIDS epidemic has led to the development of various prevention strategies, with pre-exposure prophylaxis (PrEP) emerging as a cornerstone of biomedical intervention. Two key antiretroviral drugs utilized in PrEP are this compound, a non-nucleoside reverse transcriptase inhibitor (NNRTI), and Tenofovir, a nucleotide reverse transcriptase inhibitor (NtRTI). While both drugs target the HIV reverse transcriptase enzyme, their formulations, modes of administration, and clinical profiles present distinct advantages and disadvantages. This guide offers a detailed comparative analysis to inform ongoing research and development in the field of HIV prevention.
Mechanism of Action
Both this compound and Tenofovir inhibit the HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of viral RNA into DNA, a necessary step for viral replication and integration into the host genome. However, they achieve this through different mechanisms.
This compound: As a non-nucleoside reverse transcriptase inhibitor (NNRTI), this compound binds to a hydrophobic pocket in the p66 subunit of HIV-1 RT, distant from the active site.[1] This binding induces a conformational change in the enzyme, altering the active site's structure and inhibiting its function.[1]
Tenofovir: Tenofovir is a nucleotide analogue. It is administered as a prodrug, either Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF).[2][3] In the body, these prodrugs are converted to Tenofovir, which is then phosphorylated by cellular kinases to its active form, Tenofovir diphosphate (TFV-DP).[2][4] TFV-DP acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the newly synthesized viral DNA chain by reverse transcriptase.[2] Once incorporated, the lack of a 3'-hydroxyl group on Tenofovir prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to chain termination and halting DNA synthesis.[2][3]
Preclinical Efficacy
In vitro studies have demonstrated the potent anti-HIV activity of both this compound and Tenofovir.
| Drug | Assay Type | Cell Line/Tissue | Virus Strain | IC50 | Reference |
| This compound | Gel Formulation | Vk2/E6E7 | HIV-1NL4.3 (CXCR4) | 58.17 ± 4.4 µg/ml | [5] |
| Gel Formulation | Vk2/E6E7 | HIV-1NLAD8 (CCR5) | 63.54 ± 6.8 µg/ml | [5] | |
| Tenofovir | - | TZM-bl cells | HIV-1BaL | 0.203 µg/mL | [6] |
| - | Foreskin explants (HVT) | HIV-1BaL | 3.69 µg/mL | [6] | |
| Tenofovir Alafenamide (TAF) | - | TZM-bl cells | HIV-1BaL | 0.0006 µg/mL | [6] |
| - | Foreskin explants (HVT) | HIV-1BaL | 0.018 µg/mL | [6] |
HVT: High Viral Titer
Clinical Efficacy for HIV Prevention
The clinical efficacy of this compound and Tenofovir for HIV prevention has been evaluated in several large-scale clinical trials. This compound has been primarily studied as a monthly vaginal ring, while Tenofovir has been predominantly investigated as a daily oral tablet.
| Drug/Formulation | Trial | Population | Efficacy (HIV-1 Risk Reduction) | Confidence Interval (95%) | p-value | Reference |
| This compound Vaginal Ring | ASPIRE (MTN-020) | Women in Africa | 27% | 12% to 57% | 0.007 | [7] |
| The Ring Study (IPM 027) | Women in Africa | 31% | 0.9% to 51.5% | 0.040 | [7] | |
| Oral Tenofovir (TDF) | Partners PrEP | Heterosexual men and women in Africa | 67% | - | - | [8] |
| Oral Tenofovir/Emtricitabine (TDF/FTC) | Partners PrEP | Heterosexual men and women in Africa | 75% | - | - | [8] |
A head-to-head crossover trial, the REACH study (MTN-034), compared the this compound vaginal ring and daily oral PrEP (emtricitabine/tenofovir disoproxil fumarate) in adolescent girls and young women in Africa. The study found that while adherence was moderate for both methods, a majority of participants (67%) chose the this compound ring over oral PrEP in the final phase of the study.[9]
Safety and Tolerability
Both this compound and Tenofovir have been generally well-tolerated in clinical trials, but each is associated with a distinct safety profile.
| Drug/Formulation | Trial | Common Adverse Events | Serious Adverse Events | Reference |
| This compound Vaginal Ring | ASPIRE (MTN-020) & The Ring Study (IPM 027) | Local reactions (vaginal discharge, itching, discomfort) were not significantly different from placebo. | No significant safety concerns were identified.[8] | [10][11][12][13] |
| Oral Tenofovir (TDF/FTC) | Partners PrEP, VOICE | Nausea, headache, diarrhea.[14] | Potential for renal toxicity and decreased bone mineral density with long-term use.[15] | [8][16][17] |
| Oral Tenofovir Alafenamide (TAF)/FTC | - | Similar to TDF/FTC, but with a more favorable renal and bone safety profile. | - | [9] |
| This compound Ring vs. Oral TDF/FTC | REACH (MTN-034) | 5 product-related adverse events (grade 2 or higher) with the ring vs. 54 with oral PrEP. | No product-related serious adverse events for either.[18] | [18] |
Pharmacokinetics
The pharmacokinetic profiles of this compound and Tenofovir differ significantly due to their distinct formulations and routes of administration.
This compound (Vaginal Ring)
The this compound vaginal ring provides sustained local and systemic drug delivery over a one-month period.
| Parameter | Matrix | Value | Reference |
| Cmax | Plasma | 0.5 - 0.7 ng/mL | [19] |
| Tmax | Plasma | - | - |
| Half-life | Plasma | 25 - 50 hours | [19] |
| Cmax | Cervicovaginal Fluid | 107 - 183 ng/mg | [19] |
Tenofovir (Oral Administration)
Oral Tenofovir is rapidly absorbed and converted to its active form, with pharmacokinetic parameters varying between the TDF and TAF formulations.
| Parameter | Formulation | Matrix | Value | Reference |
| Bioavailability | TDF | - | 25% (fasting), 40% (with high-fat meal) | [20] |
| Tmax | TDF | Plasma | 1 hour (fasting), 2 hours (with fatty food) | [20] |
| Half-life | TDF | Serum | 17 hours | [16] |
| Half-life (intracellular) | TDF | - | >60 hours | [16] |
| Cmax (Tenofovir) | TAF (40mg) | Plasma | 13 ng/mL | [21] |
| AUC0–t (Tenofovir) | TAF (40mg) | Plasma | 383 ng·h/mL | [21] |
Experimental Protocols
In Vitro HIV Inhibition Assay (General Protocol)
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin and interleukin-2.[22]
-
Drug Preparation: this compound or Tenofovir is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.[22]
-
Infection: Stimulated PBMCs are infected with a laboratory-adapted or primary isolate of HIV-1.[22]
-
Drug Treatment: The diluted drugs are added to the infected cell cultures. Control wells with no drug and with a vehicle control are included.[22]
-
Incubation: The cultures are incubated for a defined period (e.g., 7-14 days).[22]
-
Readout: Viral replication is quantified by measuring the p24 antigen concentration in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[23]
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of viral inhibition against the drug concentration.[24]
Quantification of this compound and Tenofovir by LC-MS/MS (General Protocol)
-
Sample Preparation: Biological matrices (e.g., plasma, cervicovaginal fluid, tissue homogenates) are collected. An internal standard (typically a stable isotope-labeled version of the analyte) is added.[1][4][20][25]
-
Extraction: The drug is extracted from the matrix using protein precipitation, liquid-liquid extraction, or solid-phase extraction.[1][4][20][25]
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography (LC) system. The analyte and internal standard are separated from other matrix components on a C8 or C18 analytical column using a gradient of mobile phases (e.g., water and acetonitrile with a modifier like formic acid).[1][4][20][25]
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS). The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and internal standard are monitored for sensitive and selective quantification.[1][4][20][25]
-
Quantification: A calibration curve is generated using standards of known concentrations, and the concentration of the drug in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[1][4][20][25]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Tenofovir.
Caption: General workflow for LC-MS/MS quantification.
Conclusion
This compound and Tenofovir are both effective antiretroviral agents for HIV prevention, each with a unique profile. The this compound vaginal ring offers a discreet, long-acting, female-controlled option with a favorable safety profile, particularly in terms of systemic side effects. Oral Tenofovir, especially in combination with Emtricitabine, has demonstrated higher overall efficacy in clinical trials but requires daily adherence and carries a risk of systemic side effects, including potential renal and bone toxicity. The newer Tenofovir Alafenamide formulation shows an improved safety profile over Tenofovir Disoproxil Fumarate.
The choice between these two agents for HIV prevention will likely depend on individual user preferences, adherence potential, and specific risk factors. The development of a diverse range of prevention options, including both systemic and non-systemic approaches, is crucial to empowering individuals to choose the method that best suits their needs and circumstances, ultimately contributing to a more effective global HIV prevention strategy. Future research should continue to explore novel formulations and delivery mechanisms to improve adherence and efficacy.
References
- 1. Validation and implementation of an ultrasensitive liquid chromatographic-tandem mass spectrometric (LC-MS/MS) assay for this compound quantitation in breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation and implementation of an ultrasensitive liquid chromatographic-tandem mass spectrometric (LC-MS/MS) assay for this compound quantitation in breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pre-Clinical Evaluation of Tenofovir and Tenofovir Alafenamide for HIV-1 Pre-Exposure Prophylaxis in Foreskin Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avac.org [avac.org]
- 8. academic.oup.com [academic.oup.com]
- 9. prepwatch.org [prepwatch.org]
- 10. prepwatch.org [prepwatch.org]
- 11. avac.org [avac.org]
- 12. prepwatch.org [prepwatch.org]
- 13. prepwatch.org [prepwatch.org]
- 14. The power of the shared experience: MTN-020/ASPIRE trial participants’ descriptions of peer influence on acceptability of and adherence to the this compound vaginal ring for HIV prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. VOICE trial: Microbicide gel may have stopped two out of three HIV infections – in the women who used it | aidsmap [aidsmap.com]
- 18. Adherence, safety, and choice of the monthly this compound vaginal ring or oral emtricitabine plus tenofovir disoproxil fumarate for HIV pre-exposure prophylaxis among African adolescent girls and young women: a randomised, open-label, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tenofovir Gel for Prevention of Herpes Simplex Virus Type 2 Acquisition: Findings From the VOICE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The development and validation of an UHPLC–MS/MS method for the rapid quantification of the antiretroviral agent this compound in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dash.harvard.edu [dash.harvard.edu]
- 22. journals.plos.org [journals.plos.org]
- 23. researchgate.net [researchgate.net]
- 24. Mathematical Modelling of the Molecular Mechanisms of Interaction of Tenofovir with Emtricitabine against HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quantitation of Tenofovir and Emtricitabine in Dried Blood Spots (DBS) with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Comparative Analysis of Dapivirine and Other Non-Nucleoside Reverse Transcriptase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of Dapivirine with other key non-nucleoside reverse transcriptase inhibitors (NNRTIs). The data presented is compiled from various scientific studies to offer an objective overview of their relative potency, resistance profiles, and cytotoxic effects.
Comparative Antiviral Potency and Cytotoxicity
The following tables summarize the in vitro efficacy (IC50) and cytotoxicity (CC50) of this compound compared to other widely recognized NNRTIs: Rilpivirine, Efavirenz, Nevirapine, and Etravirine. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is also provided as a measure of the drug's therapeutic window.
Table 1: In Vitro Activity against Wild-Type HIV-1
| Compound | IC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | 0.4 ± 0.02 | 10 ± 0.6 | ~25,000 |
| Rilpivirine | 0.45 | >10 | >22,222 |
| Efavirenz | 2.93 | >6.3 | >2,150 |
| Nevirapine | 4.1 - 10 | 38.07 (µg/ml) | - |
| Etravirine | 0.9 - 2.7 | >10 | >3,703 |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
Table 2: In Vitro Activity against NNRTI-Resistant HIV-1 Strains (Fold Change in IC50)
| Mutation | This compound (Fold Change) | Rilpivirine (Fold Change) | Efavirenz (Fold Change) | Nevirapine (Fold Change) | Etravirine (Fold Change) |
| K103N | 2.6 - 2.8 | Low-level resistance | High-level resistance | High-level resistance | Low-level resistance |
| Y181C | Low-level resistance | Low-level resistance | High-level resistance | High-level resistance | Low-level resistance |
| E138A | 1.3 - 5.1 | Low-level resistance | No significant change | No significant change | Low-level resistance |
| L100I | Intermediate resistance | Low-level resistance | High-level resistance | High-level resistance | Low-level resistance |
| K101E | Low-level resistance | Low-level resistance | - | - | Low-level resistance |
| Y188L | High-level resistance | Low-level resistance | High-level resistance | High-level resistance | Low-level resistance |
| K103N/Y181C | High-level resistance | High-level resistance | High-level resistance | High-level resistance | Intermediate resistance |
Note: Fold change is the ratio of the IC50 for the mutant strain to the IC50 for the wild-type strain. "Low-level resistance" generally corresponds to a fold change of <10, "intermediate resistance" to 10-30, and "high-level resistance" to >30, though definitions can vary between studies.
Mechanism of Action: Allosteric Inhibition of Reverse Transcriptase
This compound, like other NNRTIs, is a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme.[1] It binds to a hydrophobic pocket, known as the NNRTI-binding pocket (NNIBP), which is located approximately 10 Å from the catalytic site of the enzyme.[2][3] This binding induces a conformational change in the enzyme, distorting the active site and limiting its flexibility.[2][4] This allosteric inhibition prevents the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV replication cycle.[5]
Caption: Allosteric inhibition of HIV-1 Reverse Transcriptase by this compound.
Experimental Protocols
The in vitro data presented in this guide are primarily derived from studies utilizing the TZM-bl reporter cell line. This genetically engineered HeLa cell line expresses CD4, CXCR4, and CCR5, and contains integrated luciferase and β-galactosidase genes under the control of the HIV-1 promoter.
TZM-bl Luciferase Reporter Gene Assay for Antiviral Activity (IC50 Determination)
This assay quantifies the inhibition of HIV-1 replication by measuring the activity of the luciferase reporter gene, which is proportional to the level of viral replication.
Materials:
-
TZM-bl cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
HIV-1 viral stocks (wild-type or resistant strains)
-
NNRTIs (this compound and others)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of the NNRTIs in cell culture medium.
-
Remove the culture medium from the cells and add the NNRTI dilutions to the respective wells.
-
Add a pre-titered amount of HIV-1 virus stock to each well, except for the cell control wells.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the supernatant and lyse the cells using the luciferase assay reagent.
-
Transfer the cell lysate to a luminometer-compatible plate and measure the luciferase activity.
-
The IC50 value, the concentration of the drug that inhibits viral replication by 50%, is calculated by non-linear regression analysis of the dose-response curve.
Caption: Workflow for determining NNRTI IC50 using the TZM-bl assay.
Cytotoxicity Assay (CC50 Determination)
This assay is performed to determine the concentration of a compound that is toxic to the host cells.
Materials:
-
TZM-bl cells
-
Cell culture medium
-
NNRTIs
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
Spectrophotometer or luminometer
Procedure:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of the NNRTIs in cell culture medium.
-
Remove the culture medium from the cells and add the NNRTI dilutions to the respective wells.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well and incubate for the recommended time.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
The CC50 value, the concentration of the drug that reduces cell viability by 50%, is calculated by non-linear regression analysis.
Summary and Conclusion
This compound demonstrates potent in vitro activity against wild-type HIV-1, comparable to that of Rilpivirine and more potent than first-generation NNRTIs like Efavirenz and Nevirapine. A key advantage of this compound, similar to other second-generation NNRTIs, is its retained activity against some viral strains with common NNRTI resistance mutations, such as K103N and Y181C. However, certain mutations, particularly combinations like K103N/Y181C, can confer high-level resistance. The favorable selectivity index of this compound indicates a wide therapeutic window in vitro. The experimental data gathered through standardized assays like the TZM-bl reporter gene assay are crucial for the continued evaluation and development of this compound and other NNRTIs as potential HIV prevention and treatment options.
References
- 1. The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational Changes in HIV-1 Reverse Transcriptase Induced by Nonnucleoside Reverse Transcriptase Inhibitor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of allosteric inhibition of HIV-1 reverse transcriptase revealed by single-molecule and ensemble fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Dapivirine's Cross-Resistance Profile with Efavirenz and Nevirapine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-resistance profile of dapivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for HIV-1 prevention, with the established NNRTIs efavirenz and nevirapine. The following sections present quantitative data from in vitro studies, detail the experimental protocols used to generate this data, and visualize key pathways and workflows to facilitate a deeper understanding of NNRTI resistance.
Quantitative Cross-Resistance Data
The following tables summarize the fold-change (FC) in the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) of this compound, efavirenz, and nevirapine against various HIV-1 strains harboring specific NNRTI resistance-associated mutations. A fold-change greater than 1 indicates reduced susceptibility to the drug.
| HIV-1 Reverse Transcriptase Mutation(s) | This compound (FC in EC₅₀/IC₅₀) | Efavirenz (FC in EC₅₀/IC₅₀) | Nevirapine (FC in EC₅₀/IC₅₀) | Reference(s) |
| Single Mutations | ||||
| K103N | 0.8 - 9.4 | 5 - 38 | 24 - 210 | [1] |
| Y181C | High-level resistance | High-level resistance | High-level resistance | [1][2] |
| L100I | Reduced susceptibility | High-level resistance | High-level resistance | [1][3] |
| E138A | 0.9 - 4.7 | Low-level resistance | Low-level resistance | [1][4] |
| V106A | Low-level resistance | Low-level resistance | High-level resistance | [5] |
| V106M | 0.9 - 1.6 | Resistance | Resistance | [1] |
| A98G | 0.9 - 1.6 | No significant change | No significant change | [1] |
| V179D | 0.9 - 1.6 | No significant change | No significant change | [1] |
| Combinations of Mutations | ||||
| K103N + V179I | 9.4 | Not specified | Not specified | [1] |
| L100I + K103N | High-level cross-resistance | High-level resistance | High-level resistance | [4] |
| E138A + V179I/T | 5.7 | Not specified | Not specified | [6] |
| K101E + E138A | 4.6 | Not specified | Not specified | [6] |
Table 1: Cross-resistance of NNRTI-resistant HIV-1 mutants to this compound, Efavirenz, and Nevirapine.
| HIV-1 Strain/Isolate | This compound (FC in EC₅₀/IC₅₀) | Efavirenz (FC in EC₅₀/IC₅₀) | Nevirapine (FC in EC₅₀/IC₅₀) | Reference(s) |
| Wild-Type | 1.0 | 1.0 | 1.0 | [1][4] |
| Efavirenz-resistant (clinical isolate) | ≥100 | High-level resistance | High-level resistance | [7] |
| Nevirapine-resistant (clinical isolate) | Variable | Variable | High-level resistance | [5] |
| Subtype C (failing first-line ART) | 91% of samples had ≥3-fold resistance | Not specified | Not specified | [8] |
Table 2: Susceptibility of clinical and subtype-specific HIV-1 isolates to this compound, Efavirenz, and Nevirapine.
Experimental Protocols
The data presented in this guide were primarily generated using the following key experimental methodologies:
Phenotypic Drug Susceptibility Assays using TZM-bl Reporter Cells
This cell-based assay is a widely used method to determine the susceptibility of HIV-1 to antiretroviral drugs.
Principle: TZM-bl cells are a genetically engineered HeLa cell line that expresses CD4, CCR5, and CXCR4, making them susceptible to a wide range of HIV-1 strains. These cells contain integrated copies of the firefly luciferase and β-galactosidase genes under the control of the HIV-1 long terminal repeat (LTR) promoter. Upon successful HIV-1 infection, the viral Tat protein is produced, which activates the LTR promoter, leading to the expression of the reporter genes. The amount of light produced by the luciferase enzyme is proportional to the level of viral replication.
Protocol Outline:
-
Cell Seeding: TZM-bl cells are seeded into 96-well microplates and incubated overnight to allow for cell adherence.
-
Drug Dilution: A serial dilution of the test compounds (this compound, efavirenz, nevirapine) is prepared in cell culture medium.
-
Virus Infection: A standardized amount of the HIV-1 virus stock (either laboratory-adapted strains, clinical isolates, or recombinant viruses) is pre-incubated with the various drug concentrations.
-
Co-incubation: The virus-drug mixtures are then added to the TZM-bl cells.
-
Incubation: The plates are incubated for 48 hours to allow for viral entry, reverse transcription, integration, and reporter gene expression.
-
Lysis and Luminescence Reading: The cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.
-
Data Analysis: The 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of viral inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve. The fold-change in resistance is determined by dividing the EC₅₀/IC₅₀ for a resistant virus by the EC₅₀/IC₅₀ for a wild-type reference virus.[3][4]
Generation of Recombinant HIV-1 Clones
To assess the impact of specific mutations on drug susceptibility, recombinant viruses are generated containing the desired reverse transcriptase (RT) gene sequence.
Principle: This technique involves inserting the RT gene from a patient's plasma HIV-1 RNA into a laboratory-derived HIV-1 backbone that is replication-competent but lacks its own RT gene. This allows for the study of specific resistance mutations in a controlled genetic background.
Protocol Outline:
-
RNA Extraction and RT-PCR: Viral RNA is extracted from patient plasma samples. The full-length RT gene is then amplified using reverse transcription-polymerase chain reaction (RT-PCR).
-
Cloning: The amplified RT gene is cloned into a suitable expression vector.
-
Site-Directed Mutagenesis (Optional): To study the effect of specific mutations, site-directed mutagenesis can be performed on the cloned RT gene to introduce desired amino acid changes.
-
Co-transfection: The plasmid containing the patient-derived or mutated RT gene is co-transfected into a suitable cell line (e.g., 293T cells) along with a plasmid containing the rest of the HIV-1 genome (an RT-deleted backbone).
-
Virus Harvest: The supernatant containing the newly produced recombinant viruses is harvested, filtered, and stored.
-
Virus Titration: The infectious titer of the recombinant virus stock is determined, typically using the TZM-bl assay, to ensure that a standardized amount of virus is used in subsequent drug susceptibility assays.
Visualizations
NNRTI Mechanism of Action and Resistance
The following diagram illustrates the binding of NNRTIs to the HIV-1 reverse transcriptase and the mechanism by which resistance mutations interfere with this binding.
Caption: NNRTI binding to HIV-1 RT and the impact of resistance mutations.
Experimental Workflow for NNRTI Cross-Resistance Profiling
This diagram outlines the typical experimental workflow for determining the cross-resistance profile of an NNRTI.
Caption: Workflow for determining NNRTI cross-resistance.
References
- 1. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hcv.lanl.gov [hcv.lanl.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Human Immunodeficiency Virus Type 1 Cloning Vectors for Antiretroviral Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hiv.lanl.gov [hiv.lanl.gov]
- 7. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 8. m.youtube.com [m.youtube.com]
Safety and Pharmacokinetics of Dapivirine in Pregnant Women: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety and pharmacokinetic profile of the dapivirine vaginal ring in pregnant women with other HIV prevention alternatives, supported by experimental data from key clinical trials.
Executive Summary
Recent clinical trials have provided crucial data on the safety and pharmacokinetics of the monthly this compound vaginal ring for HIV prevention in pregnant and breastfeeding women. The DELIVER (MTN-042) and B-PROTECTED (MTN-043) studies, in particular, have demonstrated a favorable safety profile for both mothers and infants. This guide synthesizes these findings, offering a direct comparison with oral pre-exposure prophylaxis (PrEP) using tenofovir disoproxil fumarate/emtricitabine (TDF/FTC) and tenofovir gel. The data indicates that the this compound ring is a safe option during pregnancy, with low systemic absorption and minimal infant exposure through breast milk.
Data Presentation
Table 1: Comparison of Safety Outcomes in Pregnant Women
| Outcome | This compound Vaginal Ring (DELIVER Study - Cohorts 1 & 2) | Oral PrEP (TDF/FTC) (DELIVER Study - Cohorts 1 & 2) | Tenofovir Gel (1%) vs. Placebo |
| Study Population | 207 pregnant women (Cohort 1: 101, Cohort 2: 106)[1][2] | 100 pregnant women (Cohort 1: 49, Cohort 2: 51)[1][2] | 66 pregnant women (Tenofovir Gel), 32 pregnant women (Placebo)[3] |
| Adverse Pregnancy Outcomes | Uncommon and similar to local background rates[1][2] | Uncommon and similar to local background rates[1][2] | No significant difference in primary safety endpoint rates between arms (72.7% vs. 68.8%)[3] |
| Stillbirth | Cohort 2: 1 case[2] | Cohort 1: 1 case[4] | Not reported as a primary outcome comparison |
| Neonatal Death | Not reported in Cohorts 1 & 2 | Cohort 1: 1 case[4] | Not reported as a primary outcome comparison |
| Preterm Delivery | Cohort 1: 2%, Cohort 2: 6% | Not specified, but overall outcomes were similar to the this compound arm. | Not reported as a primary outcome comparison |
| Most Common Pregnancy Complication | Hypertensive disorders[4] | Hypertensive disorders[4] | Not specified |
| Grade 3 or Higher Adverse Events | None considered related to the study product.[5] | No participants acquired HIV during pregnancy, and no Grade >3 AEs were deemed related to PrEP.[6] | None of the grade 3 or 4 adverse events were related to the study product.[3] |
Table 2: Pharmacokinetic Parameters of this compound and Alternatives in Pregnancy and Lactation
| Drug/Formulation | Matrix | Population | Key Findings |
| This compound Vaginal Ring | Maternal Plasma | Pregnant Women (DELIVER Study) | Low systemic concentrations (<2 ng/mL).[7] |
| Breast Milk | Lactating Women (B-PROTECTED Study) | Mean concentrations ranged from 698.3 pg/mL at week 1 to 596.1 pg/mL at month 3.[5] | |
| Infant Plasma | Infants of Lactating Mothers (B-PROTECTED Study) | Extremely low concentrations detected: 0 pg/mL at week 1, 14.5 pg/mL at week 2, and 10.7 pg/mL at month 3.[5] | |
| Oral PrEP (TDF/FTC) | Maternal Plasma | Pregnant Women | Tenofovir clearance is approximately 28% higher during pregnancy compared to postpartum.[8] Third-trimester tenofovir AUC is significantly lower than postpartum.[9] |
| Cord Blood | Infants of Mothers on Oral TDF | Fetal exposure is approximately half the maternal serum concentration. | |
| Tenofovir Gel (1%) | Maternal Serum | Pregnant Women (Term/Near-term) | Low median peak values: Day 0 - 3.8 ng/mL, Day 6 - 5.8 ng/mL.[3] |
| Cord Blood | Infants of Mothers on Tenofovir Gel | 23% of infants had quantifiable but very low levels of tenofovir (<2.17 ng/mL).[3] |
Experimental Protocols
DELIVER (MTN-042) Study
-
Study Design: A Phase 3b, multicenter, prospective, open-label, randomized trial.[10] The study was conducted in a stepwise fashion, starting with women in the third trimester of pregnancy.[1]
-
Participants: Healthy, HIV-uninfected pregnant women aged 18-40 years with an uncomplicated singleton pregnancy.[10]
-
Intervention: Participants were randomized (2:1 for cohorts 1 and 2) to receive either the monthly this compound vaginal ring (25 mg) or daily oral TDF/FTC (300 mg/200 mg).[1][2]
-
Sample Collection for Pharmacokinetics: Maternal plasma, maternal dried blood spots (DBS), and at delivery, cord blood and infant DBS were collected to measure drug concentrations.[10]
-
Analytical Method: Specific analytical methods for this compound and tenofovir/emtricitabine concentrations were not detailed in the provided search results but would typically involve liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification in biological matrices.
B-PROTECTED (MTN-043) Study
-
Study Design: A Phase 3b, open-label, randomized (3:1), multi-site, mother-infant pair pharmacokinetic study.[11]
-
Participants: 197 healthy, HIV-uninfected breastfeeding women and their healthy infants (6-12 weeks old).[11]
-
Intervention: Mother-infant pairs were randomized to either the monthly this compound vaginal ring or daily oral TDF/FTC for 12 weeks.[11]
-
Sample Collection for Pharmacokinetics: Maternal plasma, maternal DBS, breast milk, infant plasma, and infant DBS were collected to measure drug concentrations.[5]
-
Analytical Method: Drug concentrations were measured, likely using validated LC-MS/MS methods, to determine maternal and infant exposure.
Tenofovir Gel Study
-
Study Design: A randomized, double-blind, placebo-controlled trial.[3]
-
Participants: 98 healthy pregnant women in their term or near-term of pregnancy.[3]
-
Intervention: Participants received either 1% tenofovir vaginal gel or a placebo gel daily for seven consecutive days.[3]
-
Sample Collection for Pharmacokinetics: Pharmacokinetic sampling occurred on days 0 and 6. Maternal and cord blood were collected at delivery.[3]
-
Analytical Method: Tenofovir concentrations in serum were measured using a validated liquid chromatographic-tandem mass spectrometric (LC-MS/MS) analysis, with a lower limit of quantitation of 0.31 ng/mL.[3]
Mandatory Visualization
Caption: Experimental workflows for pharmacokinetic and safety assessments in key this compound and tenofovir gel clinical trials.
Conclusion
The available data strongly suggest that the this compound vaginal ring is a safe HIV prevention method for use during pregnancy and lactation. Systemic absorption in mothers is low, and subsequent transfer to infants via breast milk is minimal. In comparison, while oral PrEP (TDF/FTC) is also considered safe, pharmacokinetic studies indicate altered drug concentrations during pregnancy, which may have implications for efficacy. Tenofovir gel also shows low systemic absorption but has demonstrated mixed results in terms of effectiveness for HIV prevention. The this compound ring, therefore, presents a promising, discreet, and woman-controlled HIV prevention option for a population at heightened risk of HIV acquisition. Further research will continue to refine the understanding of the long-term safety and effectiveness of these interventions.
References
- 1. DELIVER: A Safety Study of a this compound Vaginal Ring and Oral PrEP for the Prevention of HIV During Pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A randomized safety and pharmacokinetic trial of daily tenofovir 1% gel in term and near-term pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepwatch.org [prepwatch.org]
- 5. This compound ring safe in late pregnancy and during breastfeeding | HIV i-Base [i-base.info]
- 6. croiconference.org [croiconference.org]
- 7. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Tenofovir population pharmacokinetics in pregnancy | HIV i-Base [i-base.info]
- 10. MTN 042 – Deliver Study - Wits RHI [wrhi.ac.za]
- 11. prepwatch.org [prepwatch.org]
Dapivirine Ring: A Comparative Analysis of Efficacy in Adolescent and Adult Women
For Immediate Release
A comprehensive review of pivotal clinical trials reveals age-dependent differences in the effectiveness of the dapivirine vaginal ring for HIV-1 prevention, with adherence emerging as a critical determinant of success, particularly in younger women. While the ring has demonstrated moderate efficacy in adult women, initial studies with younger participants highlighted challenges that subsequent research with adolescent girls has sought to address, showing promising results in terms of safety and adherence in this key demographic.
This guide provides a detailed comparison of the this compound ring's performance in adolescent versus adult women, drawing on data from major clinical trials including ASPIRE (MTN-020), The Ring Study, MTN-023/IPM 030, and REACH (MTN-034). It is intended for researchers, scientists, and drug development professionals.
Key Findings at a Glance
Initial Phase III trials, ASPIRE and The Ring Study, established the this compound ring's potential as a female-controlled HIV prevention method. However, post-hoc analyses revealed a significant disparity in efficacy based on age, with lower protection observed in younger women. This was largely attributed to lower adherence. Subsequent studies focusing specifically on adolescents have shown high levels of adherence and acceptability, suggesting that with targeted support, the ring can be a viable option for this vulnerable population.
Comparative Efficacy and Adherence Data
The following tables summarize the key quantitative data from the pivotal clinical trials.
Table 1: HIV-1 Prevention Efficacy in Adult Women (ASPIRE & The Ring Study)
| Study | Overall Efficacy (HIV-1 Risk Reduction) | Efficacy in Women >21 Years | Efficacy in Women 18-21 Years |
| ASPIRE (MTN-020) | 27%[1][2][3] | 56%[4][5] | No significant protection[6][7] |
| The Ring Study | 31%[3][8] | 37%[2][4] | Little to no protection[4] |
Table 2: Safety, Adherence, and Acceptability in Adolescent Girls (MTN-023/IPM 030)
| Metric | Finding |
| Age Group | 15-17 years[6] |
| Safety | No differences in safety outcomes between this compound and placebo rings.[6][9] |
| Adherence (Plasma this compound Levels) | 87% of participants had plasma concentrations indicative of ring use.[6][7] |
| Adherence (Residual Drug in Rings) | 95% of returned rings showed evidence of consistent use.[6][7] |
| Acceptability ("Liking the ring") | 93% of participants reported "liking" the ring.[6] |
Table 3: Product Preference and Adherence in Adolescent Girls and Young Women (REACH/MTN-034)
| Metric | Finding |
| Age Group | 16-21 years |
| Product Choice (after trying both) | 67% chose the this compound ring over daily oral PrEP. |
| Adherence | High adherence to both the ring and oral PrEP was observed, with less than 5% of visits showing no adherence. |
Experimental Protocols
A summary of the methodologies for the key clinical trials is provided below.
ASPIRE (MTN-020) and The Ring Study
-
Study Design: These were Phase III, multi-center, randomized, double-blind, placebo-controlled trials.[10] In ASPIRE, participants were randomized 1:1 to receive either the this compound ring or a placebo ring.[8]
-
Population: The studies enrolled sexually active, HIV-negative women aged 18-45 years in several African countries.[2]
-
Intervention: Participants were instructed to insert a new vaginal ring (this compound or placebo) every four weeks for up to 24 months.[11]
-
Primary Endpoint: The primary measure of effectiveness was the reduction in the incidence of HIV-1 infection in the this compound ring group compared to the placebo group.[10]
-
Adherence Assessment: Adherence was primarily measured by residual this compound levels in used rings and plasma this compound concentrations.[12]
MTN-023/IPM 030
-
Study Design: This was a Phase 2a, multi-site, randomized, double-blind, placebo-controlled trial.[13][14] Participants were randomized in a 3:1 ratio to receive either the this compound ring or a placebo ring.[13]
-
Population: The study enrolled 96 healthy, sexually active, HIV-negative adolescent females aged 15-17 years in the United States.[6][9]
-
Intervention: Participants used their assigned ring for six months, replacing it every four weeks.[6]
-
Primary Endpoints: The primary objectives were to assess the safety and acceptability of the this compound ring in this younger population.[14]
-
Adherence Assessment: Adherence was evaluated through plasma this compound concentrations, residual drug levels in used rings, and self-reporting.[6]
REACH (MTN-034)
-
Study Design: This was a Phase 2a, multi-site, randomized, open-label, crossover study.[15][16]
-
Population: The study enrolled 247 HIV-negative adolescent girls and young women aged 16-21 years in South Africa, Uganda, and Zimbabwe.[17]
-
Intervention: Participants were randomly assigned to one of two sequences: using the monthly this compound ring for six months followed by daily oral PrEP for six months, or vice versa.[15][18] After this, they could choose to use either product (or neither) for a final six-month period.[15]
-
Primary Endpoints: The study aimed to gather data on safety, adherence, and individual preferences for the two HIV prevention methods.[15]
-
Adherence Assessment: Adherence to the ring was measured by residual drug levels in returned rings, while adherence to oral PrEP was measured by drug levels in dried blood spots.
Visualizing the Research Workflow
The following diagrams illustrate the logical flow of the clinical trial process for evaluating the this compound ring.
Conclusion
The evidence to date underscores that the this compound ring can be a valuable addition to the HIV prevention toolkit for women. While initial findings in younger adult women raised concerns about adherence, subsequent research in adolescents has demonstrated that high adherence and acceptability are achievable in this population. The REACH study further highlights that when given a choice, a significant proportion of adolescent girls and young women prefer the monthly ring over daily oral PrEP. These findings are crucial for informing regulatory decisions and implementation strategies to ensure that this promising prevention option reaches the populations who need it most. Further research from open-label extension studies like HOPE will continue to provide valuable insights into real-world effectiveness and adherence.[12]
References
- 1. prepwatch.org [prepwatch.org]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Aspire trial results on this compound Ring | CAPRISA [caprisa.org]
- 4. prepwatch.org [prepwatch.org]
- 5. mujhu.org [mujhu.org]
- 6. Phase IIa Safety Study of a Vaginal Ring Containing this compound in Adolescent Young Women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thebodypro.com [thebodypro.com]
- 8. Vaginal ring lowers HIV transmissions in two trials | MDedge [mdedge.com]
- 9. prepwatch.org [prepwatch.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Safety and Efficacy of a this compound Vaginal Ring for HIV Prevention in Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Most Women Use Vaginal Ring for HIV Prevention in Open-Label Study | HIV.gov [hiv.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. prepwatch.org [prepwatch.org]
- 15. prepwatch.org [prepwatch.org]
- 16. Baseline preferences for oral pre-exposure prophylaxis (PrEP) or this compound intravaginal ring for HIV prevention among adolescent girls and young women in South Africa, Uganda and Zimbabwe (MTN-034/IPM-045 study) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. prepwatch.org [prepwatch.org]
- 18. researchgate.net [researchgate.net]
Dapivirine Vaginal Ring: A Comparative Analysis of Placebo-Controlled Trial Results for HIV Prevention
For Immediate Release
This guide provides a comprehensive comparison of the Dapivirine vaginal ring's performance in placebo-controlled trials with other HIV prevention alternatives, supported by experimental data. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of efficacy, safety, and user adherence.
Executive Summary
The this compound vaginal ring, a female-controlled HIV prevention method, has demonstrated modest efficacy in reducing the risk of HIV-1 acquisition in women in sub-Saharan Africa. Two pivotal Phase III, multi-center, randomized, double-blind, placebo-controlled trials, ASPIRE (MTN-020) and The Ring Study (IPM 027), have been instrumental in evaluating its safety and effectiveness. While not as efficacious as daily oral pre-exposure prophylaxis (PrEP), the ring presents a valuable alternative for women who are unable or unwilling to use daily oral medication. Adherence has been identified as a critical factor influencing the ring's protective effect.
Comparative Efficacy
The efficacy of the this compound vaginal ring has been primarily established in the ASPIRE and The Ring Study trials. When compared to a placebo, the ring showed a statistically significant reduction in HIV incidence. However, its effectiveness is lower than that observed with consistent use of oral PrEP (Truvada/Descovy).
A systematic review and meta-analysis of the ASPIRE and The Ring Study trials showed a pooled relative risk reduction of 29% for HIV acquisition with the this compound ring compared to placebo.[1] In contrast, placebo-controlled studies of oral PrEP have demonstrated a higher relative risk reduction.[2] Real-world data from a demonstration project in Zimbabwe indicated a comparable rate of new HIV infections between women using the this compound ring and those using oral PrEP.[3]
Table 1: Comparison of this compound Vaginal Ring and Oral PrEP Efficacy
| Intervention | Comparator | Population | Key Efficacy Finding | Certainty of Evidence |
| This compound Vaginal Ring | Placebo | Women in sub-Saharan Africa | 29% reduction in HIV risk (RR 0.71, 95% CI: 0.57 to 0.89)[1][2] | Moderate |
| Oral PrEP (TDF/FTC) | Placebo | General Population | 49% reduction in HIV risk (RR 0.49, 95% CI: 0.33 to 0.73)[2] | High |
Adherence and User Preference
Adherence is a key determinant of the effectiveness of both the this compound ring and oral PrEP. The REACH (MTN-034) study, a crossover trial, directly compared the two methods among adolescent girls and young women in Africa.
Table 2: Adherence and Preference in the REACH (MTN-034) Study
| Metric | This compound Vaginal Ring | Oral PrEP (TDF/FTC) |
| User Preference (Choice Period) | 67% | 31% |
| High Adherence | 57% of visits | 57% of visits |
Safety and Tolerability
The this compound vaginal ring has been found to be safe and well-tolerated in clinical trials. The most common adverse events reported were localized and mild, such as vaginal discharge and urinary tract infections. No significant safety concerns have been identified with long-term use.[4]
Experimental Protocols
The pivotal trials for the this compound vaginal ring were ASPIRE and The Ring Study. Both were Phase III, multi-center, randomized, double-blind, placebo-controlled trials.
ASPIRE (MTN-020) Study Protocol
-
Objective : To evaluate the safety and effectiveness of a 25 mg this compound vaginal ring inserted monthly for the prevention of HIV-1 infection in women.[5]
-
Study Design : Randomized (1:1) to either the this compound ring or a placebo ring.[1]
-
Participants : 2,629 HIV-negative, sexually active women aged 18-45 in Malawi, South Africa, Uganda, and Zimbabwe.[5]
-
Primary Endpoints : HIV-1 infection and safety.
-
Key Methodological Details : Participants were followed for a minimum of 12 months. Adherence was assessed through self-report and measurement of residual this compound in used rings.
The Ring Study (IPM 027) Protocol
-
Objective : To assess the safety and efficacy of a 25 mg this compound vaginal ring used monthly to prevent HIV infection in women.[6]
-
Study Design : Randomized (2:1) to either the this compound ring or a placebo ring.[7]
-
Participants : 1,959 HIV-negative women aged 18-45 in South Africa and Uganda.[7]
-
Primary Endpoints : HIV-1 seroconversion and safety.
-
Key Methodological Details : Participants used the ring for up to 24 months. The study was designed to provide additional evidence for regulatory submission alongside the ASPIRE trial.[7]
Mechanism of Action: this compound
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It works by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme.[8] This binding induces a conformational change in the enzyme, which distorts the polymerase active site and inhibits the conversion of viral RNA to DNA, a critical step in the HIV replication cycle.[8]
Conclusion
The this compound vaginal ring offers a valuable, woman-controlled option for HIV prevention, particularly for those who find daily oral PrEP challenging. While its efficacy is modest compared to oral PrEP, it has a favorable safety profile. The pivotal placebo-controlled trials, ASPIRE and The Ring Study, have provided robust data on its performance. Future research and implementation efforts should focus on optimizing adherence to maximize the public health benefit of this HIV prevention tool.
References
- 1. The power of the shared experience: MTN-020/ASPIRE trial participants’ descriptions of peer influence on acceptability of and adherence to the this compound vaginal ring for HIV prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. avac.org [avac.org]
- 4. africaresearchconnects.com [africaresearchconnects.com]
- 5. prepwatch.org [prepwatch.org]
- 6. avac.org [avac.org]
- 7. prepwatch.org [prepwatch.org]
- 8. Transport and Permeation Properties of this compound: Understanding Potential Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dapivirine Delivery: Vaginal Rings Versus Gels
For Immediate Release to the Scientific Community
This guide provides a detailed comparison of two primary vaginal delivery systems for the antiretroviral drug Dapivirapine, a non-nucleoside reverse transcriptase inhibitor developed for HIV prevention. We will examine the performance of the matrix-type silicone elastomer vaginal ring and various hydrogel formulations, presenting key experimental data on drug release, pharmacokinetics, and efficacy. This objective analysis is intended to inform researchers, scientists, and drug development professionals on the relative advantages and characteristics of each delivery platform.
Executive Summary
The Dapivirine vaginal ring is a long-acting delivery system designed for sustained, controlled release over a month, offering convenience and promoting user adherence. In contrast, vaginal gels are short-acting formulations intended for coitally-dependent or daily use. Clinical data demonstrates that the vaginal ring consistently delivers this compound locally with low systemic absorption, proving its safety and efficacy in reducing the risk of HIV-1 infection. While direct comparative efficacy trials between the ring and gel are limited, pharmacokinetic studies of gel formulations show rapid local distribution of this compound, albeit with a shorter duration of action. The choice between these delivery systems involves a trade-off between long-acting, user-independent protection and on-demand, user-controlled application.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from clinical and in vitro studies of this compound vaginal rings and gels.
Table 1: In Vitro this compound Release
| Delivery System | This compound Load (mg) | Cumulative Release (28 days) | Release Medium | Study Reference |
| Vaginal Ring | 25 | ~3.5 mg | 20% v/v Isopropanol in water | [1] |
| Vaginal Ring | 25 | ~4 mg (in vivo) | - | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Women
| Delivery System | Dose | Cmax (plasma) | Tmax (plasma) | This compound Concentration (CVF) | Study Reference |
| Vaginal Ring | 25 mg | 262.0 pg/mL (at week 12) | Not specified | 40.6 ng/mg (at week 12) | [2] |
| Vaginal Gel (0.001%) | Daily for 10 days | 31 pg/mL (Day 10) | 9 h (Day 10) | 2.3 x 10^6 pg/mL (mean peak, Day 10) | [3] |
| Vaginal Gel (0.005%) | Daily for 10 days | Not specified | 9 h (Day 10) | Not specified | [3] |
| Vaginal Gel (0.02%) | Daily for 10 days | 471 pg/mL (Day 10) | 9 h (Day 10) | 20.7 x 10^6 pg/mL (mean peak, Day 10) | [3] |
| Vaginal Gel (single dose) | 1.25 mg | 132 pg/mL | 24 h | Not specified | [4] |
Table 3: Efficacy in Clinical Trials (Vaginal Ring)
| Study | HIV Risk Reduction (Overall) | Population | Key Finding | Reference |
| ASPIRE (MTN-020) | 27% | African women | Efficacy correlated with adherence | [5] |
| The Ring Study (IPM 027) | ~30% | African women | Confirmed moderate efficacy | [5] |
| HOPE (Open-label extension) | ~50% or more (with consistent use) | Previous ASPIRE participants | Higher adherence and efficacy in an open-label setting | [5] |
Experimental Protocols
In Vitro Release Testing for this compound Vaginal Ring
A common method to evaluate the in vitro release of this compound from the silicone elastomer vaginal ring involves a shake-flask setup.[6]
-
Apparatus: An incubator shaker is typically used.
-
Procedure: A whole vaginal ring is placed in a flask containing a specific volume of dissolution medium. The flask is then placed in the incubator shaker set to a controlled temperature (e.g., 37°C) and agitation speed (e.g., 60 rpm).
-
Dissolution Medium: To overcome the poor water solubility of this compound and maintain sink conditions, various media have been investigated. A mixture of 20% v/v isopropanol in water has been shown to provide an in vitro release profile that closely matches in vivo release data.[1]
-
Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time points and analyzed for this compound concentration using a validated analytical method, such as high-performance liquid chromatography (HPLC). The volume of the withdrawn sample is typically replaced with fresh medium.
-
Data Analysis: The cumulative amount of this compound released over time is calculated and plotted to determine the release kinetics.
Pharmacokinetic Study of this compound Vaginal Gel
The pharmacokinetic profile of this compound delivered via a vaginal gel has been assessed in Phase I clinical trials.[3][4]
-
Study Design: A randomized, double-blind, placebo-controlled study design is often employed.
-
Participants: Healthy, HIV-negative women are recruited for the study.
-
Dosing: Participants are administered a specific concentration of this compound gel (e.g., 0.001%, 0.005%, or 0.02%) vaginally. Dosing can be a single application or repeated over a set period (e.g., daily for 10 days).
-
Sample Collection:
-
Plasma: Blood samples are collected at various time points post-dose to determine the systemic absorption of this compound.
-
Cervicovaginal Fluid (CVF): CVF samples are collected using methods such as swabs or cervicovaginal lavage to measure local drug concentrations.
-
Tissue Biopsies: In some studies, small cervical or vaginal tissue biopsies are taken to assess drug penetration into the target tissue.
-
-
Analytical Method: this compound concentrations in plasma, CVF, and tissue homogenates are quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC) are calculated from the concentration-time data.
Visualizations
In Vitro Release Testing Workflow for this compound Vaginal Ring.
Pharmacokinetic Study Workflow for this compound Vaginal Gel.
Conclusion
The this compound vaginal ring and vaginal gel represent two distinct strategies for delivering this potent antiretroviral for HIV prevention. The vaginal ring offers a long-acting, user-independent method that has demonstrated moderate efficacy in clinical trials, with higher effectiveness strongly correlated with adherence. Its sustained release profile ensures consistent local drug delivery with minimal systemic exposure. Vaginal gels, on the other hand, provide a short-acting, on-demand option. Pharmacokinetic data for the gel show rapid and high local concentrations of this compound, which is desirable for pericoital use.
The choice of delivery system will ultimately depend on user preference, behavioral factors, and the specific needs of the target population. The vaginal ring's "forgettable" nature may be advantageous for long-term, continuous protection, while the gel may be preferred by individuals who desire more control over dosing. Further research, including head-to-head comparative studies, would be beneficial to fully elucidate the relative merits of each delivery system in a real-world setting. The data presented in this guide provides a foundation for such future investigations and informs the ongoing development of effective HIV prevention technologies for women.
References
- 1. Refining the in vitro release test method for a this compound-releasing vaginal ring to match in vivo performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 2a Safety, Pharmacokinetics, and Acceptability of this compound Vaginal Rings in US Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic assessment of this compound vaginal microbicide gel in healthy, HIV-negative women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of this compound Vaginal Gel and Film Formulation Pharmacokinetics and Pharmacodynamics (FAME 02B) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepwatch.org [prepwatch.org]
- 6. In Vitro Methods for Evaluating Drug Release of Vaginal Ring Formulations—A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
A Meta-Analysis of Dapivirine Clinical Trial Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial outcomes for the Dapivirine vaginal ring, a microbicide developed for the prevention of HIV-1 in women. The data presented is a meta-summary of the pivotal Phase III randomized controlled trials (ASPIRE and The Ring Study) and their subsequent open-label extension studies (HOPE and DREAM), offering researchers and drug development professionals a consolidated overview of the efficacy, safety, and methodological approaches of this HIV prevention strategy.
Data Presentation: Efficacy and Safety Outcomes
The following tables summarize the key quantitative data from the major clinical trials of the this compound vaginal ring.
Table 1: Efficacy of the this compound Vaginal Ring in Preventing HIV-1 Acquisition
| Clinical Trial | Treatment Arm | Placebo Arm | Efficacy (HIV-1 Risk Reduction) | 95% Confidence Interval (CI) | p-value |
| ASPIRE (MTN-020) | 71 infections | 97 infections | 27% | 1% to 46% | 0.05 |
| The Ring Study (IPM-027) | 77 infections | 56 infections | 31% | 0.9% to 51.5% | 0.040 |
| HOPE (Open-Label Extension of ASPIRE) | 35 infections | N/A (Modeled) | 39% (estimated) | 14% to 69% | N/A |
| DREAM (Open-Label Extension of The Ring Study) | N/A | N/A (Modeled) | 63% (estimated) | N/A | N/A |
Note: Efficacy in open-label extension studies was estimated by comparing observed HIV incidence to expected incidence based on statistical modeling.
Table 2: Subgroup Analysis of Efficacy by Age in Pivotal Trials
| Clinical Trial | Age Group | Efficacy (HIV-1 Risk Reduction) | 95% Confidence Interval (CI) |
| ASPIRE (MTN-020) | >21 years | 56% | 31% to 71% |
| ≤21 years | No significant protection | -133% to 31% | |
| The Ring Study (IPM-027) | >21 years | 37% (trend) | N/A |
| ≤21 years | Little to no protection | N/A |
Table 3: Safety and Tolerability of the this compound Vaginal Ring (Adverse Events)
| Clinical Trial | Adverse Event Profile | Key Findings |
| ASPIRE (MTN-020) | Similar rates of adverse events between this compound and placebo arms. | No significant safety concerns were identified. |
| The Ring Study (IPM-027) | No statistical difference in adverse events between the active and placebo arms. | The this compound ring was well-tolerated. |
| HOPE & DREAM (OLEs) | Continued to demonstrate a favorable safety profile. | No new safety concerns emerged with longer-term use. |
Experimental Protocols
The pivotal trials for the this compound vaginal ring, ASPIRE and The Ring Study, were designed as multi-center, randomized, double-blind, placebo-controlled Phase III trials. Their open-label extension (OLE) studies, HOPE and DREAM, provided further data on safety, adherence, and effectiveness in a real-world context.
ASPIRE (A Study to Prevent Infection with a Ring for Extended Use - MTN-020)
-
Objective: To evaluate the safety and efficacy of a 25 mg this compound vaginal ring for the prevention of HIV-1 infection in women.
-
Study Design: Randomized (1:1 ratio), double-blind, placebo-controlled.
-
Participants: 2,629 HIV-1 negative, sexually active women aged 18-45 in Malawi, South Africa, Uganda, and Zimbabwe.
-
Intervention: Participants were randomly assigned to receive either a vaginal ring containing 25 mg of this compound or a placebo ring, to be replaced every four weeks.
-
Duration: Participants used the assigned ring for a minimum of 12 months. The trial ran from August 2012 to June 2015.
-
Primary Endpoint: The primary efficacy endpoint was the reduction in the incidence of HIV-1 infection in the this compound group compared to the placebo group. Safety was also a primary endpoint.
-
Statistical Analysis: The primary efficacy analysis was an intent-to-treat analysis comparing the rate of HIV-1 acquisition between the two arms.
The Ring Study (IPM-027)
-
Objective: To assess the safety and efficacy of the this compound vaginal ring in preventing HIV-1 infection in women.
-
Study Design: Randomized (2:1 ratio), double-blind, placebo-controlled.
-
Participants: 1,959 HIV-1 negative women aged 18-45 in South Africa and Uganda.
-
Intervention: Participants were assigned to receive either the this compound ring or a placebo ring, with two participants receiving the active product for every one who received the placebo. Rings were replaced monthly.
-
Duration: The study was conducted between April 2012 and December 2016.
-
Primary Endpoint: The primary objective was to determine the safety and efficacy of the this compound ring.
-
Statistical Analysis: Similar to ASPIRE, the primary analysis was based on the intent-to-treat principle, comparing HIV-1 incidence rates.
HOPE (HIV Open-Label Prevention Extension - MTN-025) and DREAM (this compound Ring Extended Access and Monitoring - IPM 032)
-
Objective: To gather additional data on the safety, adherence, and effectiveness of the this compound ring in an open-label setting.
-
Study Design: Open-label, follow-on studies for participants from ASPIRE and The Ring Study, respectively.
-
Participants: HIV-negative women who had participated in the preceding Phase III trials were offered the this compound ring.
-
Intervention: All participants who chose to use the ring received the active this compound ring.
-
Key Feature: These studies aimed to understand ring use and its effectiveness when participants knew the product was active, which appeared to lead to higher adherence and, consequently, higher estimated efficacy.
Mandatory Visualization
Experimental Workflow of Pivotal this compound Clinical Trials
Caption: Workflow of the ASPIRE and The Ring Study Phase III trials.
Mechanism of Action: this compound Inhibition of HIV-1 Reverse Transcriptase
Caption: this compound's mechanism of action as an NNRTI.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
